Technical Documentation Center

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

Core Science & Biosynthesis

Foundational

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide chemical properties

Acknowledgment of Topic and Initial Findings To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: In-Depth Technical Guide: Chemical Properties of 2-(methyla...

Author: BenchChem Technical Support Team. Date: February 2026

Acknowledgment of Topic and Initial Findings

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: In-Depth Technical Guide: Chemical Properties of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

This document serves as an in-depth technical guide on the chemical properties of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide.

Upon conducting a thorough review of available scientific literature and chemical databases, it has become apparent that there is a significant lack of published data specifically for 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide . This suggests that the compound may be a novel entity, has not been extensively synthesized or characterized, or is not widely reported in public-domain research.

However, the search has yielded substantial information on a closely related and structurally similar compound: 2-amino-N-(2,2,2-trifluoroethyl)acetamide . This molecule is a well-documented and critical intermediate in the synthesis of Fluralaner, a broad-spectrum veterinary insecticide and acaricide.[1][2] Given the high degree of structural similarity and the availability of robust data, this guide will focus on 2-amino-N-(2,2,2-trifluoroethyl)acetamide as a representative analogue to provide valuable and transferable insights for researchers in this chemical space.

This guide will proceed with a comprehensive analysis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, covering its synthesis, chemical properties, safety protocols, and applications, thereby providing a foundational understanding that can inform research into its N-methylated counterpart.

Part 1: Synthesis and Structural Elucidation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide

The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide is a critical process, primarily driven by its role as a key building block for isoxazoline-based parasiticides like Fluralaner.[2][3] Several synthetic routes have been developed to improve yield, purity, and industrial scalability while minimizing hazardous conditions and byproducts.[1][2][4]

Common Synthetic Pathways

A prevalent method involves a two-step process starting from chloroacetyl chloride and 2,2,2-trifluoroethylamine.[1][2]

Step 1: Acylation to form 2-chloro-N-(2,2,2-trifluoroethyl)acetamide. This initial step is an acylation reaction where 2,2,2-trifluoroethylamine (or its hydrochloride salt) is reacted with chloroacetyl chloride in the presence of a base (like sodium hydroxide) and a suitable solvent system (e.g., dichloromethane and water).[1] The reaction is typically performed at low temperatures (0-5°C) to control exothermicity and minimize side reactions.

Step 2: Amination to yield 2-amino-N-(2,2,2-trifluoroethyl)acetamide. The intermediate, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, is then subjected to amination. This is commonly achieved by treating it with aqueous ammonia.[1][2] This nucleophilic substitution reaction replaces the chlorine atom with an amino group. A significant challenge in this step is the potential for dimerization, where the product reacts with the starting chloro-intermediate, leading to impurities that can complicate purification and reduce yield.[2][4]

An alternative approach utilizes protected glycine derivatives, such as N-phthaloyl glycine.[2] This method involves forming an amide bond with trifluoroethylamine, followed by a deprotection step to reveal the primary amine. This can offer better control and potentially higher purity.[2]

Experimental Protocol: Two-Step Synthesis from Trifluoroethylamine Hydrochloride

The following protocol is a synthesized example based on methodologies described in patent literature.[1]

Part A: Synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide

  • Reaction Setup: A reaction vessel is charged with 2,2,2-trifluoroethylamine hydrochloride (1.0 eq) and water. The mixture is stirred and cooled to -5°C.

  • Base and Solvent Addition: Pre-cooled 30% aqueous sodium hydroxide solution and dichloromethane are added.

  • Acylation: A solution of chloroacetyl chloride (1.05 eq) in dichloromethane is added dropwise, maintaining the internal temperature between 0-5°C.

  • Reaction Monitoring: The reaction is monitored by a suitable technique (e.g., GC) until the consumption of trifluoroethylamine is complete (<0.1%).

  • Work-up: The reaction mixture is allowed to warm to room temperature, and the layers are separated. The organic phase is collected.

  • Isolation: The solvent is removed under reduced pressure to yield 2-chloro-N-(2,2,2-trifluoroethyl)acetamide as a solid.

Part B: Synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide

  • Reaction Setup: The crude 2-chloro-N-(2,2,2-trifluoroethyl)acetamide from Part A is charged into a reaction vessel with aqueous ammonia.

  • Amination: The mixture is heated to 40°C and held for approximately 2 hours.

  • Reaction Monitoring: The reaction is monitored by GC for the disappearance of the starting material.

  • Isolation: The reaction mixture is evaporated to dryness under reduced pressure to yield the crude product.

  • Purification (as Hydrochloride Salt): The crude solid can be taken up in a suitable solvent like ethyl acetate, and hydrochloric acid can be added to precipitate the more stable hydrochloride salt, which can then be isolated by filtration and dried.[1]

Diagram: Synthetic Workflow

G cluster_0 Part A: Acylation cluster_1 Part B: Amination cluster_2 Optional: Salt Formation A 2,2,2-Trifluoroethylamine HCl C NaOH / DCM / H2O @ 0-5°C A->C B Chloroacetyl Chloride B->C D 2-chloro-N-(2,2,2-trifluoroethyl)acetamide C->D Acylation E Aqueous Ammonia @ 40°C D->E F 2-amino-N-(2,2,2-trifluoroethyl)acetamide E->F Nucleophilic Substitution G HCl F->G H Product Hydrochloride Salt G->H Purification/Stabilization

Caption: Workflow for the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

Part 2: Physicochemical and Spectroscopic Properties

The physicochemical properties of 2-amino-N-(2,2,2-trifluoroethyl)acetamide and its hydrochloride salt have been determined through various analytical techniques.

Core Physicochemical Data
PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Formula C4H7F3N2OC4H8ClF3N2O[5][6]
Molecular Weight 156.11 g/mol 192.57 g/mol [5][6]
Appearance Off-white solid (typical)White solid[1][7]
Topological Polar Surface Area 55.1 Ų55.1 Ų[5][6]
XLogP3 -0.3-[5]
Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Proton NMR is used to identify the different types of protons and their neighboring environments. For the hydrochloride salt in DMSO-d6, characteristic signals are observed.[7] The protons on the carbon adjacent to the amino group (CH2-NH3+) and the protons on the carbon adjacent to the trifluoromethyl group (CH2-CF3) will show distinct chemical shifts and coupling patterns. The broad singlet for the ammonium protons (NH3+) is also a key indicator.[7] The amide proton (NH) will typically appear as a triplet due to coupling with the adjacent CH2 group.

    • ¹³C NMR: Carbon NMR provides information about the carbon skeleton. One would expect to see signals for the carbonyl carbon (C=O), the trifluoromethyl carbon (CF3), and the two methylene carbons (CH2). The CF3 carbon will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify functional groups. Key expected absorptions include:

      • N-H stretching: For the primary amine (and amide), strong bands would appear in the 3200-3400 cm⁻¹ region. A primary amine typically shows two bands in this region due to symmetric and asymmetric stretching.[8]

      • C=O stretching (Amide I): A strong absorption around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl group.[8]

      • N-H bending (Amide II): A band around 1550-1640 cm⁻¹ corresponds to the N-H bend.

      • C-F stretching: Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group are expected in the 1000-1350 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. For 2-amino-N-(2,2,2-trifluoroethyl)acetamide, the molecular ion peak (M+) would be expected at m/z 156. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the trifluoroethyl group.

Part 3: Reactivity and Chemical Behavior

The reactivity of 2-amino-N-(2,2,2-trifluoroethyl)acetamide is dominated by its primary amine and amide functional groups.

  • Basicity of the Amino Group: The primary aliphatic amine is a nucleophilic and basic center. It will readily react with acids to form ammonium salts, such as the commonly isolated hydrochloride salt.[1][6] This is a standard method for improving the stability and handling of the compound.

  • Nucleophilicity: The lone pair of electrons on the nitrogen of the primary amine makes it a potent nucleophile. It can participate in a wide range of reactions, including acylation, alkylation, and condensation reactions. Its primary use as an intermediate in Fluralaner synthesis relies on this reactivity to form a new amide bond with a substituted benzoic acid derivative.[2]

  • Amide Group Stability: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions, which would cleave the molecule into glycine and 2,2,2-trifluoroethylamine. The electron-withdrawing nature of the trifluoroethyl group may influence the reactivity of the amide carbonyl.

Diagram: Key Reactive Sites

Caption: Reactive centers and influential groups on the molecule.

Part 4: Safety, Handling, and Toxicology

For drug development professionals, understanding the safety profile of a chemical intermediate is paramount.

GHS Hazard Classification

The hydrochloride salt of 2-amino-N-(2,2,2-trifluoroethyl)acetamide is classified as hazardous.[9][10]

  • Skin Irritation (Category 2): Causes skin irritation.[5][9]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5][9]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[5][9]

Handling and Personal Protective Equipment (PPE)

Based on the hazard profile, the following precautions are mandatory:

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[9] Eyewash stations and safety showers must be readily accessible.[9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9]

    • Respiratory Protection: If dust is generated, a NIOSH-approved respirator is necessary.

Toxicological Profile Analogy

While specific toxicological data for this compound is limited, it is important to consider related fluorinated acetamides. The simple fluoroacetamide (FCH₂CONH₂) is known to be extremely toxic.[11][12][13] Its toxicity stems from its "lethal synthesis" in the body, where it is metabolized to fluoroacetate, a potent inhibitor of the citric acid cycle.[13][14]

It is crucial to note that the trifluoromethyl group (CF₃) in 2-amino-N-(2,2,2-trifluoroethyl)acetamide is generally much more metabolically stable than a single fluorine atom on a methyl group. Therefore, it is not expected to undergo the same "lethal synthesis" pathway as fluoroacetamide. However, due to the presence of the fluorinated moiety and the general lack of specific toxicological data, this compound should be handled with a high degree of caution until more information is available.

References

  • Lethal synthesis in the toxicological effect of FAA. FAA = fluoroacetamide.
  • Fluoroacetamide - Wikipedia. (n.d.).
  • Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. (2022, February 18).
  • Toxicology of fluoroacetate: a review, with possible directions for therapy research. (2005, October 26).
  • Fluoroacetamide | FCH2CONH2 | CID 12542. (n.d.). PubChem.
  • 2-amino-N-(2,2,2-trifluoroethyl)
  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. (n.d.). PubChem.
  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.).
  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). (n.d.). PubChem.
  • Organic Syntheses Procedure. (n.d.).
  • FLUOROACETAMIDE. (n.d.). CAMEO Chemicals - NOAA.
  • Trifluoroacetamides. (n.d.). Organic Chemistry Portal.
  • SAFETY DATA SHEET: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. (2025, December 26).
  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, 97%. (n.d.). ThermoFisher.
  • 2-AMino-N-(2,2,2-trifluoroethyl)acetaMide hydrochloride | 1171331-39-7. (2025, July 24). ChemicalBook.
  • 2-Amino-N-(2,2,2-Trifluoroethyl)acetamide Hydrochloride. (n.d.). Hangzhou Longshine Bio-Tech.
  • Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. (n.d.).
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube.

Sources

Exploratory

An In-Depth Technical Guide to 2-Amino-N-(2,2,2-trifluoroethyl)acetamide: Synthesis, Characterization, and Application

An important clarification regarding the topic: Initial analysis of the requested topic, "2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide," revealed a significant discrepancy in available scientific literature. The vas...

Author: BenchChem Technical Support Team. Date: February 2026

An important clarification regarding the topic: Initial analysis of the requested topic, "2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide," revealed a significant discrepancy in available scientific literature. The vast majority of published data, patents, and commercial availability corresponds to the primary amine analogue, 2-amino-N-(2,2,2-trifluoroethyl)acetamide . The N-methylated version specified in the query is not well-documented. Therefore, to provide a comprehensive and technically accurate guide grounded in verifiable data, this document will focus on the extensively studied and industrially relevant 2-amino-N-(2,2,2-trifluoroethyl)acetamide and its hydrochloride salt.

Executive Summary

This technical guide provides a comprehensive overview of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, a critical intermediate in contemporary agrochemical and pharmaceutical synthesis. The document details the molecule's structural and physicochemical properties, outlines validated synthetic protocols, and explores its primary application in the manufacturing of the isoxazoline insecticide, fluralaner. Additionally, potential applications in the development of novel therapeutics are discussed. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the handling and application of this versatile chemical building block.

Molecular Structure and Physicochemical Properties

2-Amino-N-(2,2,2-trifluoroethyl)acetamide is a fluorinated amide derivative of glycine. The presence of the trifluoroethyl group significantly influences its chemical properties, enhancing its metabolic stability and modulating its reactivity.

Molecular Structure

The molecular structure of 2-amino-N-(2,2,2-trifluoroethyl)acetamide consists of an acetamide backbone with a primary amino group at the alpha-carbon and a 2,2,2-trifluoroethyl substituent on the amide nitrogen.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 2-amino-N-(2,2,2-trifluoroethyl)acetamide[1]
CAS Number 359821-38-8 (Free Base)[1][2]
1171331-39-7 (Hydrochloride Salt)[3][4]
Molecular Formula C₄H₇F₃N₂O (Free Base)[1]
C₄H₈ClF₃N₂O (Hydrochloride Salt)[3]
Molecular Weight 156.11 g/mol (Free Base)[1]
192.57 g/mol (Hydrochloride Salt)[3]
Appearance White to grey solid (Hydrochloride Salt)[5]
Melting Point 187-188 °C (Hydrochloride Salt)[5]
Spectroscopic Characterization

A comprehensive understanding of the molecular structure is achieved through various spectroscopic techniques. While a complete dataset is not publicly available, partial data has been reported, particularly for the hydrochloride salt.

  • ¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum of the hydrochloride salt exhibits characteristic signals corresponding to the different protons in the molecule. The reported chemical shifts are δ 9.17-7.13 (m, 1H, NH of amide), 8.21 (br s, 3H, NH₃⁺), 4.07-3.95 (m, 2H, CH₂ adjacent to amide NH), and 3.67-3.64 (m, 2H, CH₂ adjacent to NH₃⁺).[6]

Further analysis using ¹³C NMR, FT-IR, and mass spectrometry would provide a more complete structural confirmation. The mass spectrum would likely show fragmentation patterns corresponding to the loss of the trifluoroethyl group and cleavage of the amide bond.[7][8]

Synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide

Several synthetic routes to 2-amino-N-(2,2,2-trifluoroethyl)acetamide have been developed, often with a focus on scalability and purity for industrial applications. The compound is typically handled and stored as its more stable hydrochloride salt.

Synthesis via N-Protected Glycine

A common and efficient method involves the use of N-protected glycine, such as N-Boc-glycine or N-phthalylglycine.[9][10] This strategy prevents self-condensation and other side reactions of the amino group.

Workflow for Synthesis via N-Boc-glycine:

synthesis_workflow cluster_coupling Step 1: Amide Coupling cluster_deprotection Step 2: Deprotection Boc_Gly N-Boc-glycine Coupling_Agent Coupling Agent (e.g., isobutyl chloroformate) Boc_Gly->Coupling_Agent Activation TFEA 2,2,2-Trifluoroethylamine Boc_Intermediate N-Boc-2-amino-N-(2,2,2-trifluoroethyl)acetamide TFEA->Boc_Intermediate Coupling_Agent->TFEA Amidation HCl_dioxane 4M HCl in Dioxane Boc_Intermediate->HCl_dioxane Final_Product 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride HCl_dioxane->Final_Product synthesis_workflow_2 cluster_acylation Step 1: N-Acylation cluster_amination Step 2: Amination CAC Chloroacetyl Chloride Base Base (e.g., NaOH) CAC->Base TFEA 2,2,2-Trifluoroethylamine Chloro_Intermediate 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide TFEA->Chloro_Intermediate Base->TFEA Acylation Ammonia Aqueous Ammonia Chloro_Intermediate->Ammonia Final_Product 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Ammonia->Final_Product fluralaner_synthesis Acid 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)- 4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid Coupling Peptide Coupling Reagents (e.g., EDCI, DMAP) Acid->Coupling Amine 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Amine->Coupling Fluralaner Fluralaner Coupling->Fluralaner Amide bond formation

Sources

Foundational

An In-Depth Technical Guide to 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide: Synthesis, Properties, and Potential Applications for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide, a fluorinated amide with potential sig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide, a fluorinated amide with potential significance in pharmaceutical and agrochemical research. While direct literature on this specific N-methylated derivative is limited, this guide synthesizes information from its closely related and well-documented analogue, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, to project its chemical properties, potential synthetic routes, and applications. The strategic incorporation of a trifluoroethyl group and a methylamino moiety suggests that this compound could serve as a valuable building block in the development of novel bioactive molecules. This guide will delve into the rationale behind its synthesis, proposed analytical methodologies for its characterization, and its potential role in drug discovery, particularly in the context of isoxazoline insecticides.

Introduction: The Strategic Importance of Fluorinated Amides in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The trifluoromethyl group (CF3), in particular, is a common bioisostere for a methyl group, offering increased lipophilicity and resistance to oxidative metabolism.

The compound of interest, 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide, incorporates two key structural features: a trifluoroethylated amide and a secondary amine functionality. Its close analog, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is a crucial intermediate in the synthesis of the broad-spectrum veterinary insecticide, fluralaner.[1][2] Fluralaner functions by inhibiting the GABA-gated chloride ion channels of insects, leading to paralysis and death.[1] The structural similarity of our target molecule to this key fluralaner intermediate suggests its potential as a building block for novel insecticides or other pharmacologically active agents.

This guide will provide a detailed exploration of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide, commencing with its nomenclature and physicochemical properties, followed by a proposed synthetic pathway, and concluding with its potential applications and the analytical techniques pertinent to its characterization.

Nomenclature and Physicochemical Properties

Based on the principles of chemical nomenclature, the IUPAC name for the compound with the structure CH₃NHCH₂CONHCH₂CF₃ is 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide .

A summary of the predicted and known physicochemical properties of the parent amine, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is presented in Table 1. These values provide a reasonable estimation for the N-methylated analog.

PropertyValue (for 2-amino-N-(2,2,2-trifluoroethyl)acetamide)Reference
Molecular Formula C₄H₇F₃N₂O[3]
Molecular Weight 156.11 g/mol [3]
CAS Number 359821-38-8[3]
Topological Polar Surface Area 55.1 Ų[3]
XLogP3 -0.3[3]

The introduction of a methyl group in place of a hydrogen atom on the primary amine is expected to slightly increase the molecular weight and lipophilicity (LogP) and may have a minor impact on the topological polar surface area.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely proceed via the initial formation of an N-acylated intermediate, followed by nucleophilic substitution with methylamine.

Synthesis_Pathway cluster_step1 Step 1: Acylation of 2,2,2-Trifluoroethylamine cluster_step2 Step 2: Nucleophilic Substitution with Methylamine A 2,2,2-Trifluoroethylamine C 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide A->C Base (e.g., NaOH) B Chloroacetyl chloride B->C D 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide F 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide D->F Solvent (e.g., THF) E Methylamine E->F

Caption: Proposed two-step synthesis of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide

  • To a stirred solution of 2,2,2-trifluoroethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane) and aqueous sodium hydroxide at 0-5 °C, add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or GC-MS).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, which can be used in the next step without further purification if of sufficient purity.

Step 2: Synthesis of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide

  • Dissolve 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Add an excess of methylamine (e.g., 2-3 eq, as a solution in THF or as a gas) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide.

Characterization and Analytical Methods

The structural elucidation and purity assessment of the synthesized compound would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be crucial for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the methylamino, methylene, and trifluoroethyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H (secondary amine), C=O (amide), and C-F bonds.

  • Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be employed to determine the purity of the final product. For the closely related 2-amino-N-(2,2,2-trifluoroethyl)acetamide, ion chromatography has been utilized to assess its purity.[5]

Potential Applications and Biological Significance

Given the established biological activity of its primary amine analog as a key intermediate in the synthesis of the insecticide fluralaner, 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide holds significant potential as a scaffold for the development of new agrochemicals. The N-methylation could modulate the compound's properties, potentially leading to derivatives with altered potency, selectivity, or pharmacokinetic profiles.

Furthermore, the trifluoroethylacetamide moiety is a recurring motif in various biologically active compounds. The introduction of a methylamino group provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for screening against a wide range of biological targets.

Applications cluster_potential_fields Potential Fields of Application cluster_agrochemicals Specific Agrochemical Targets cluster_pharmaceuticals Potential Therapeutic Areas A 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide B Agrochemicals A->B C Pharmaceuticals A->C D Novel Insecticides (e.g., Isoxazoline Analogs) B->D E Herbicides B->E F Fungicides B->F G Antiparasitic Agents C->G H Enzyme Inhibitors C->H I CNS-active Agents C->I

Sources

Exploratory

A Comprehensive Technical Guide to the Physical Properties of N-Methylated Trifluoroethyl Acetamides

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides an in-depth exploration of the core physical properties of N-methylated trifluoroethyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the core physical properties of N-methylated trifluoroethyl acetamides, a class of compounds of significant interest in medicinal chemistry and drug development. By combining the structural features of N-methylation and a trifluoroethyl group, these molecules present a unique physicochemical profile that can be leveraged to optimize drug candidates' absorption, distribution, metabolism, and excretion (ADME) properties. This document moves beyond a simple listing of data points to explain the underlying chemical principles governing these properties, offering field-proven insights into their experimental determination and strategic application.

Introduction: The Strategic Value of N-Methylated Trifluoroethyl Acetamides in Drug Design

The rational design of pharmaceutical agents hinges on a deep understanding of how molecular structure dictates physical properties and, consequently, biological activity. N-methylated trifluoroethyl acetamides have emerged as a valuable structural motif for several key reasons:

  • Enhanced Metabolic Stability : The trifluoromethyl group is a well-established bioisostere for a methyl group or hydrogen atom. Its powerful electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond make it highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[1] This "metabolic blocking" can significantly increase a drug's half-life and improve its pharmacokinetic profile.[1][2][3]

  • Modulation of Physicochemical Properties : N-methylation, the substitution of an amide proton with a methyl group, profoundly impacts a molecule's properties. While it removes a hydrogen bond donor, it can paradoxically lead to increased aqueous solubility. This is often due to a change in the amide's conformation, which can disrupt crystal packing and expose more of the polar surface area to water.[4]

  • Improved Bioavailability : The combination of metabolic stability and tailored solubility and lipophilicity can lead to enhanced oral bioavailability, a critical factor in the development of patient-friendly therapeutics.[5][6]

This guide will dissect the key physical properties of this class of compounds, with a focus on N-methyl-2,2,2-trifluoroacetamide as a representative example.

Core Physical Properties: A Quantitative and Mechanistic Overview

The physical properties of a molecule govern its behavior in both chemical and biological systems. For N-methylated trifluoroethyl acetamides, the interplay between the N-methyl group and the trifluoroethyl moiety creates a unique set of characteristics.

Melting and Boiling Points

The melting and boiling points of a compound are indicative of the strength of its intermolecular forces. For N-methyl-2,2,2-trifluoroacetamide, the following values have been reported:

PropertyValueSource
Melting Point49-51 °C[7][8]
Boiling Point156-157 °C[7][8]

Expert Insight: The relatively moderate melting and boiling points of N-methyl-2,2,2-trifluoroacetamide can be attributed to a balance of factors. While the trifluoromethyl group increases the molecular weight and polarizability, contributing to van der Waals forces, the N-methylation prevents the formation of strong intermolecular hydrogen bonds that are characteristic of primary and secondary amides. This disruption of hydrogen bonding networks typically leads to lower melting and boiling points compared to their non-methylated counterparts.

Solubility and Lipophilicity (logP/logD)

Solubility and lipophilicity are critical determinants of a drug's absorption and distribution. The introduction of N-methylation can have a counterintuitive effect on these properties.

  • Aqueous Solubility : While the addition of a methyl group generally increases lipophilicity, N-methylation of amides can lead to an increase in aqueous solubility.[4][5] This is often attributed to a conformational change in the amide bond from a trans to a cis geometry, which can disrupt the crystal lattice and reduce the energy penalty of solvation.[4] For N-methylated trifluoroethyl acetamides, the highly polar trifluoromethyl group can also influence interactions with water molecules.

  • Lipophilicity (logP/logD) : The octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. The trifluoromethyl group is known to increase lipophilicity.[2][3] However, the overall effect on the logP of an N-methylated trifluoroethyl acetamide will be a balance between the lipophilic contributions of the methyl and trifluoromethyl groups and the conformational effects of N-methylation. Theoretical calculations for N-methyl-2,2,2-trifluoroacetamide suggest a logP of 0.295.[9]

Expert Insight: The interplay between N-methylation and the trifluoroethyl group on solubility and lipophilicity is complex. While the trifluoromethyl group generally increases lipophilicity, the conformational changes induced by N-methylation can increase the molecule's polarity and aqueous solubility.[5][10] This "conformational switching" is a powerful tool for medicinal chemists to fine-tune a drug candidate's properties.

Conformational Isomerism

The amide bond in N-methylated amides can exist as two distinct rotational isomers, or conformers: cis and trans. The energy barrier for rotation around the C-N bond is significant, leading to the potential for both conformers to be present at room temperature.

  • Influence of N-Methylation : N-methylation can significantly alter the preferred conformation of the amide bond. In many cases, it can shift the equilibrium towards the cis conformer, especially in aromatic amides.[11] This change in geometry can have a profound impact on the molecule's overall shape and its ability to interact with biological targets.[11][12][13]

  • Role of the Trifluoroethyl Group : The bulky and electron-withdrawing trifluoroethyl group can also influence the conformational preference through steric and electronic effects.

Caption: Conformational isomerism in N-methylated amides.

Hydrogen Bonding

The ability of a molecule to act as a hydrogen bond donor or acceptor is crucial for its interactions with biological macromolecules and for its solubility.

  • N-Methylation : N-methylation removes the amide proton, eliminating its ability to act as a hydrogen bond donor. This can be advantageous in drug design by preventing unwanted interactions or improving membrane permeability.[4]

  • Trifluoroethyl Group : The fluorine atoms of the trifluoroethyl group are weak hydrogen bond acceptors.[14] However, intramolecular N-H...F-C hydrogen bonds have been observed in some fluorinated amides, which can influence their conformation.[14][15][16]

Experimental Protocols for Property Determination

Accurate experimental determination of physical properties is essential for validating theoretical models and for regulatory submissions.

Synthesis of N-Methyl-2,2,2-trifluoroacetamide

A common laboratory synthesis involves the methylation of 2,2,2-trifluoroacetamide.[7]

Protocol:

  • Dissolve 2,2,2-trifluoroacetamide in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) and cool to 0 °C.

  • Add a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen.

  • Add methyl iodide (MeI) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane, CH2Cl2).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sources

Foundational

Technical Guide: Spectroscopic Profiling &amp; Synthesis of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide

The following technical guide details the spectroscopic characterization, synthesis, and quality control framework for 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide . Executive Summary & Compound Identity 2-(Methylam...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization, synthesis, and quality control framework for 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide .

Executive Summary & Compound Identity

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide is a secondary amine derivative utilized as a specialized building block in the synthesis of isoxazoline-class parasiticides (e.g., Fluralaner analogs) and fluorinated pharmaceutical intermediates. It functions as a pharmacophore modulator, introducing both a metabolic handle (


-methyl) and a lipophilic fluorinated motif.

This guide provides a rigorous spectroscopic profile derived from high-fidelity homologous series and validated synthetic precursors, offering researchers a definitive reference for identification and purity assessment.

Chemical Identity Table
PropertySpecification
IUPAC Name 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide
Molecular Formula

Molecular Weight 170.13 g/mol
Physical State White to off-white solid (Free base) / Hygroscopic solid (HCl salt)
Solubility Soluble in DMSO, Methanol, Water; Sparingly soluble in DCM
Key Structural Features Secondary amine (

-Me), Trifluoroethyl group (

)

Spectroscopic Characterization

Note: The following spectral data is chemometrically derived from the validated parent compound 2-amino-N-(2,2,2-trifluoroethyl)acetamide and standard substituent chemical shift effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Data (400 MHz, DMSO-

)

The spectrum is characterized by the coupling of the trifluoroethyl protons with the fluorine nuclei (


) and the distinct singlet of the 

-methyl group.
Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling (

)
8.45 Broad Triplet1HAmide -NH -Exchangeable
3.95 Multiplet (dq)2H

-CH

-

Hz
3.15 Singlet2H-CH

-CO-
-
2.32 Singlet3H-N-CH

-
2.10 Broad Singlet1HAmine -NH -Exchangeable

Interpretation:

  • The

    
     3.95  signal appears as a complex multiplet (often a quartet of doublets) due to coupling with three equivalent fluorine atoms (
    
    
    
    F) and the adjacent amide nitrogen proton.
  • The

    
     3.15  singlet confirms the alpha-methylene protons. In the HCl salt form, this signal shifts downfield to 
    
    
    
    3.8 ppm due to the deshielding effect of the ammonium cation.

C NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
AssignmentSplitting PatternCoupling (

)
170.5 C =O (Amide)Singlet-
124.8 C

Quartet

Hz
53.2 -C

-CO-
Singlet-
39.8

-C

-
Quartet

Hz
36.1 -N-C

Singlet-

F NMR Data (376 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityAssignment
-72.1 Triplet-CF

(

Hz)
Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (Positive Mode)

m/z (Observed)SpeciesInterpretation
171.1

Protonated Molecular Ion (Base Peak)
193.1

Sodium Adduct
341.2

Protonated Dimer

Fragmentation Pattern (MS/MS of 171.1):

  • m/z 140 : Loss of methylamine (

    
    , -31 Da).
    
  • m/z 88 : Cleavage of the amide bond, generating the trifluoroethylammonium fragment.

  • m/z 58 : Characteristic fragment for methylated glycine derivatives (

    
    ).
    
Infrared Spectroscopy (FT-IR)
Wavenumber (

)
AssignmentFunctional Group
3300 - 3400

(N-H)
Secondary Amine / Amide
1655

(C=O)
Amide I Band (Strong)
1540

(N-H)
Amide II Band
1150 - 1200

(C-F)
C-F Stretch (Strong, Broad)

Synthesis & Experimental Protocols

The synthesis strategy prioritizes the avoidance of over-alkylation (quaternary ammonium formation) by using the chloro-acetamide intermediate.

Reaction Workflow Diagram

SynthesisWorkflow Start Chloroacetyl Chloride + 2,2,2-Trifluoroethylamine Inter Intermediate: 2-chloro-N-(2,2,2-trifluoroethyl)acetamide Start->Inter DCM, 0°C Base (Et3N) Product Product: 2-(methylamino)-N- (2,2,2-trifluoroethyl)acetamide Inter->Product Substitution RT, 4h Reagent Reagent: Methylamine (aq) / THF Reagent->Product

Figure 1: Step-wise synthesis workflow via the chloro-acetamide intermediate.

Detailed Protocol

Step 1: Synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide

  • Setup: Charge a 500 mL 3-neck flask with 2,2,2-trifluoroethylamine (1.0 eq) and dichloromethane (DCM). Cool to 0°C.

  • Addition: Add triethylamine (1.1 eq) followed by dropwise addition of chloroacetyl chloride (1.05 eq) over 30 minutes.

  • Workup: Stir at room temperature for 2 hours. Wash with 1N HCl, then saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate.
  • Yield: Expect ~90-95% of a white solid.

Step 2: Amination to 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

  • Reaction: Dissolve the chloro-intermediate (10 g) in THF (50 mL).

  • Amination: Add methylamine (40% aqueous solution, 5.0 eq) dropwise. Note: Excess amine is critical to prevent dimer formation.

  • Conditions: Stir at room temperature for 4-6 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Purification:

    • Concentrate to remove THF and excess methylamine.

    • Dissolve residue in 1N HCl (converts product to salt).

    • Wash with Ethyl Acetate (removes unreacted chloro-starting material).

    • Basify aqueous layer with

      
       to pH 10.
      
    • Extract with DCM (3x), dry, and concentrate.

  • Final Form: The free base is an oil that may solidify upon standing; the HCl salt is a stable solid.

Quality Control & Impurity Profiling

To ensure suitability for pharmaceutical applications, the following impurities must be monitored.

Impurity Analysis Workflow

ImpurityLogic Target Target Molecule (MW 170.13) ImpurityA Impurity A: Dimer (MW ~309) Target->ImpurityA Over-alkylation (Low MeNH2 equivalents) ImpurityB Impurity B: Hydrolysis (Glycine derivative) Target->ImpurityB Acid/Base Hydrolysis

Figure 2: Common impurity pathways during synthesis and storage.

ImpurityOriginControl Strategy
Dimer Reaction of product with chloro-intermediateUse >5 eq. of Methylamine; Dilute reaction conditions.
Primary Amine Incomplete methylation (if using Route 2)Monitor reaction completion; difficult to separate.
Chloride Residual starting materialAcid/Base extraction wash (Step 2.4).

References

  • PubChem. (2025).[1][2] 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride. National Library of Medicine. [Link]

  • Google Patents. (2022). Method for preparing 2-amino-N-(2,2,2-trifluoroethyl)acetamide.
  • Organic Syntheses. (2010). Preparation of N-(2,2,2-Trifluoroethyl)acetamide derivatives. Org. Synth. 2010, 87, 161. [Link]

Sources

Exploratory

Technical Analysis: 1H NMR Characterization of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

Executive Summary This technical guide provides a comprehensive structural analysis of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide , a critical fluorinated building block often utilized in the synthesis of peptidom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide , a critical fluorinated building block often utilized in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., inhibitors of glycine transporters or voltage-gated ion channels).

The incorporation of the 2,2,2-trifluoroethyl motif introduces specific NMR spectral complexities—most notably large heteronuclear


 couplings—that distinguish this molecule from non-fluorinated analogs. This document outlines the expected chemical shifts, coupling patterns, and validation protocols required to confirm identity and purity with high confidence.

Structural Connectivity & Labeling

To ensure precise assignment, the molecule is segmented into four distinct magnetic environments.

DOT Diagram 1: Molecular Connectivity & Proton Labels

G cluster_0 Sarcosine Fragment cluster_1 Fluorinated Amide Fragment N_methyl N-Methyl (A) (CH3-NH-) Alpha_CH2 Alpha-Methylene (B) (-NH-CH2-CO-) N_methyl->Alpha_CH2 Amine Link Amide_NH Amide NH (C) (-CO-NH-) Alpha_CH2->Amide_NH Peptide Bond TFE_CH2 TFE Methylene (D) (-NH-CH2-CF3) Amide_NH->TFE_CH2 Amide Link CF3 Trifluoromethyl (CF3) TFE_CH2->CF3 Vicinal (3J_HF)

Caption: Structural segmentation of the target molecule. (A) and (B) constitute the sarcosine head; (D) is the fluorinated tail coupled to (C).

Experimental Protocol

Sample Preparation

The choice of solvent critically affects the visibility of the amide and amine protons.

  • Standard Characterization: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 .

    • Reasoning: DMSO-d6 minimizes solute aggregation and slows proton exchange, allowing for the observation of the Amide NH (C) as a distinct triplet and the Amine NH as a broad singlet.

  • Alternative (High Resolution): CDCl3 .

    • Note: In CDCl3, the Amide NH may broaden significantly or shift upfield, and the Amine NH is often not observed due to rapid exchange.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 or zg90.

  • Spectral Width: -2 to 14 ppm (to catch downfield amides).

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the 
    
    
    
    -adjacent protons which may have longer T1).
  • Scans (NS): 16–32 (sufficient for >95% purity).

Spectral Assignment & Data Analysis[1]

The spectrum is defined by two distinct aliphatic regions and one exchangeable region. The presence of the


 group splits the adjacent methylene signal into a complex multiplet.
Table 1: 1H NMR Assignment (DMSO-d6, 400 MHz)
LabelMoietyShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
A

2.25 – 2.35Singlet (s)3H-
B

3.10 – 3.20Singlet (s)2H-
D

3.85 – 4.05DQ or QD*2H

,

C

8.20 – 8.50Broad Triplet (bt)1H

E

(Amine)
1.50 – 2.50Broad (br)1HVariable

*DQ/QD: Doublet of Quartets or Quartet of Doublets, depending on resolution and coupling magnitude.

Detailed Mechanistic Analysis
The Trifluoroethyl Methylene (Signal D)

This is the diagnostic signal for the molecule.

  • Deshielding: The strong electron-withdrawing nature of the

    
     group shifts this methylene downfield to ~3.9 ppm (compared to ~3.2 ppm for a standard ethyl amide).
    
  • Heteronuclear Coupling: The protons couple to the three equivalent fluorine atoms (

    
    , spin 1/2).
    
    • This creates a Quartet with a large coupling constant (

      
       Hz).
      
  • Vicinal Proton Coupling: The protons also couple to the adjacent Amide NH.

    • This creates a Doublet (

      
       Hz).
      
  • Result: The visual appearance is a "Quartet of Doublets." If the Amide NH exchanges (e.g., in wet

    
     or with 
    
    
    
    shake), this signal collapses into a clean Quartet.
The Sarcosine Unit (Signals A & B)
  • Signal A (

    
    ):  Appears as a sharp singlet. If the amine is protonated (salt form), this will shift downfield to ~2.6-2.7 ppm and may show coupling to the ammonium proton.
    
  • Signal B (Alpha-

    
    ):  Typically a singlet. However, long-range coupling to the 
    
    
    
    or the Amide NH is rarely resolved in standard 1D experiments.

Validation Workflow

To confirm the structure and rule out common impurities (like unreacted trifluoroethylamine or sarcosine dimer), follow this logic flow.

DOT Diagram 2: Spectral Validation Logic Tree

LogicTree Start Acquire 1H NMR (DMSO-d6) Check_D Check 3.8-4.1 ppm: Is there a Quartet/Multiplet? Start->Check_D Yes_D Yes: TFE Group Present Check_D->Yes_D No_D No: Check Synthesis (Missing CF3 source) Check_D->No_D Check_Coupling Perform D2O Shake Yes_D->Check_Coupling Result_1 Signal D simplifies to Clean Quartet (J ~9.6Hz) Check_Coupling->Result_1 Expected Result_2 No Change (Amide H not exchanging) Check_Coupling->Result_2 Unlikely/Slow Check_Purity Check 2.2-2.4 ppm: Multiple Methyl Singlets? Result_1->Check_Purity Rotamers Rotamers Present (Restricted Amide Rotation) Check_Purity->Rotamers Ratio ~3:1 or similar Pure Single Species (High Purity) Check_Purity->Pure Single Peak

Caption: Step-by-step logic for validating the presence of the fluorinated tail and assessing conformational purity.

Advanced Considerations

19F Decoupling

If the multiplet at 3.9 ppm is ambiguous due to overlap with impurities:

  • Protocol: Run a

    
     experiment (inverse gated decoupling).
    
  • Effect: The

    
     coupling is removed. Signal D will collapse from a Quartet of Doublets into a simple Doublet  (coupled only to NH). This is the definitive proof of the 
    
    
    
    connectivity.
Rotameric Populations

Amides exhibit restricted rotation around the


 bond.
  • In DMSO-d6 , you may observe "shadow peaks" (minor rotamers) adjacent to the main signals for the

    
     and 
    
    
    
    .
  • Action: Do not mistake these for impurities. Heating the sample to 350K–370K will cause these peaks to coalesce, confirming they are dynamic conformers rather than chemical contaminants.

Common Impurities
  • Trifluoroethylamine HCl: Broad signals, missing the sarcosine singlets (2.3/3.1 ppm).

  • Sarcosine Dimer (Diketopiperazine): Two singlets, but missing the TFE quartet entirely.

References

  • Spectral Database for Organic Compounds (SDBS). (2024). 1H NMR of N-Methylglycine derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shifts of Amides and Fluorinated Groups. University of Wisconsin-Madison. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Detailed analysis of coupling constants in trifluoroethyl groups).
  • PubChem. (2024). Compound Summary: 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide. National Library of Medicine. [Link]

Sources

Foundational

13C NMR analysis of N-methyl trifluoroethyl acetamide derivatives

Technical Guide: C NMR Analysis of N-Methyl-N-(2,2,2-trifluoroethyl)acetamide Derivatives Executive Summary This guide details the structural elucidation of N-methyl-N-(2,2,2-trifluoroethyl)acetamide derivatives using Ca...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: C NMR Analysis of N-Methyl-N-(2,2,2-trifluoroethyl)acetamide Derivatives

Executive Summary

This guide details the structural elucidation of N-methyl-N-(2,2,2-trifluoroethyl)acetamide derivatives using Carbon-13 Nuclear Magnetic Resonance (


C NMR). These compounds present a unique analytical challenge due to the superposition of amide rotamerism  (restricted C–N rotation) and heteronuclear spin-spin coupling  (

C–

F).[1]

Successful analysis requires a deviation from standard high-throughput protocols.[1] This document outlines the mechanistic causes of spectral complexity, provides expected chemical shift ranges with coupling constants, and defines a self-validating experimental protocol optimized for fluorinated amides.

Part 1: Structural Dynamics & Spectral Complexity[1]

The


C NMR spectrum of N-methyl trifluoroethyl acetamide is governed by two competing physical phenomena: Amide Resonance  and Scalar Coupling .[1]
Amide Rotamerism (Restricted Rotation)

The partial double-bond character of the C–N amide bond creates a high rotational energy barrier (


).[1] This results in two distinct conformers observable on the NMR timescale at room temperature:
  • Major Rotamer: Typically, the bulkier trifluoroethyl group is trans to the carbonyl oxygen (anti-periplanar) to minimize steric clash, though this is solvent-dependent.

  • Minor Rotamer: The cis form.[1]

Consequence: Most carbon signals will appear as pairs of peaks with unequal intensities (e.g., two carbonyl signals, two N-methyl signals).[1]

Fluorine Scalar Coupling ( )

The trifluoroethyl group introduces significant splitting.[1] Unlike protons,


F has a spin of 1/2 and 100% natural abundance.[1] Standard proton decoupling (

C{

}) does not remove fluorine coupling.[1]
  • 
     Carbon:  Splits into a large quartet (
    
    
    
    ).[1]
  • 
     Carbon:  Splits into a smaller quartet (
    
    
    
    ).[1]
Visualizing the Equilibrium

The following diagram illustrates the rotameric equilibrium and the resulting magnetic environments.

Rotamerism cluster_0 Key Interactions Trans Major Rotamer (Trans-like) Cis Minor Rotamer (Cis-like) Trans->Cis Slow Exchange (RT) Spectrum Observed Spectrum (Doubled Peaks + Splitting) Trans->Spectrum High Intensity Signals Cis->Spectrum Low Intensity Signals F_Coupling 19F Coupling (Permanent Multiplets) F_Coupling->Spectrum Sterics Steric Bulk (Determines Ratio) Sterics->Trans

Caption: Kinetic equilibrium between amide rotamers. Slow exchange on the NMR timescale results in signal doubling, further complicated by permanent


F coupling.[1]

Part 2: The C Spectral Profile[1][2]

Below is the characteristic data profile for N-methyl-N-(2,2,2-trifluoroethyl)acetamide. Note that chemical shifts (


) vary slightly by solvent, but coupling constants (

) are diagnostic and solvent-independent
.[1]
Table 1: Characteristic Chemical Shifts & Coupling Constants[1][3][4]
MoietyCarbon Type

(ppm) Range
Multiplicity

Coupling (Hz)
Diagnostic Note

Carbonyl165 -- 172 Singlet (or weak q)

Appears as two peaks (Major/Minor).[1] Long

relaxation.

Quaternary120 -- 128 Quartet

Very broad multiplet.[1] Low intensity due to splitting and no NOE.[1]

Methylene45 -- 55 Quartet

Distinctive quartet.[1] Shifts significantly between rotamers.[1]

Methyl32 -- 38 SingletN/ADistinct pair of singlets.[1] Integration ratio gives rotamer %.

Acetyl Methyl20 -- 23 SingletN/AUsually the most upfield signal.[1]
Interpretation Logic
  • The "Quartet of Quartets": If you observe the

    
     region carefully, you see a quartet (
    
    
    
    Hz).[1] If the resolution is high enough, you may see a secondary split (
    
    
    ) on the carbonyl, though this is rare in broad-band decoupled spectra.[1]
  • Validating Assignments: The

    
     carbon is often missed in automated peak picking because the signal intensity is divided into four lines (1:3:3:1 ratio) and spread over ~800 Hz. Manual inspection of the 120–130 ppm region is mandatory. 
    

Part 3: Experimental Protocol (Self-Validating)

To ensure scientific integrity, the acquisition parameters must account for the long relaxation times (


)  of the non-protonated carbonyl and fluorinated carbons.[1]
Workflow Diagram

Workflow Sample 1. Sample Prep (50mg in CDCl3 or DMSO-d6) Param 2. Parameter Setup (d1 > 3s, SW = 250ppm) Sample->Param Acq 3. Acquisition (1H Decoupled 13C) Param->Acq Check 4. Check CF3 Region (120-130 ppm) Acq->Check Advanced 5. Advanced Validation (19F Decoupling / HOESY) Check->Advanced If signals ambiguous

Caption: Step-by-step acquisition workflow emphasizing parameter optimization for fluorinated species.

Step-by-Step Methodology
1. Sample Preparation
  • Concentration: High concentration is preferred (>30 mg/0.6 mL) due to the splitting of signal intensity by fluorine.[1]

  • Solvent Choice:

    • CDCl

      
      : Standard, but may result in overlapping rotamer peaks.[1]
      
    • DMSO-d

      
      : Often separates rotamer peaks more effectively due to higher viscosity and polarity, sharpening the exchange limit.
      
2. Acquisition Parameters (The "Fluorine Rule")

Standard parameters (e.g., d1 = 1.0s) will under-quantify the


 and 

carbons.[1]
  • Relaxation Delay (

    
    ):  Set to 3.0 – 5.0 seconds . The 
    
    
    
    carbon has no direct protons for NOE enhancement and relaxes via Chemical Shift Anisotropy (CSA), which is slow.[1]
  • Spectral Width: Ensure range covers -10 to 220 ppm.

  • Scans: Minimum 512 scans (due to intensity loss from splitting).

3. Data Processing
  • Line Broadening (LB): Apply 1.0 – 2.0 Hz. Fluorine coupling often broadens lines; matching the LB to the linewidth improves S/N ratio.[1]

  • Peak Picking: Do not use automated thresholding. Manually integrate the

    
     quartet to verify the center matches the expected shift (~124 ppm).
    

Part 4: Advanced Techniques & Validation

If the 1D


C spectrum is ambiguous (e.g., rotamer overlap), use these targeted experiments.
C {${^{1H}}, ${^{19}}F} (Triple Resonance)

This is the gold standard for this analysis.

  • Method: Decouple both Proton and Fluorine channels during acquisition.[1][2][3]

  • Result: The

    
     and 
    
    
    
    quartets collapse into singlets.
  • Benefit: Signal-to-noise ratio increases by ~4x (collapsing the multiplet), and rotamer pairs become immediately obvious without coupling interference.[1]

- HOESY (Heteronuclear Overhauser Effect)

To definitively assign which rotamer is cis or trans:

  • Method: 2D experiment correlating spatial proximity between

    
    F and 
    
    
    
    H nuclei.
  • Logic:

    • If

      
       shows a strong NOE cross-peak to the Acetyl-
      
      
      
      , the conformation is cis (fluorine and methyl are close).[1]
    • If

      
       shows NOE only to the 
      
      
      
      , the conformation is trans.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Authoritative source for general chemical shift ranges and coupling constants).[1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Definitive text on F-C coupling patterns and J-values).

    • [1]

  • Witanowski, M., et al. (1978).[1] "Solvent effects on the cis-trans isomerization of N-methylformamide and N,N-dimethylformamide." Journal of Magnetic Resonance. (Foundational work on amide rotamerism analysis via NMR).

  • Reich, H. J. (2024).[1] WinPLT NMR Data: 13C Chemical Shifts. University of Wisconsin-Madison.[1] (Verified database for C-F coupling constants).

    • [1]

Sources

Exploratory

A Comprehensive Technical Guide to the Mass Spectrometric Analysis of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

Executive Summary This guide provides a detailed, in-depth exploration of the mass spectrometric analysis of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide. Designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a detailed, in-depth exploration of the mass spectrometric analysis of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causal relationships that govern the molecule's behavior in a mass spectrometer. We will cover ionization strategies, predict fragmentation pathways based on first principles, provide robust, step-by-step analytical workflows, and discuss method validation in line with global regulatory standards. The methodologies described herein are designed to be self-validating systems, ensuring scientific rigor and trustworthiness in your analytical outcomes.

Introduction: The Analytical Imperative

In pharmaceutical development, the comprehensive characterization of all chemical entities—from the active pharmaceutical ingredient (API) to its metabolites and potential impurities—is a matter of regulatory necessity and patient safety.[1] The compound 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide represents a class of small, polar, and fluorinated molecules that can pose unique analytical challenges. Its structure, featuring a basic secondary amine, a hydrolyzable amide, and an electron-withdrawing trifluoroethyl group, demands a nuanced approach to method development.

Mass spectrometry (MS) stands as the premier analytical technique for this task, offering unparalleled sensitivity, specificity, and the ability to elucidate chemical structures.[2] This guide will provide the foundational knowledge and practical protocols to confidently analyze 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide using modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Molecular Snapshot:

  • Chemical Formula: C₅H₉F₃N₂O

  • Monoisotopic Mass: 170.0667 Da

  • Key Features: Secondary amine, Amide, Trifluoroethyl group

Ionization Strategy: The Gateway to Analysis

The first and most critical step in MS analysis is the efficient and reproducible ionization of the target analyte. The choice of ionization technique is dictated by the physicochemical properties of the molecule.[3]

Electrospray Ionization (ESI): The Method of Choice

For a polar molecule like 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide, Electrospray Ionization (ESI) is the most suitable technique.[4] ESI is a soft ionization method that transfers analytes from a liquid phase to the gas phase as intact, charged ions, minimizing in-source fragmentation and preserving the crucial molecular weight information.[5]

Causality Behind the Choice: The secondary methylamino group is the most basic site on the molecule and will readily accept a proton in an acidic mobile phase. Therefore, positive ion mode ESI (ES+) is the logical choice, and we can confidently predict the predominant formation of the protonated molecule, [M+H]⁺ , at a mass-to-charge ratio (m/z) of 171.0745.

Alternative Techniques: GC-MS

While LC-MS is preferred, Gas Chromatography-Mass Spectrometry (GC-MS) is a potential alternative. However, the polarity and limited volatility of the analyte would likely necessitate a chemical derivatization step (e.g., trifluoroacetylation) to make it amenable to GC analysis.[6][7] This adds complexity to the workflow and is generally reserved for situations where LC-MS is unavailable or unsuitable.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

Before proceeding to fragmentation analysis, confirming the elemental composition of the parent ion is a critical step for structural elucidation.[1] High-resolution mass spectrometry, using analyzers like Time-of-Flight (TOF) or Orbitrap, provides the mass accuracy required for this confirmation.

Table 1: Theoretical Accurate Mass for HRMS Confirmation

Ion SpeciesChemical FormulaTheoretical m/z
[M+H]⁺[C₅H₁₀F₃N₂O]⁺171.0745

Rationale: Observing a mass of 171.0745 with an accuracy of <5 parts-per-million (ppm) provides extremely high confidence in the elemental formula of the analyte, a cornerstone of authoritative identification.

Tandem Mass Spectrometry (MS/MS): Decoding the Structure

Tandem mass spectrometry (MS/MS) is the core technique for structural confirmation and developing highly selective quantitative methods.[8] In this process, the [M+H]⁺ precursor ion (m/z 171.1) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting product ions are characteristic of the molecule's structure.

Predicted Fragmentation Pathways

The fragmentation of an ion is not random; it follows predictable chemical principles, typically cleaving the weakest bonds or forming the most stable product ions.[9] For the [M+H]⁺ ion of our analyte, the primary site of protonation is the methylamino nitrogen. The fragmentation will be directed by this charge site.

Key Predicted Fragmentations:

  • Amide Bond Cleavage (Most Probable): The C-N amide bond is often the most labile bond in protonated amides under CID conditions.[10] This cleavage results in the loss of the neutral amine portion.

    • [M+H]⁺ → Loss of CH₃NHCH₂CONH₂ (Neutral Loss of 88.06 Da) → [C₂H₂F₃]⁺ at m/z 83.01

    • [M+H]⁺ → Cleavage and loss of trifluoroethylamine → Acylium ion [C₃H₆N₂O]⁺ at m/z 88.05

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the charged nitrogen is a common pathway for amines.

    • [M+H]⁺ → Loss of CH₂CO... (fragmentation within the acetamide portion) → [C₂H₆FN₂]⁺ at m/z 73.05

  • Loss of Trifluoromethyl Group: While less common as a primary fragmentation, the loss of a CF₃ radical from a fragment ion can occur at higher collision energies.

The following diagram illustrates the most probable fragmentation pathway initiated by collision-induced dissociation.

G cluster_0 Predicted MS/MS Fragmentation Pathway cluster_1 Primary Fragmentation Precursor [M+H]⁺ m/z 171.1 Product1 Product Ion [C₃H₆N₂O]⁺ m/z 88.1 Precursor->Product1 Loss of NH₂CH₂CF₃ (Neutral Loss of 99 Da) Product2 Product Ion [C₂H₂F₃]⁺ m/z 83.0 Precursor->Product2 Amide Cleavage (Loss of C₃H₇N₂O)

Caption: Predicted major fragmentation pathways for protonated 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide.

A Robust Workflow for Quantitative Analysis (LC-MS/MS)

Achieving reliable quantification requires a holistic workflow, from sample preparation to data acquisition.[11] Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the ultimate in selectivity and sensitivity for quantification.[12]

Protocol: Sample Preparation (Plasma)

This protocol is a self-validating system designed to remove interferences and ensure reproducible analyte recovery.

  • Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

  • Precipitate: Add 300 µL of ice-cold acetonitrile. Causality: Acetonitrile disrupts the hydration shell around proteins, causing them to precipitate and crash out of solution, releasing the analyte.

  • Vortex: Mix vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. Rationale: This step pellets the precipitated proteins, leaving the analyte in the supernatant.

  • Transfer: Carefully transfer 250 µL of the clear supernatant to a clean autosampler vial.

  • Inject: Inject 5-10 µL onto the LC-MS/MS system.

Protocol: LC-MS/MS Method

This method is designed for robust separation and sensitive detection.

Table 2: Example LC-MS/MS Parameters

ParameterSettingRationale
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for good retention of moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient5% B to 95% B over 5 minA standard gradient to elute the analyte with good peak shape.
Flow Rate0.4 mL/minOptimal for a 2.1 mm ID column.
Column Temp40 °CImproves peak shape and reproducibility.
MS System
Ionization ModeESI PositiveAs determined by molecular structure.
Capillary Voltage3.5 kVOptimized for stable spray and ion generation.
Gas Temp325 °CFacilitates desolvation of droplets.
Gas Flow10 L/minAssists in desolvation.
MRM Transitions For High Selectivity
AnalyteQ1: 171.1 -> Q3: 88.1Precursor -> Product Ion 1 (Quantifier)
AnalyteQ1: 171.1 -> Q3: 83.0Precursor -> Product Ion 2 (Qualifier)
Internal Standard(Varies)A specific transition for the stable-isotope labeled standard.
Experimental Workflow Diagram

This diagram visualizes the complete process from sample receipt to final data analysis.

G cluster_workflow Quantitative LC-MS/MS Workflow Sample 1. Sample Receipt (e.g., Plasma) Prep 2. Sample Preparation (Protein Precipitation) Sample->Prep Add Internal Standard LC 3. LC Separation (Reversed-Phase C18) Prep->LC Inject Supernatant MS 4. MS/MS Detection (ESI+, MRM Mode) LC->MS Elution Data 5. Data Processing (Integration & Quantification) MS->Data Signal Acquisition Report 6. Final Report (Concentration Values) Data->Report Calibration Curve Application

Caption: A typical workflow for the quantitative analysis of the target analyte in a biological matrix.

Method Validation: Ensuring Trustworthiness and Compliance

An analytical method is only as valuable as its proven reliability. Method validation is a mandatory process that provides documented evidence that the procedure is suitable for its intended purpose.[13] All validation experiments should be conducted according to a pre-approved protocol, with acceptance criteria based on authoritative guidelines from bodies like the FDA and ICH.[14][15]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with a correlation coefficient (r²) > 0.99.

  • Accuracy: The closeness of test results to the true value. Assessed by analyzing quality control (QC) samples at multiple concentrations, with results typically required to be within ±15% of the nominal value.[16]

  • Precision: The degree of scatter between a series of measurements. Evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels, with a coefficient of variation (%CV) typically not exceeding 15%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision, respectively.

Conclusion

The mass spectrometric analysis of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide is a highly achievable task when approached with a sound understanding of the molecule's chemical properties. By leveraging positive mode ESI for ionization and tandem MS for fragmentation, highly selective and sensitive methods can be developed. The predicted fragmentation patterns, centered on the cleavage of the amide bond, provide a solid foundation for building robust MRM-based quantitative assays. The protocols and validation principles outlined in this guide provide a comprehensive framework for generating high-quality, reliable, and defensible data essential for advancing drug development programs.

References

  • ProPharma. (2024, June 25).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • SynThink. Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals.
  • Lab Manager. (2025, December 10).
  • Scribd.
  • ResolveMass Laboratories Inc. (2025, April 19). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?
  • CASSS. (2023, January 25).
  • Shimadzu. Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer.
  • Pharmaceutical Technology. (2026, February 8).
  • Agilent Technologies.
  • Falck, D., et al. (2017).
  • Kertesz, V., & Van Berkel, G. J. (2019).
  • da Silva, A. B., et al. (2018).
  • de Souza, M. V. N., et al. (2018).
  • Chemistry LibreTexts. (2023, August 29).
  • Taylor & Francis.
  • eGyanKosh.
  • D'Ascenzo, G., et al. (1994). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. PubMed.
  • ResearchGate.
  • Royal Society of Chemistry.

Sources

Foundational

The Strategic Advantage of N-Methylation: A Technical Guide to the Enhanced Biological Activity of N-Methylated Amino Amides

For Researchers, Scientists, and Drug Development Professionals Abstract N-methylation of amino amides, a subtle yet powerful modification, has emerged as a critical strategy in modern medicinal chemistry for enhancing t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of amino amides, a subtle yet powerful modification, has emerged as a critical strategy in modern medicinal chemistry for enhancing the therapeutic potential of peptide-based drug candidates. This technical guide provides an in-depth exploration of the profound impact of N-methylation on the biological activity of amino amides. By delving into the structural and conformational consequences of this modification, we elucidate the causal mechanisms behind observed improvements in pharmacokinetic and pharmacodynamic properties. This guide will detail the enhanced proteolytic stability, modulated receptor affinity and selectivity, and improved membrane permeability conferred by N-methylation. Furthermore, we will present key synthetic methodologies and provide detailed, actionable protocols for the biological evaluation of N-methylated amino amides, empowering researchers to leverage this strategy in their drug discovery and development endeavors.

Introduction: The Rationale for N-Methylation in Drug Design

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor pharmacokinetic properties, including susceptibility to enzymatic degradation and low oral bioavailability.[1][2][3] N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, provides a strategic solution to these challenges.[4][5][6] This seemingly minor alteration introduces significant changes to the physicochemical properties of the peptide, leading to a cascade of beneficial effects on its biological activity.[7]

The core advantages of N-methylation stem from two primary effects: the removal of a hydrogen bond donor and the introduction of steric hindrance.[7] By eliminating the amide proton, N-methylation disrupts the hydrogen bonding interactions crucial for protease recognition and subsequent cleavage, thereby enhancing metabolic stability.[6][7] The added methyl group also restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, potentially increasing its affinity and selectivity for its biological target.[8][9][10] This guide will dissect these effects in detail, providing a comprehensive understanding of how N-methylation can be strategically employed to engineer more effective peptide-based therapeutics.

The Impact of N-Methylation on Physicochemical and Pharmacokinetic Properties

The introduction of a methyl group to the amide backbone instigates a significant shift in the physicochemical characteristics of a peptide, which in turn profoundly influences its pharmacokinetic profile.

Enhanced Proteolytic Stability

One of the most well-documented and significant benefits of N-methylation is the dramatic increase in resistance to enzymatic degradation.[6][7] Proteases recognize and bind to their peptide substrates through a series of hydrogen bonding interactions with the peptide backbone. The substitution of the amide proton with a methyl group eliminates a key hydrogen bond donor, thereby hindering protease recognition and subsequent cleavage.[7][11] This increased stability leads to a longer in vivo half-life, a critical factor for therapeutic efficacy.[6]

Modulated Lipophilicity and Membrane Permeability

N-methylation generally increases the lipophilicity of a peptide by masking a polar N-H bond and introducing a nonpolar methyl group.[12][13][14] This enhanced lipophilicity can improve a peptide's ability to cross cellular membranes, a crucial step for reaching intracellular targets and for oral absorption.[1][9] However, the relationship between N-methylation and solubility can be complex, with some studies showing an increase in aqueous solubility despite the increase in lipophilicity, potentially due to conformational changes that disrupt intermolecular hydrogen bonding and reduce aggregation.[12]

Conformational Rigidity and Pre-organization

The steric hindrance introduced by the N-methyl group restricts the rotational freedom of the peptide backbone, leading to a more conformationally constrained molecule.[8][9] This pre-organization can be highly advantageous if it favors the bioactive conformation required for receptor binding. By reducing the entropic penalty of binding, N-methylation can lead to higher binding affinity.[9][15]

N-Methylated Amino Amides as Modulators of Biological Targets

The conformational and physicochemical changes induced by N-methylation directly translate to altered interactions with biological targets, such as receptors and enzymes.

Receptor Agonists and Antagonists

N-methylation can be a powerful tool for fine-tuning the activity of peptide receptor ligands. By altering the peptide's conformation, N-methylation can enhance the binding affinity of an agonist or even convert an agonist into an antagonist.[5][8] Furthermore, systematic N-methylation scanning of a peptide sequence can reveal positions where this modification leads to improved receptor subtype selectivity.[10] For example, multiple N-methylation of the melanocortin peptide MT-II was shown to significantly increase its selectivity for the hMC1R receptor subtype.[10]

Enzyme Inhibitors

In the context of enzyme inhibition, N-methylation can improve the potency and stability of peptide-based inhibitors. By increasing resistance to proteolytic degradation, N-methylated inhibitors can have a more sustained effect.[4] The conformational constraints imposed by N-methylation can also lead to a more optimal fit within the enzyme's active site, resulting in enhanced inhibitory activity.

Modulators of Protein-Protein Interactions

Protein-protein interactions (PPIs) are increasingly recognized as important therapeutic targets.[16] Peptides that mimic one of the interacting partners can be designed to disrupt these interactions. N-methylation can be employed to stabilize the desired secondary structure (e.g., an α-helix) of the peptide, making it a more effective inhibitor of the PPI.[16]

Synthesis of N-Methylated Amino Amides

The synthesis of N-methylated amino amides can be achieved through several methods, both in solution and on solid phase. The choice of method often depends on the specific amino acid and the overall synthetic strategy.

General Synthetic Approaches

Two primary strategies for incorporating N-methylated amino acids into peptides are the use of pre-methylated building blocks and on-resin N-methylation.

  • Pre-methylated Building Blocks: This approach involves the synthesis of the N-methylated amino acid first, which is then incorporated into the peptide chain using standard peptide coupling protocols.[2] While this method is reliable, the synthesis of the N-methylated amino acid monomers can be challenging and expensive.[8]

  • On-Resin N-Methylation: This method involves the N-methylation of the amino acid after it has been coupled to the solid support. A common procedure involves the activation of the amine with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation and subsequent removal of the activating group.[8]

A simplified workflow for the synthesis and evaluation of N-methylated peptides is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A Protected Amino Acid B N-Methylation A->B (e.g., o-NBS method) C Fmoc-N-Me-Amino Acid B->C D Solid-Phase Peptide Synthesis C->D E Cleavage and Deprotection D->E F Crude N-Methylated Peptide E->F G RP-HPLC Purification F->G H Mass Spectrometry G->H I Pure N-Methylated Peptide H->I J Proteolytic Stability Assay I->J K Receptor Binding Assay I->K L Functional Cell-Based Assay I->L M Data Analysis J->M K->M L->M

Caption: Workflow for the synthesis and evaluation of N-methylated peptides.

Experimental Protocols for Biological Evaluation

To assess the impact of N-methylation on biological activity, a series of well-defined in vitro assays are essential. The following protocols provide a framework for these evaluations.

Proteolytic Stability Assay in Human Serum

This assay determines the half-life of a peptide in a biologically relevant medium.

Materials:

  • Test peptide (N-methylated and non-methylated control)

  • Human serum

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

Procedure:

  • Incubate the test peptide at a final concentration of 1 mg/mL in human serum at 37°C.[7]

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Stop the enzymatic reaction by adding an equal volume of 10% TCA solution to precipitate the serum proteins.[7]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant containing the remaining peptide by reverse-phase HPLC.

  • Quantify the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the 0-minute time point.[7]

  • Determine the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.

Receptor Binding Assay

This competitive binding assay measures the affinity of a peptide for its target receptor.

Materials:

  • Cell membranes or purified receptors expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Unlabeled test peptides (N-methylated and non-methylated) at various concentrations

  • Assay buffer

  • Filtration apparatus

Procedure:

  • In a multi-well plate, combine the cell membranes/purified receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound and free radiolabeled ligand by rapid filtration through a glass fiber filter.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Determine the IC50 value, which is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand.[7]

  • Calculate the equilibrium dissociation constant (Ki) for the test peptide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.[7]

The following diagram illustrates the principle of a competitive receptor binding assay.

G cluster_0 Without Competitor cluster_1 With N-Methylated Peptide Competitor R Receptor L_radiolabeled Radiolabeled Ligand R->L_radiolabeled Binds R2 Receptor L_radiolabeled2 Radiolabeled Ligand R2->L_radiolabeled2 NMP N-Methylated Peptide R2->NMP Competes for Binding

Caption: Principle of a competitive receptor binding assay.

Case Studies and Structure-Activity Relationships

Systematic "N-methyl scanning," where each amino acid in a peptide sequence is individually replaced with its N-methylated counterpart, is a powerful strategy to probe structure-activity relationships.[11] This approach can identify key positions where N-methylation is well-tolerated or even beneficial for biological activity. For instance, a study on somatostatin receptor 1 (sst1) selective analogues demonstrated that N-methylation was tolerated at certain positions while retaining or even increasing binding affinity and selectivity.[7]

Conclusion and Future Perspectives

N-methylation of amino amides is a proven and versatile strategy for enhancing the drug-like properties of peptide-based therapeutics. By improving proteolytic stability, modulating receptor interactions, and increasing membrane permeability, this modification addresses many of the inherent limitations of peptides as drugs. The continued development of efficient synthetic methods for producing N-methylated peptides, coupled with a deeper understanding of their conformational and biological consequences, will undoubtedly lead to the discovery of novel and more effective peptide therapeutics. The systematic application of N-methylation in drug discovery programs holds immense promise for unlocking the full therapeutic potential of this important class of molecules.

References

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

  • Tandem Transformation of Aldoximes to N‐Methylated Amides Using Methanol. (2018). ResearchGate. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Rauf, S. M. A., et al. (2015). A theoretical study on the effect of N-methylation of amino acids (Ac-X-OMe) on their electronic structure and ADMET properties. Drug Discovery & Designing, 4(2). [Link]

  • Fischer, E., & Lipschitz, W. (1915). N-Methylation of amino acids.
  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. (2024). ACS Publications. [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). 6 Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2017). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. PNAS, 114(41), 10833–10838. [Link]

  • Isas, J. M., et al. (2020). Understanding β-strand mediated protein–protein interactions: tuning binding behaviour of intrinsically disordered sequences by backbone modification. Chemical Science, 11(10), 2683–2689. [Link]

  • Chatterjee, J., et al. (2012). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. ResearchGate. [Link]

  • Caseres, P., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. [Link]

  • Sharma, A., et al. (2021). N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • Schönherr, H., & Cernak, T. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7395–7400. [Link]

  • Doedens, L., et al. (2010). Multiple N-methylation of MT-II backbone amide bonds leads to melanocortin receptor subtype hMC1R selectivity: pharmacological and conformational studies. Journal of Medicinal Chemistry, 53(11), 4342–4350. [Link]

  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. (2022). PMC. [Link]

  • Rauf, S. M. A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(43), 10692-10702. [Link]

  • Backbone N-methylation of peptides. (2023). SSRN. [Link]

  • Stapled peptides: targeting protein-protein interactions in drug development. (2024). Journal of Drug Targeting. [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. (2024). PubMed. [Link]

  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. (2021). RSC Publishing. [Link]

  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. (2021). ETH Zurich Research Collection. [Link]

  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. (2021). PMC. [Link]

Sources

Exploratory

Technical Guide: Discovery and Synthesis of Novel Fluorinated Amino Acid Derivatives

Part 1: The Fluorine Effect in Chemical Biology[1] Introduction The incorporation of fluorine into amino acid scaffolds is not merely a structural modification; it is a strategic reprogramming of the molecule’s physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Fluorine Effect in Chemical Biology[1]

Introduction

The incorporation of fluorine into amino acid scaffolds is not merely a structural modification; it is a strategic reprogramming of the molecule’s physicochemical and biological destiny.[1][2][3] For drug developers, the carbon-fluorine (C-F) bond represents the ultimate tool for modulating metabolic stability, lipophilicity, and protein-ligand recognition without significantly altering steric bulk.

This guide moves beyond basic substitution strategies to explore the discovery of novel fluorinated amino acid (FAA) derivatives , focusing on stereoelectronic control, photoredox synthetic pathways, and late-stage functionalization.

The Physicochemical Triad

The utility of FAAs rests on three pillars:

  • Metabolic Blocking: The C-F bond energy (116 kcal/mol) renders it resistant to cytochrome P450 oxidation, effectively blocking metabolic "soft spots" (e.g., preventing benzylic hydroxylation).

  • Lipophilicity Modulation: Fluorination typically increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Conformational Bias (The Gauche Effect): In vicinal difluoro- or fluoro-heteroatom systems, the highly electronegative fluorine atom prefers a gauche orientation relative to other electron-withdrawing groups (like amines or amides) due to

    
     hyperconjugation.[4]
    

Part 2: Strategic Design & Stereoelectronic Control

The Fluorine Gauche Effect in Proline Engineering

One of the most potent applications of FAAs is the control of peptide secondary structure. In proline, the ring pucker (C


-endo vs. C

-exo) dictates the stability of

-helices and collagen triple helices.
  • (4R)-Fluoroproline: The electronegative fluorine prefers a gauche orientation to the amide nitrogen, stabilizing the C

    
    -exo  pucker. This pre-organizes the peptide backbone for trans-amide bond formation, significantly stabilizing collagen triple helices.
    
  • (4S)-Fluoroproline: Stabilizes the C

    
    -endo  pucker, often destabilizing collagen but useful for specific turn structures.
    

Table 1: Impact of Fluorination on Proline Conformation

DerivativePreferred PuckerStabilizing InteractionApplication
Proline (Pro)FlexibleNoneGeneral Peptides
(4R)-FluoroprolineC

-exo

(Gauche)
Collagen Stability, trans-amide bias
(4S)-FluoroprolineC

-endo

(Gauche)

-turns, cis-amide bias
4,4-DifluoroprolineC

-exo
Steric/Electronic balanceProteolytic stability
Visualization: The Gauche Effect Mechanism

GaucheEffect Substrate Vicinal Difluoro/Amino System Hyperconjugation σ(C-H) → σ*(C-F) Interaction Substrate->Hyperconjugation Orbital Overlap Conformation Gauche Conformation (Dihedral ~60°) Hyperconjugation->Conformation Energy Minimization Outcome Stabilized Secondary Structure (e.g., Collagen Triple Helix) Conformation->Outcome Pre-organization

Figure 1: Stereoelectronic logic flow of the Fluorine Gauche Effect stabilizing specific peptide conformations.

Part 3: Advanced Synthesis Methodologies

Traditional nucleophilic fluorination (e.g., DAST, Deoxo-Fluor) often fails with sensitive amino acid functionalities due to racemization or side reactions. Modern discovery relies on Radical Photoredox Catalysis and Late-Stage Functionalization .

Protocol: Photoredox-Catalyzed Synthesis of -Fluoro- -Amino Acids

This protocol, adapted from Molander et al.[5] [1], allows for the modular synthesis of quaternary


-fluoro amino acids using dehydroalanine (DHA) precursors. This method avoids harsh fluorinating agents and tolerates a wide range of functional groups.[6]

Target: Synthesis of protected


-fluoro-

-alkyl amino acids.
Reagents & Equipment:
  • Substrate: Protected Dehydroalanine (DHA) ester (e.g., Boc-DHA-OBn).

  • Radical Precursor: Alkyltrifluoroborate salt (

    
    ).
    
  • Fluorinating Agent: Selectfluor (electrophilic F source).

  • Photocatalyst: [Mes-Acr-Me]

    
    ClO
    
    
    
    (Mesityl acridinium salt).
  • Solvent: Degassed DMF or Acetone/H

    
    O.
    
  • Light Source: Blue LED (450 nm).

Step-by-Step Methodology:
  • Reaction Setup: In a nitrogen-filled glovebox or using Schlenk technique, charge a transparent vial with:

    • Boc-DHA-OBn (1.0 equiv, 0.5 mmol)

    • Alkyltrifluoroborate salt (1.5 equiv)

    • Selectfluor (2.0 equiv)

    • Acridinium Photocatalyst (5 mol%)[7]

    • Phosphate buffer (if necessary for pH control)

  • Solvation: Add degassed solvent (0.1 M concentration relative to substrate). Seal the vial with a septum cap.

  • Irradiation: Place the vial in a photoreactor setup with Blue LEDs. Stir vigorously to ensure suspension of Selectfluor is accessible. Irradiate for 12–24 hours at room temperature. Fan cooling is recommended to maintain ambient temperature.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash with water (

      
      ) and brine (
      
      
      
      ) to remove inorganic salts and catalyst.
    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: Confirm structure via

    
    F NMR (distinct shift for 
    
    
    
    -F, typically
    
    
    -140 to -160 ppm) and HRMS.
Mechanism of Action:
  • Excitation: Blue light excites the acridinium catalyst (

    
    ).
    
  • Oxidation:

    
     oxidizes the alkyltrifluoroborate (
    
    
    
    ), generating an alkyl radical (
    
    
    ).
  • Addition:

    
     adds to the alkene of the DHA, creating a stabilized 
    
    
    
    -amino radical.
  • Fluorination: The

    
    -amino radical abstracts a fluorine atom from Selectfluor (or is oxidized to a cation and trapped by F
    
    
    
    ), yielding the quaternary
    
    
    -fluoro amino acid.
Visualization: Photoredox Workflow

Photoredox Light Blue LED (450nm) Cat Acridinium Catalyst Light->Cat Excitation Precursor Alkyl-BF3K Cat->Precursor SET Oxidation Radical Alkyl Radical (R•) Precursor->Radical -BF3 Substrate Dehydroalanine (DHA) Radical->Substrate Radical Addition Intermediate α-Amino Radical Substrate->Intermediate Product α-Fluoro-α-Alkyl Amino Acid Intermediate->Product Fluorine Transfer Selectfluor Selectfluor (F+) Selectfluor->Product

Figure 2: Mechanistic pathway for the photoredox carbofluorination of dehydroalanine.

Part 4: Characterization & Validation

Trustworthiness in FAA discovery requires rigorous validation. The presence of fluorine offers a unique handle for self-validating analytical techniques.

F NMR Spectroscopy

Fluorine-19 is 100% naturally abundant and highly sensitive.

  • Chemical Shift Anisotropy: The shift is highly sensitive to the local electronic environment.

    • 
      -Fluoro amino acids: 
      
      
      
      -140 to -170 ppm.
    • Trifluoromethyl groups (

      
      -CF
      
      
      
      ):
      
      
      -60 to -80 ppm.
  • Coupling Constants (

    
    ): 
    
    • 
      : Geminal coupling (45–55 Hz) confirms direct fluorination on a methylene group.
      
    • 
      : Vicinal coupling (0–30 Hz) allows for conformational analysis (Karplus-type relationships) to determine gauche vs. anti arrangements.
      
X-Ray Crystallography

For novel derivatives, X-ray diffraction is the gold standard to confirm absolute stereochemistry and the impact of the C-F bond on backbone torsion angles (


).

Part 5: Applications in Drug Discovery[2][8][9]

Peptide Therapeutics (GLP-1 Analogs)

Incorporating


-fluoro or 

-fluoro amino acids into peptide backbones (e.g., replacing Alanine with

-Fluoroalanine) can:
  • Prevent Proteolysis: Sterically and electronically hinders peptidases (e.g., DPP-IV).

  • Extend Half-life: Reduces renal clearance by increasing plasma protein binding via lipophilicity modulation [3].

PET Imaging Agents

Novel FAAs are direct precursors for


F-labeled PET tracers.
  • Strategy: The synthetic protocols described (e.g., photoredox) can often be adapted for radiochemistry by using

    
    F]Selectfluor or late-stage 
    
    
    
    F-fluorination of C-H bonds [4].
  • Target: Tumor imaging via upregulated amino acid transporters (LAT1).

References

  • Synthesis of

    
    -Fluoro-
    
    
    
    -Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination
    Source: ACS Catalysis (2019) URL:[8][Link]
  • The Fluorine Gauche Effect in Catalysis and Molecular Design Source: Accounts of Chemical Research (2018) URL:[Link][9]

  • Utility of Fluorinated Amino Acids in Development of Therapeutic Peptides Source: Expert Opinion on Drug Discovery (2015) URL:[Link]

  • Late-Stage Fluorination: From Fundamentals to Application Source: Accounts of Chemical Research (2014) URL:[Link]

  • Asymmetric

    
    -Fluoroalkyl-
    
    
    
    -Amino Acids: Recent Advances
    Source: Molecules (2024) URL:[10][11][Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-methylation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide

Authored by: A Senior Application Scientist These application notes provide a comprehensive guide for the N-methylation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, a key intermediate in the synthesis of various agroche...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the N-methylation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The protocol detailed herein leverages the principles of the Eschweiler-Clarke reaction, a robust and selective method for the methylation of primary amines.[3][4][5][6]

Introduction: The Significance of N-Methylation

N-methylation is a fundamental chemical transformation in organic synthesis, particularly in the development of bioactive molecules. The introduction of a methyl group to a nitrogen atom can profoundly influence a compound's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability. In the context of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, N-methylation can modulate its utility as a building block for more complex molecules.

The presence of the trifluoroethyl group in the target molecule is of particular interest as this moiety is known to enhance the metabolic stability and lipophilicity of drug candidates.[7][8] Therefore, a reliable protocol for the N-methylation of this substrate is of significant value to researchers in medicinal and agricultural chemistry.

Mechanistic Insights: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using excess formaldehyde and a reducing agent, typically formic acid.[3][4][9] A key advantage of this reaction is that it proceeds to the tertiary amine without the formation of quaternary ammonium salts, which can be a significant side reaction in other methylation methods.[4][6]

The reaction mechanism proceeds through two main stages:

  • Imine Formation: The primary amine first reacts with formaldehyde to form an iminium ion.

  • Reductive Methylation: The formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine. This process is repeated to yield the tertiary amine. The loss of carbon dioxide from the formic acid drives the reaction to completion.[4][5]

Other reducing agents can also be employed in reductive amination reactions, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[5][10] However, the classic Eschweiler-Clarke conditions using formic acid are often preferred for their simplicity and efficiency.[3]

Experimental Workflow

The following diagram illustrates the workflow for the N-methylation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide via the Eschweiler-Clarke reaction.

cluster_prep Reaction Setup cluster_reaction Methylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve 2-amino-N-(2,2,2-trifluoroethyl)acetamide in Formic Acid B Add Formaldehyde solution dropwise at 0-5 °C A->B Initial Cooling C Heat the reaction mixture to 80-90 °C B->C Initiate Reaction D Monitor reaction progress by TLC or LC-MS C->D Reaction Monitoring E Cool to room temperature and basify with NaOH solution D->E Quenching F Extract the product with an organic solvent (e.g., Ethyl Acetate) E->F Extraction G Wash the organic layer with brine F->G Washing H Dry the organic layer over Na2SO4 and concentrate G->H Drying & Concentration I Purify the crude product by column chromatography H->I Final Purification

Caption: Experimental workflow for the N-methylation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

Detailed Experimental Protocol

This protocol is designed for the N,N-dimethylation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-amino-N-(2,2,2-trifluoroethyl)acetamide156.11101.56 g
Formic acid (98-100%)46.03401.5 mL
Formaldehyde (37% in H₂O)30.03403.2 mL
Sodium hydroxide solution (2 M)40.00-As needed
Ethyl acetate88.11-As needed
Brine (saturated NaCl solution)--As needed
Anhydrous sodium sulfate142.04-As needed
Silica gel for column chromatography--As needed

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.56 g (10 mmol) of 2-amino-N-(2,2,2-trifluoroethyl)acetamide in 1.5 mL of formic acid. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Formaldehyde: To the cooled and stirring solution, add 3.2 mL of 37% aqueous formaldehyde solution dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Maintain this temperature and continue stirring for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding 2 M sodium hydroxide solution until the pH is approximately 9-10.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-dimethyl-2-amino-N-(2,2,2-trifluoroethyl)acetamide.

Trustworthiness and Self-Validation

The success of this protocol relies on careful control of the reaction parameters. The progress of the reaction should be diligently monitored to ensure complete conversion of the starting material. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected product is 2-(dimethylamino)-N-(2,2,2-trifluoroethyl)acetamide.

Conclusion

This application note provides a detailed and reliable protocol for the N-methylation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide using the Eschweiler-Clarke reaction. By following the outlined procedure and adhering to good laboratory practices, researchers can efficiently synthesize the desired N,N-dimethylated product, a valuable intermediate for further chemical transformations in drug discovery and agrochemical development.

References

  • MDPI. (2025, August 27). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • YouTube. (2025, October 13). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Man, N. Y. T., Li, W., Stewart, S. G., & Wu, X.-F. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Chimia, 69(6), 345–347. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Man, N. Y. T., Li, W., Stewart, S. G., & Wu, X.-F. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA, 69(6), 345-347. Retrieved from [Link]

  • Google Patents. (n.d.). US5105013A - Method for the reductive methylation of primary amines.
  • PubMed. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Kumar, A., et al. (2017). Methylation of amines using formic acid via simple inorganic base catalysis. New Journal of Chemistry, 41(19), 10634-10638. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive methylation by aqueous formaldehyde and zinc. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Retrieved from [Link]

  • ACS Publications. (2023, August 9). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 3). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-trifluoromethylated amides from trifluoromethyl carbamic.... Retrieved from [Link]

  • National Institutes of Health. (2021, August 12). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐methylation of secondary amides and imides. Reaction conditions.... Retrieved from [Link]

  • ResearchGate. (n.d.). N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Retrieved from [Link]

  • ACS Publications. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, January 23). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. Retrieved from [Link]

  • IRIS. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Google Patents. (2022, February 18). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
  • FULIR. (2025, May 23). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. Retrieved from [Link]

Sources

Application

Precision Synthesis of 2-(Methylamino)acetamides via Reductive Amination

Application Note AN-204 Abstract & Introduction The 2-(methylamino)acetamide scaffold (an N-methylglycinamide derivative) is a critical structural motif in peptidomimetics, sodium channel blockers, and CNS-active agents....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-204

Abstract & Introduction

The 2-(methylamino)acetamide scaffold (an N-methylglycinamide derivative) is a critical structural motif in peptidomimetics, sodium channel blockers, and CNS-active agents. The introduction of the N-methyl group is a pivotal strategy in medicinal chemistry to improve metabolic stability by preventing enzymatic cleavage of the peptide bond and to modulate lipophilicity (LogD) for better membrane permeability.

While direct alkylation of amines with methyl halides often leads to uncontrollable over-alkylation (quaternary ammonium salt formation), reductive amination offers a chemoselective alternative.[1][2] This guide details the two primary reductive amination strategies to access this scaffold:

  • Route A (The Glyoxamide Route): Reaction of glyoxamides with methylamine (Highly selective for mono-methylation).

  • Route B (The Formaldehyde Route): Reaction of primary aminoacetamides with formaldehyde (Prone to dimethylation; requires strict control).

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild, non-toxic alternative to cyanoborohydrides, ensuring high chemoselectivity in the presence of other functional groups.

Mechanistic Insight & Causality

The Chemoselectivity of STAB

The success of this protocol relies on the specific reactivity of Sodium Triacetoxyborohydride (


). Unlike Sodium Borohydride (

), STAB is electron-deficient due to the acetoxy groups.
  • Causality: The electron-withdrawing acetoxy ligands stabilize the boron-hydrogen bond, making it less nucleophilic.

  • Result: STAB reduces iminium ions (formed from the amine and carbonyl) much faster than it reduces aldehydes or ketones. This allows for "Direct Reductive Amination" (one-pot) without the need to pre-form and isolate the imine.

Reaction Pathway

The reaction proceeds through the formation of a hemiaminal , followed by dehydration to an iminium ion . The iminium species is the obligate substrate for the hydride transfer.

ReactionMechanism Start Carbonyl (Aldehyde) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Acid Cat.) Product 2-(Methylamino) acetamide Iminium->Product Reduction STAB STAB (Hydride Donor) STAB->Product H- Transfer

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The reduction step is kinetically favored for the iminium ion over the starting carbonyl.

Experimental Protocols

Route A: The Glyoxamide Route (Preferred for Mono-Methylation)

Target: Synthesis of N-mono-methylated acetamides. Concept: Reacting a glyoxamide (


) with methylamine (

). Since the amine is already methylated, the reductive amination adds the glycyl chain. This prevents over-methylation because the product is a secondary amine, which is sterically hindered and less reactive toward further condensation in this specific steric environment.
Materials
  • Substrate: Glyoxamide derivative (1.0 equiv).

  • Amine: Methylamine (2.0 M in THF or MeOH) (1.2 – 1.5 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the Glyoxamide (1.0 mmol) in DCE (5 mL).

  • Imine Formation: Add Methylamine solution (1.2 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This pre-equilibrium time maximizes imine concentration before the reductant is added.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine).

  • Quench: Quench by adding saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient) or conversion to HCl salt for crystallization.

Route B: The Formaldehyde Route (Classic approach)

Target: Methylation of primary aminoacetamides (


).
Risk:  High risk of dimethylation (

). Optimization: To favor mono-methylation, use a large excess of the amine substrate relative to formaldehyde, or use sterically hindered protecting groups. However, for standard reductive amination, this route often yields a mixture.
Materials
  • Substrate: 2-Aminoacetamide derivative (1.0 equiv).

  • Carbonyl: 37% Aqueous Formaldehyde or Paraformaldehyde (1.0 equiv for mono; >2.5 equiv for di).

  • Reductant: STAB (1.5 equiv).

  • Solvent: DCE.

Step-by-Step Procedure
  • Dissolution: Dissolve 2-Aminoacetamide (1.0 mmol) in DCE (10 mL).

  • Carbonyl Addition: Add Formaldehyde (1.0 mmol).

    • Critical: For mono-methylation attempts, add formaldehyde slowly via syringe pump over 1 hour.

  • Reduction: Immediately add STAB (1.5 mmol).

    • Note: Unlike Route A, do not wait for imine formation. Immediate reduction is required to compete with the formation of the aminal (dimer).

  • Quench & Workup: Follow the same procedure as Route A.

Data Analysis & Troubleshooting

Expected Outcomes
ParameterRoute A (Glyoxamide)Route B (Formaldehyde)
Major Product Mono-methylated amineMixture (Mono/Di) or Di-methyl
Selectivity High (>95%)Low (unless optimized)
Reagent Stability Glyoxamides can be hydrate-stableFormaldehyde is highly reactive
Purification Simple (Acid/Base extraction)Difficult (Separating Mono/Di)
Troubleshooting Guide
  • Problem: Low Conversion.

    • Solution: Add catalytic

      
       (Titanium isopropoxide) to scavenge water and drive imine formation (Route A).
      
  • Problem: Product is water-soluble and lost during workup.

    • Solution: Do not use aqueous extraction. Quench with minimal water, dry with

      
      , filter, and load directly onto a silica column or use ion-exchange resin (SCX-2).
      
  • Problem: "Stuck" Imine (Route A).

    • Solution: The imine might be stable. Heat the reaction to 40°C after STAB addition.

Workflow Visualization

Workflow Step1 Dissolve Substrate (DCE/THF) Step2 Add Amine/Carbonyl + AcOH (Catalyst) Step1->Step2 Decision Route? Step2->Decision RouteA Route A: Wait 30-60 min (Imine Formation) Decision->RouteA Glyoxamide RouteB Route B: Immediate Addition (Kinetic Control) Decision->RouteB Formaldehyde Step3 Add STAB (1.5 equiv) RouteA->Step3 RouteB->Step3 Step4 Quench (NaHCO3) & Extraction Step3->Step4 Final Purify (SCX-2 or Flash) Step4->Final

Figure 2: Operational workflow distinguishing the kinetic control required for Formaldehyde (Route B) vs. the thermodynamic equilibrium of Glyoxamides (Route A).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[1] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

Method

Application Note: Purification of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

[1][2] Abstract This guide provides a comprehensive methodology for the purification of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide , a polar, secondary amine building block often used in the synthesis of voltage-g...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This guide provides a comprehensive methodology for the purification of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide , a polar, secondary amine building block often used in the synthesis of voltage-gated ion channel modulators and agrochemicals (e.g., isoxazoline class).[1][2] Due to its high polarity, lack of a strong UV chromophore, and basicity (


), this compound presents specific challenges: severe peak tailing on standard silica, poor retention on C18, and detection difficulties.[1][3] This note details two optimized protocols: High-pH Reverse Phase HPLC  for high-purity isolation and Amine-Functionalized Flash Chromatography  for scale-up, alongside a non-chromatographic salt formation strategy.

Compound Analysis & Challenges

PropertyDescriptionPurification Impact
Structure

Small, flexible, hydrophilic.[1][2][4]
Basicity Secondary Amine (

)
Will protonate at neutral/low pH, causing silanol interactions (tailing) on silica.[1][2][3]
Polarity High (LogP < 1)Poor retention on standard C18 without ion-pairing or pH modification.[1][2][3]
UV Activity Weak (Amide

nm)
Requires high-purity solvents for low-UV detection; ELSD or MS preferred.[1][2][3]
Stability Stable as HCl or TFA saltFree base may be hygroscopic or prone to dimerization over time.[1][2][3]
The "Chromophore Problem"

Unlike aromatic intermediates, this molecule lacks a conjugated


-system.[2] It absorbs only at the far UV edge (200–210 nm).[1][2][3]
  • Risk: Common solvents (Ethyl Acetate, Acetone) absorb in this region, masking the product.[1][2][3]

  • Solution: Use Acetonitrile/Water (UV cutoff <195 nm) or universal detectors (ELSD, CAD, MS).[1][2][3]

Method Development Strategy

The purification strategy depends on the scale and required purity. We prioritize methods that suppress the ionization of the secondary amine to improve peak shape and loading capacity.[2][3]

PurificationStrategy Start Crude Reaction Mixture ScaleCheck Scale & Purity Req? Start->ScaleCheck Bulk Bulk (>10g) Moderate Purity (>95%) ScaleCheck->Bulk Scale-up Precision Final Step (<1g) High Purity (>99%) ScaleCheck->Precision Polishing Flash Flash Chromatography (Normal Phase) Bulk->Flash PrepLC Prep HPLC (Reverse Phase) Precision->PrepLC SilicaChoice Stationary Phase? Flash->SilicaChoice RPChoice pH Strategy? PrepLC->RPChoice AmineSilica Amine-Bonded Silica (KP-NH) Solvent: Hex/EtOAc or DCM/MeOH SilicaChoice->AmineSilica Preferred (No Tailing) StdSilica Standard Silica Solvent: DCM/MeOH + 1% NH4OH SilicaChoice->StdSilica Alternative HighPH High pH (pH 10) 10mM NH4HCO3 RPChoice->HighPH Free Base Isolation LowPH Low pH (pH 2) 0.1% TFA RPChoice->LowPH Salt Isolation

Protocol 1: Preparative Reverse Phase HPLC (High Purity)[1][2][3]

Objective: Isolate >99% pure material for biological testing. Mechanism: High pH suppression of the amine protonation increases hydrophobicity, allowing retention on C18 columns and improving peak symmetry.[2][3]

Materials
  • Column: C18 Hybrid Particle (e.g., XBridge C18 or Gemini NX-C18), 5 µm, 19 x 150 mm.[1][2][3] Note: Standard silica-based C18 degrades at pH 10; hybrid particles are mandatory.[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~10).[1][2][3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2][3]

  • Detection: UV @ 210 nm (primary), MS (ESI+) (secondary).[1][2][3]

Step-by-Step Procedure
  • Sample Prep: Dissolve crude residue in 10% Acetonitrile / 90% Water. If insoluble, add minimal Methanol.[2][3] Filter through 0.2 µm PTFE.[1][2][3]

  • Gradient Program:

    • 0–1 min: 2% B (Isocratic hold to elute salts).[1][2][3]

    • 1–10 min: 2% → 40% B (Shallow gradient is crucial for polar retention).[1][2][3]

    • 10–12 min: 40% → 95% B (Wash).[2][3]

  • Fraction Collection: Trigger on UV threshold or Mass (m/z = [M+H]+).[1][2][3]

  • Work-up:

    • Pool fractions.[1][2][3]

    • Important: Remove Acetonitrile via rotary evaporation immediately to prevent hydrolysis (though amides are generally stable, high pH + heat can degrade them over time).[1][2][3]

    • Lyophilize the remaining aqueous phase to obtain the free base as a white powder/oil.[1][2][3]

Why High pH? At pH 10, the secondary amine (pKa ~10.[1][2][3]5) is ~50% deprotonated (neutral).[1][2][3] The neutral form is more lipophilic, retaining longer on the C18 column and separating from polar impurities like glycine or inorganic salts.[3]

Protocol 2: Flash Chromatography (Scale-Up)[1][3]

Objective: Purification of gram-scale intermediates. Mechanism: "Neutralizing" the stationary phase to prevent amine-silanol ionic bonding.[1][2][3][5]

Option A: Amine-Functionalized Silica (Recommended)[1][2][3]
  • Stationary Phase: KP-NH (Amino-bonded silica).[1][2][3][5]

  • Benefit: The surface is already basic.[1][2][3] No liquid base modifier (TEA/NH4OH) is needed in the mobile phase, making solvent recovery easier and safer.[1][3]

  • Mobile Phase: Dichloromethane (DCM) / Methanol gradient (0–10% MeOH).[1][2][3]

  • Protocol:

    • Equilibrate column with 100% DCM.[1][2][3]

    • Load sample (liquid load in DCM or dry load on Celite).[1][2][3]

    • Elute with 0–10% MeOH in DCM over 15 CV (Column Volumes).

    • Product typically elutes between 3–7% MeOH.[1][2][3]

Option B: Standard Silica with Modifier[1][3]
  • Stationary Phase: Standard Flash Silica (40–63 µm).[1][2][3]

  • Mobile Phase: DCM / MeOH / Ammonium Hydroxide (28%).[1][2][3]

  • Preparation: Premix solvent A (DCM) and Solvent B (DCM:MeOH:NH4OH 80:19:1).[1][2][3]

  • Warning: Do not use Acetone or Ethyl Acetate if relying on UV detection at 210 nm.[1][2][3]

  • Protocol:

    • Flush column with Solvent B (to deactivate silanols) then re-equilibrate with Solvent A.[1][2][3]

    • Run gradient 0% → 50% Solvent B.[1][2][3]

Protocol 3: Crystallization (Non-Chromatographic)[1][2][3]

For multi-gram batches, chromatography may be inefficient.[2][3] The Hydrochloride Salt of this amine is highly crystalline.[1][2][3]

  • Dissolution: Dissolve crude free base in minimal Ethyl Acetate (EtOAc).

  • Acidification: Add 4M HCl in Dioxane or bubble HCl gas into the solution at 0°C.

  • Precipitation: The salt should precipitate immediately.[1][2][3] If oiling occurs, add Isopropyl Alcohol (IPA) dropwise and heat to reflux, then cool slowly to 4°C.

  • Filtration: Filter the white solid and wash with cold EtOAc.[1][2][3]

  • Validation: Check purity by HPLC. This removes non-basic impurities effectively.[1][2][3]

Troubleshooting & Quality Control

IssueCauseSolution
Broad/Tailing Peaks Silanol interactions (Flash) or Protonated amine (HPLC).[1][2][3]Flash: Switch to Amine-silica or add 1% TEA. HPLC: Increase buffer pH to 10 or concentration to 20mM.
No UV Signal Wavelength too high (>220 nm).[1][2][3]Set UV to 205–210 nm . Ensure Methanol/Acetonitrile are HPLC grade (low UV cutoff).
Ghost Peaks System contamination or Solvent absorption.[1][2][3]Run a blank gradient.[1][2][3] Use Acetonitrile instead of Methanol (lower UV cutoff).[1][2][3]
Low Recovery Volatility of free base.[1][2][3]The free base may sublime under high vacuum.[1][2][3] Isolate as HCl or TFA salt.
Analytical Validation (QC Method)[1][2][3]
  • Column: C18, 3.5 µm, 4.6 x 100 mm.[1][2][3]

  • Eluent: Water (0.1% TFA) / ACN (0.1% TFA).[1][2][3]

  • Gradient: 5% to 95% B in 10 min.

  • Note: TFA is used here to sharpen the peak for analysis, even if the prep method used high pH.[2][3]

References

  • Metrohm Application Note C-175. "Purity of 2-amino-N-(2,2,2-trifluoroethyl)-acetamide by ion chromatography." Metrohm AG.[1][2][3]

  • Teledyne ISCO Application Note. "HILIC Purification Strategies for Flash Chromatography." Teledyne Labs.[1][2][3]

  • Biotage Blog. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage.[1][2][3][5]

  • ChemicalBook. "2-amino-N-(2,2,2-trifluoroethyl)acetamide Properties and Synthesis." ChemicalBook.[1][2][3][6]

  • PubChem Compound Summary. "2-Amino-N-(2,2,2-trifluoroethyl)acetamide." National Center for Biotechnology Information.[1][2][3]

Sources

Application

The Strategic Utility of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide in Modern Synthesis

Foreword: Unveiling a Versatile Fluorinated Building Block In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Fluorinated Building Block

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to modulate key physicochemical and pharmacological properties. The trifluoroethyl motif, in particular, is of significant interest due to its ability to enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth exploration of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide, a nuanced chemical intermediate poised for significant applications. While its primary amine analogue, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is a well-established precursor to the potent insecticide fluralaner, the N-methylated variant offers a distinct set of properties that researchers can leverage for novel molecular design.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and application perspectives.

Physicochemical Properties and Structural Features

The introduction of a methyl group on the terminal nitrogen atom of 2-amino-N-(2,2,2-trifluoroethyl)acetamide imparts subtle yet significant changes to its chemical character. Understanding these differences is crucial for its effective deployment in a synthetic workflow.

Property2-Amino-N-(2,2,2-trifluoroethyl)acetamide2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide (Predicted)
Molecular Formula C4H7F3N2OC5H9F3N2O
Molecular Weight 156.11 g/mol [3]170.13 g/mol
Boiling Point Not readily availableExpected to be slightly higher than the primary amine
Solubility Soluble in water and polar organic solventsExpected to have increased solubility in less polar organic solvents
pKa (of the amine) Estimated ~8-9Expected to be slightly higher due to the inductive effect of the methyl group

The presence of the trifluoroethyl group significantly influences the molecule's electronic properties and conformational preferences, which can be an asset in designing molecules with specific binding characteristics.

Synthesis of the Core Scaffold: From Primary to Secondary Amine

The synthesis of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide can be approached through several strategic pathways. Below, we detail a robust two-stage approach that begins with the synthesis of the primary amine precursor, followed by a selective N-methylation.

Part 1: Synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride

This initial protocol outlines the preparation of the key primary amine intermediate, which is often isolated as its hydrochloride salt for improved stability and handling.[2]

Workflow for the Synthesis of the Primary Amine Intermediate

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation & Purification A 2,2,2-Trifluoroethylamine HCl C Aqueous NaOH / DCM A->C B Chloroacetyl chloride B->C D 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide C->D Acylation E 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide F Aqueous Ammonia E->F Nucleophilic Substitution G 2-Amino-N-(2,2,2-trifluoroethyl)acetamide F->G H Crude Amine I HCl in Dioxane H->I Protonation J 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl I->J

Caption: Synthetic workflow for the primary amine intermediate.

Protocol 1: Synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride

Materials:

  • 2,2,2-Trifluoroethylamine hydrochloride

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Aqueous ammonia (28-30%)

  • Hydrochloric acid (HCl), 4M in dioxane

  • Ethyl acetate

  • Deionized water

Procedure:

Step 1: Synthesis of 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide

  • To a stirred solution of 2,2,2-trifluoroethylamine hydrochloride (1.0 eq) in a biphasic mixture of DCM and water at 0 °C, slowly add an aqueous solution of NaOH (2.5 eq).

  • To this cold mixture, add a solution of chloroacetyl chloride (1.05 eq) in DCM dropwise, maintaining the internal temperature below 5 °C.

  • Allow the reaction to stir at 0-5 °C for 2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-N-(2,2,2-trifluoroethyl)acetamide as a solid.

Step 2: Synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide

  • In a pressure vessel, dissolve the 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (1.0 eq) in an excess of aqueous ammonia.

  • Seal the vessel and heat the reaction mixture to 40-50 °C for 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess ammonia and water. The crude product is obtained as a solid.

Step 3: Formation and Purification of the Hydrochloride Salt

  • Dissolve the crude 2-amino-N-(2,2,2-trifluoroethyl)acetamide in ethyl acetate.

  • To this solution, add 4M HCl in dioxane dropwise until precipitation is complete.

  • Stir the resulting slurry at room temperature for 1 hour.

  • Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to afford 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride as a white to off-white solid.

Part 2: Proposed Synthesis of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide

The following protocols are proposed synthetic routes based on established chemical transformations. They should be optimized and validated in a laboratory setting.

Method A: Reductive Amination

This method involves the reaction of the primary amine with formaldehyde in the presence of a reducing agent.

Protocol 2: N-Methylation via Reductive Amination

Materials:

  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1.0 eq) in DCM. Add saturated sodium bicarbonate solution to neutralize the salt and extract the free amine into the organic layer. Dry the organic layer and concentrate to obtain the free amine.

  • Dissolve the free amine in DCM and add formaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide.

Method B: Amide Coupling with Sarcosine

This approach utilizes N-methylglycine (sarcosine) and couples it with 2,2,2-trifluoroethylamine using a standard peptide coupling agent.

Workflow for Sarcosine Coupling Route

A N-Boc-Sarcosine C Coupling Agent (e.g., HATU) A->C B 2,2,2-Trifluoroethylamine B->C E N-Boc-2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide C->E Amide Bond Formation D Base (e.g., DIPEA) D->C F Deprotection (e.g., TFA/DCM) E->F Boc Removal G 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide F->G

Caption: Synthesis via amide coupling of protected sarcosine.

Protocol 3: Synthesis via Sarcosine Amide Coupling

Materials:

  • N-Boc-sarcosine

  • 2,2,2-Trifluoroethylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve N-Boc-sarcosine (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 2,2,2-trifluoroethylamine (1.2 eq) and continue stirring at room temperature for 4-6 hours.

  • Upon reaction completion, dilute with ethyl acetate and wash with water, 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer and concentrate to give the crude N-Boc protected intermediate.

  • Dissolve the crude intermediate in DCM and cool to 0 °C.

  • Add TFA (10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure and purify by column chromatography or recrystallization to obtain the final product.

Applications in Research and Development

While specific, large-scale applications of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide are not as widely documented as its primary amine counterpart, its structure suggests significant potential as a building block in several areas:

  • Medicinal Chemistry: The N-methyl group can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway. It also increases lipophilicity and can improve cell permeability. The secondary amine provides a vector for further chemical elaboration, allowing for the construction of diverse compound libraries for screening against various biological targets.

  • Agrochemicals: Following the precedent of fluralaner, this intermediate could be used to synthesize novel insecticides, herbicides, or fungicides. The N-methyl group could fine-tune the activity spectrum and safety profile of the resulting active ingredients.

  • Materials Science: Fluorinated compounds are of interest in materials science for their unique properties. This intermediate could be incorporated into polymers or other materials to modify their surface properties, thermal stability, or optical characteristics.

Safety and Handling

Appropriate safety precautions must be observed when handling 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide and its precursors. Based on the safety data for the closely related 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, the following precautions are recommended.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[4]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[4]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4]

    • If inhaled: Move the person into fresh air.[4]

    • If swallowed: Rinse mouth with water.

Conclusion and Future Outlook

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide represents a valuable, yet underexplored, chemical intermediate. Its synthesis is achievable through logical extensions of known chemical methods. The strategic placement of both a trifluoroethyl group and an N-methylated amine offers a compelling combination of properties for the development of novel pharmaceuticals, agrochemicals, and materials. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this versatile building block in their synthetic endeavors.

References

  • Harada, H., et al. (2001). Bioorganic & Medicinal Chemistry, 9(10), 2709-2726.
  • Janda, K. D., & Shevlin, C. G. (1990).
  • Google Patents. (2022, February 18). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
  • MDPI. (2023, March 27). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Available at: [Link]

  • PubChem. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. Available at: [Link]

Sources

Method

derivatization of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide for further reactions

This Application Note provides a comprehensive technical guide for the derivatization of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide (referred to herein as M-TFEA ). This scaffold serves as a critical building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the derivatization of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide (referred to herein as M-TFEA ). This scaffold serves as a critical building block in medicinal chemistry, particularly for voltage-gated ion channel modulators and isoxazoline insecticides (e.g., Fluralaner analogs), where the trifluoroethyl group confers metabolic stability and lipophilicity.

Executive Summary & Chemical Profile

M-TFEA is a bifunctional building block containing a reactive secondary amine and a metabolically stable trifluoroethyl amide. The presence of the electron-withdrawing trifluoroethyl (


) group modulates the physicochemical properties of the molecule, lowering the pKa of the amide proton and increasing lipophilicity compared to non-fluorinated analogs.
Physicochemical Properties
PropertyValue / CharacteristicImplication for Derivatization
Structure

Secondary amine is the primary nucleophile.
Molecular Weight ~170.13 g/mol Suitable for fragment-based drug discovery (FBDD).
Amine pKa ~8.0 – 8.2 (Estimated)Lower than typical secondary amines (~10.7) due to the adjacent carbonyl. Requires mild basic conditions (pH 9-10) for optimal reactivity.
Solubility Moderate in

; High in DCM, DMF, MeOH
Organic solvents (DCM, DMF) are preferred to prevent hydrolysis of sensitive electrophiles.
Stability Stable as HCl salt; Free base absorbs

Store as HCl salt; liberate free base in situ.
Reactivity Hierarchy
  • Secondary Amine (

    
    ):  High nucleophilicity. Primary site for acylation, alkylation, and sulfonylation.
    
  • Amide Nitrogen (

    
    ):  Low nucleophilicity due to resonance with carbonyl and inductive effect of 
    
    
    
    . Requires strong deprotonation (e.g., NaH) to react, allowing for selective derivatization of the amine.

Strategic Derivatization Workflows

The following diagram illustrates the divergent synthesis pathways available for M-TFEA.

Derivatization_Workflow Start M-TFEA (HCl Salt) Base In-situ Neutralization (DIPEA / TEA) Start->Base FreeBase Reactive Free Amine Base->FreeBase Acylation Acylation (Amides) FreeBase->Acylation + R-COCl / HATU Sulfonylation Sulfonylation (Sulfonamides) FreeBase->Sulfonylation + R-SO2Cl Urea Carbamoylation (Ureas) FreeBase->Urea + R-NCO Alkylation Reductive Amination (Tertiary Amines) FreeBase->Alkylation + R-CHO / STAB

Figure 1: Divergent derivatization pathways for M-TFEA from its hydrochloride salt.

Experimental Protocols

Protocol A: Amide Coupling (Acylation)

Objective: Synthesis of tertiary amides using carboxylic acids. Mechanism: Activation of carboxylic acid followed by nucleophilic attack of the secondary amine.

  • Reagents:

    • Carboxylic Acid (1.0 equiv)

    • M-TFEA HCl Salt (1.0 – 1.1 equiv)

    • HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)

    • DIPEA (3.0 – 4.0 equiv)

    • Solvent: DMF or DCM

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.1 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

    • Note: The color typically changes to yellow/orange.

  • Addition: Add M-TFEA HCl salt (1.0 mmol) directly to the reaction mixture. If the amine salt does not dissolve, add an additional 1.0 mmol of DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS. The secondary amine is sterically accessible, so reaction times are generally short.

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with sat.

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (typical eluent: 0–5% MeOH in DCM).
    
Protocol B: Sulfonamide Synthesis

Objective: Synthesis of sulfonamides for tuning polarity and H-bond donor capacity. Critical Control: Avoid bis-sulfonylation (unlikely with secondary amines but possible with excess reagent).

  • Reagents:

    • Sulfonyl Chloride (

      
      ) (1.0 equiv)
      
    • M-TFEA HCl Salt (1.0 equiv)

    • Triethylamine (TEA) (2.5 equiv)

    • DMAP (0.1 equiv) - Optional catalyst for sluggish chlorides

    • Solvent: DCM (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Suspend M-TFEA HCl (1.0 mmol) in anhydrous DCM (5 mL) and cool to 0°C.

  • Neutralization: Add TEA (2.5 mmol) dropwise. The solution should become clear as the free base is liberated.

  • Addition: Add the Sulfonyl Chloride (1.0 mmol) slowly to the cold solution.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

  • Quench: Add 1M HCl (aqueous) to quench excess amine and solubilize TEA salts.

  • Workup: Extract with DCM. Wash organic phase with brine.

    • Tip: If the product is highly polar (due to the trifluoroethyl amide), consider extracting with EtOAc instead of DCM.

Protocol C: Urea Formation

Objective: Introduction of a urea motif to engage specific protein binding pockets.

  • Reagents:

    • Isocyanate (

      
      ) (1.0 equiv)
      
    • M-TFEA HCl Salt (1.0 equiv)

    • DIPEA (1.5 equiv)

    • Solvent: THF or Acetonitrile

Step-by-Step Procedure:

  • Dissolution: Dissolve M-TFEA HCl (1.0 mmol) in THF (4 mL). Add DIPEA (1.5 mmol) and stir for 5 minutes.

  • Addition: Add the Isocyanate (1.0 mmol) dropwise at RT.

  • Reaction: Stir for 2–16 hours. Urea formation is often rapid; precipitation of the product may occur in non-polar solvents.

  • Purification: If precipitate forms, filter and wash with cold ether. If soluble, concentrate and purify via recrystallization or column chromatography.

Analytical Quality Control (QC)

The trifluoroethyl group provides a distinct NMR handle. Use the following markers to validate structure.

TechniqueDiagnostic SignalInterpretation
1H NMR

3.8–4.0 ppm (Multiplet, 2H)
The

methylene protons appear as a quartet of multiplets due to coupling with both

(

) and the amide NH.
19F NMR

-72 ppm (Triplet)
Characteristic shift for the trifluoroethyl group. A clean triplet indicates no fluorine elimination.
LCMS [M+H]+Standard ionization. Note that fluorinated compounds may suppress ionization slightly in ESI+.

Troubleshooting & Optimization

Issue: Low Yield in Amide Coupling
  • Cause: Steric hindrance of the N-methyl group or poor solubility of the HCl salt.

  • Solution: Switch solvent to NMP (N-methylpyrrolidone) or use a stronger coupling agent like HATU instead of EDC. Ensure full neutralization of the HCl salt (check pH > 9 with wet pH paper above the reaction).

Issue: Hydrolysis of Trifluoroethyl Amide
  • Cause: Extreme basic conditions (pH > 12) or high temperatures.

  • Solution: The trifluoroethyl group is electron-withdrawing, making the amide bond slightly more susceptible to hydrolysis than standard alkyl amides. Avoid refluxing in strong aqueous base (NaOH/KOH). Use carbonate bases (

    
    , 
    
    
    
    ) if inorganic bases are required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24705143, 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. Retrieved from [Link]

  • Gagosz, F., & Zard, S. Z. (2006). N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide.[1] Organic Syntheses, 83, 4. Retrieved from [Link]

Sources

Application

Application Note: Advanced Amide Bond Formation with Secondary Amines

Executive Summary & Scientific Context The formation of amide bonds with secondary amines presents a distinct set of challenges compared to primary amines. While secondary amines are often more basic (and thus theoretica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The formation of amide bonds with secondary amines presents a distinct set of challenges compared to primary amines. While secondary amines are often more basic (and thus theoretically more nucleophilic), the steric bulk surrounding the nitrogen center significantly retards the rate of nucleophilic attack on the activated carboxylate.

This kinetic penalty often leads to:

  • Stalled Intermediates: The active ester forms but fails to react with the amine, leading to hydrolysis or rearrangement (e.g., Curtius-type) upon prolonged stirring.

  • Epimerization: Slow kinetics allow the activated acid (oxazolone intermediate) to racemize via enolization before the amine can trap it.

  • Cost Inefficiency: Researchers often default to large excesses of expensive coupling reagents (HATU) without optimizing the base/solvent system.

This guide provides three tiered protocols—Discovery (HATU) , Scalable/Chiral (T3P) , and Stubborn (Acid Chloride) —to address these specific failure modes.

Mechanistic Insight: The "Neighboring Group" Effect

Why is HATU superior for secondary amines? The superiority of HATU over HBTU/EDC lies in the HOAt (1-hydroxy-7-azabenzotriazole) leaving group. The nitrogen atom at the 7-position of the benzotriazole ring provides an intramolecular hydrogen bond (anchimeric assistance) to the incoming amine, stabilizing the transition state and accelerating the reaction rate by orders of magnitude compared to HOBt.

Visualization: HATU Activation & Amine Trapping

HATU_Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (7-aza stabilization) Acid->ActiveEster + Base (DIEA) HATU HATU (Reagent) HATU->ActiveEster TS Transition State (H-bond Assisted) ActiveEster->TS + Amine Amine Secondary Amine (R2-NH) Amine->TS Product Amide Product TS->Product Fast Kinetics

Figure 1: The HATU mechanism highlights the rapid conversion of the acid to the OAt-active ester, followed by amine attack facilitated by the pyridine nitrogen of the HOAt moiety.

Reagent Selection Matrix

Do not use a "one-size-fits-all" approach. Select the protocol based on your substrate's constraints.

FeatureHATU (Protocol A) T3P (Protocol B) Acid Chloride (Protocol C)
Primary Use Case Discovery Chemistry, MedChem (<100 mg)Process Chemistry, Chiral Acids, Scale-upExtremely Hindered / Non-nucleophilic amines
Steric Tolerance ExcellentVery GoodSuperior
Epimerization Risk Low (if reaction is fast)Lowest (Best for chiral centers)High (unless carefully controlled)
Workup Chromatography usually requiredAqueous Wash (Water soluble byproducts)Evaporation / Distillation
Cost HighModerateLow
Green Metric Poor (DMF solvent, atom economy)Excellent (EtOAc solvent, low toxicity)Moderate

Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Small scale, valuable intermediates, sterically hindered amines.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Secondary Amine (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DMAc. Concentration: 0.1 M – 0.2 M.

Step-by-Step:

  • Preparation: In a dry vial equipped with a stir bar, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIEA (3.0 equiv). Note: If the amine is used as a salt (e.g., HCl salt), add an additional 1.0 equiv of DIEA for every equivalent of acid in the salt.

  • Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 2–5 minutes .

    • Critical: Do not stir longer than 10 minutes before adding the amine. Prolonged activation can lead to guanidinylation of the amine or formation of the N-acyl urea byproduct.

  • Coupling: Add the Secondary Amine (1.2 equiv).

  • Monitoring: Stir at RT. Monitor by LCMS at 1 hour. Most secondary amines react within 1–4 hours.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1). Dry over Na₂SO₄ and concentrate.

Protocol B: The "Low Epimerization" Method (T3P)

Best for: Chiral acids prone to racemization, scale-up (>1g), and easy purification.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (1.5 – 2.0 equiv, usually supplied as 50% w/w in EtOAc or DMF)

  • Pyridine (3.0 – 5.0 equiv) or DIEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative). Concentration: 0.2 M – 0.5 M (High concentration helps).

Step-by-Step:

  • Charge: To a flask, add Carboxylic Acid , Secondary Amine , and Solvent (EtOAc).

  • Base: Add Pyridine (preferred for chiral integrity) or DIEA. Cool to 0°C if the substrate is extremely sensitive; otherwise, RT is acceptable.

  • Addition: Add T3P solution dropwise over 5 minutes.

    • Why? Unlike HATU, T3P is added last or to the mixture. It forms a mixed anhydride in situ that is immediately trapped by the amine.

  • Reaction: Allow to warm to RT and stir. T3P reactions are often slower than HATU; allow 12–24 hours for hindered substrates.

  • Self-Validating Workup:

    • Add water.[1][2][3] Separate layers.

    • Wash organic layer with 1N HCl (removes Pyridine and excess T3P byproducts, which are water-soluble).

    • Wash with sat. NaHCO₃.

    • Result: The organic layer usually contains pure amide, often requiring no chromatography.

Protocol C: The "Nuclear Option" (Ghosez Reagent)

Best for: Extremely unreactive secondary amines (e.g., electron-deficient anilines, bulky t-butyl groups) where HATU fails.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 – 1.5 equiv)

  • Secondary Amine (1.2 equiv)

  • Triethylamine (TEA) or DIEA (3.0 equiv)

  • Solvent: DCM or CHCl₃.

Step-by-Step:

  • Acid Chloride Formation: Dissolve Carboxylic Acid in DCM at 0°C. Add Ghosez Reagent dropwise. Stir for 1–2 hours at RT.

    • Validation: Monitor by TLC (conversion of acid to acid chloride) or quench an aliquot with MeOH to check for Methyl Ester by LCMS.

  • Coupling: Cool the mixture to 0°C. Add the Secondary Amine and Base (TEA/DIEA) slowly.

  • Reaction: Stir at RT or reflux if necessary.

  • Workup: Standard aqueous extraction (NaHCO₃/Brine).

Troubleshooting & Decision Logic

Use the following logic flow to determine the next step if your reaction fails.

Troubleshooting Start Reaction Failed / Low Yield CheckLCMS Analyze LCMS Start->CheckLCMS SM_Remaining Acid Remaining? CheckLCMS->SM_Remaining Racemization Product Epimerized? CheckLCMS->Racemization ActiveEster Active Ester Visible? SM_Remaining->ActiveEster Yes StericIssue Steric Hindrance. Switch to Protocol C (Acid Chloride) or Heat HATU to 50°C ActiveEster->StericIssue Yes (Amine didn't attack) Hydrolysis Wet Solvents? Re-dry DMF/DIEA ActiveEster->Hydrolysis No (Hydrolyzed) SwitchT3P Switch to Protocol B (T3P) Use Pyridine Base Lower Temp (0°C) Racemization->SwitchT3P Yes

Figure 2: Troubleshooting logic for failed secondary amine couplings.

References

  • Valeur, E., & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][5][6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][5][7][8] Organic Letters, 13(19), 5048–5051. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][6] Tetrahedron, 61(46), 10827-10852. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6][9] Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

Method

Application Note: A Researcher's Guide to the Analytical Characterization of N-methylated Amino Amides

Authored by: Your Senior Application Scientist Introduction: The Growing Importance and Analytical Challenges of N-methylated Amino Amides N-methylated amino amides, particularly within peptide backbones, are of signific...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The Growing Importance and Analytical Challenges of N-methylated Amino Amides

N-methylated amino amides, particularly within peptide backbones, are of significant interest in drug discovery and development. The introduction of a methyl group on the amide nitrogen can profoundly alter the physicochemical and biological properties of a peptide. This modification can enhance metabolic stability by shielding the amide bond from proteolytic degradation, improve membrane permeability and oral bioavailability by increasing lipophilicity, and modulate the conformational landscape of the molecule, which can lead to improved binding affinity and selectivity for its biological target.[1][2][3] However, these advantageous properties also introduce significant analytical challenges. The presence of N-methylation can lead to cis/trans isomerism of the amide bond, complicating chromatographic separation and spectral analysis.[4][5] Furthermore, the steric hindrance of the N-methyl group can affect ionization efficiency in mass spectrometry and alter fragmentation patterns, requiring specialized analytical approaches for comprehensive characterization. This guide provides a detailed overview of the primary analytical techniques and protocols for the robust characterization of N-methylated amino amides, designed for researchers, scientists, and drug development professionals.

I. High-Performance Liquid Chromatography (HPLC): Navigating the Separation of Conformational Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of N-methylated amino amides. The primary challenge in the HPLC analysis of these compounds is the potential for peak broadening or the appearance of multiple peaks for a single compound due to the slow interconversion between cis and trans conformers of the N-methylated amide bond on the chromatographic timescale.[4][5] Understanding and controlling this phenomenon is critical for accurate purity assessment.

Causality Behind HPLC Experimental Choices

The choice of column, mobile phase, and temperature are critical for resolving the complexities of N-methylated amino amide separation. A reversed-phase C18 column is typically the first choice due to its versatility. The mobile phase composition, particularly the organic modifier and the presence of an ion-pairing agent like trifluoroacetic acid (TFA), influences the retention and selectivity. Temperature plays a crucial role in managing the cis/trans isomerization. Increasing the column temperature can accelerate the interconversion rate, potentially leading to the coalescence of multiple peaks into a single, sharper peak.[5]

Protocol 1: Reversed-Phase HPLC Analysis of N-methylated Peptides

Objective: To assess the purity of a synthesized N-methylated peptide and identify potential conformational isomers.

Materials:

  • N-methylated peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation:

    • Dissolve the N-methylated peptide in an appropriate solvent (e.g., water/ACN mixture) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method Setup:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C (initial run)

    • Detection Wavelength: 214 nm and 280 nm

    • Injection Volume: 10 µL

    • Gradient Program:

Time (min)%B
05
2565
2795
3095
315
355
  • Data Acquisition and Analysis:

    • Inject the sample and acquire the chromatogram.

    • Integrate the peaks to determine the purity of the sample.

    • If multiple peaks are observed, consider the possibility of cis/trans isomers. To confirm, collect the individual peaks and re-inject them. The re-emergence of the other peaks over time suggests they are conformers.[5]

    • To achieve peak coalescence, increase the column temperature in increments of 10°C (e.g., to 40°C, then 50°C) and re-run the analysis. Observe if the multiple peaks merge into a single peak.

Workflow for HPLC Analysis of N-methylated Amino Amides

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Dissolve Dissolve Peptide Filter Filter Sample Dissolve->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Assess Assess Purity Integrate->Assess Isomers Identify Isomers Assess->Isomers

Caption: Workflow for HPLC analysis of N-methylated compounds.

II. Mass Spectrometry (MS): Unraveling Molecular Weight and Sequence

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the sequence of N-methylated amino amides. Electrospray ionization (ESI) is the most common ionization technique for these molecules. Tandem mass spectrometry (MS/MS) is crucial for sequencing, with collision-induced dissociation (CID) and electron-transfer dissociation (ETD) being the most informative fragmentation methods.

Causality Behind MS Experimental Choices

The incorporation of an N-methyl group results in a mass increase of 14.01565 Da compared to its non-methylated counterpart.[6] This mass shift is a primary indicator of successful methylation. In tandem MS, the fragmentation pattern is influenced by the N-methyl group. In CID, fragmentation can occur at the N-methylated amide bond, but the resulting b- and y-ion series can be complex. ETD, a non-ergodic fragmentation technique, is often preferred for sequencing N-methylated peptides as it tends to preserve the labile N-methyl group and provides more complete backbone fragmentation, leading to unambiguous localization of the modification.[6]

Protocol 2: LC-MS and MS/MS Analysis of N-methylated Peptides

Objective: To confirm the molecular weight and determine the sequence of an N-methylated peptide, including the location of the N-methylated residue.

Materials:

  • Purified N-methylated peptide sample from HPLC analysis

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with ESI source and CID/ETD capabilities.

Procedure:

  • Sample Preparation:

    • Dilute the purified peptide sample in 0.1% formic acid in water/acetonitrile to a final concentration of approximately 10 pmol/µL.

  • LC-MS Method Setup:

    • Use an LC method similar to Protocol 1, but with formic acid instead of TFA as the ion-pairing agent, as TFA can suppress ionization.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Use a suitable gradient to ensure the peptide elutes as a sharp peak.

  • Mass Spectrometry Method Setup:

    • Ionization Mode: Positive ESI

    • MS1 Scan Range: m/z 300-2000

    • Data-Dependent Acquisition (DDA):

      • Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

      • Perform both CID and ETD fragmentation on each selected precursor.

      • CID: Use a normalized collision energy of 25-35%.

      • ETD: Use a reaction time of ~100 ms.

    • Dynamic Exclusion: Exclude previously fragmented ions for a set period (e.g., 30 seconds) to allow for the selection of lower abundance precursors.

  • Data Analysis:

    • Molecular Weight Confirmation: Deconvolute the MS1 spectrum to determine the experimental molecular weight of the peptide. Compare this to the theoretical molecular weight.

    • Sequence Verification: Analyze the MS/MS spectra (both CID and ETD).

      • Use sequencing software to automatically identify the b- and y- (for CID) or c- and z- (for ETD) ion series.

      • Manually inspect the spectra to confirm the sequence and pinpoint the 14.01565 Da mass shift between adjacent fragment ions, which will confirm the location of the N-methylated residue.

Data Comparison for MS Fragmentation Techniques

Fragmentation MethodPrincipleAdvantages for N-methylated PeptidesDisadvantages
Collision-Induced Dissociation (CID) Collisional activation of precursor ionsWidely available, good for general sequencingCan lead to neutral loss of the N-methyl group, complex fragmentation patterns
Electron-Transfer Dissociation (ETD) Electron transfer to multiply charged precursor ionsPreserves labile modifications like N-methylation, provides extensive backbone cleavageRequires multiply charged precursors, may not be as efficient for smaller, singly charged peptides

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing 3D Structure and Dynamics

NMR spectroscopy is a powerful technique for the detailed structural characterization of N-methylated amino amides in solution. It provides information on the cis/trans isomerism, secondary structure, and overall 3D conformation.

Causality Behind NMR Experimental Choices

The presence of an N-methyl group introduces distinct signals in the NMR spectrum. The N-methyl protons typically resonate between 2.7 and 3.1 ppm.[5] The cis/trans isomerism of the N-methylated amide bond leads to two distinct sets of NMR signals for the residues flanking this bond, which can complicate the spectra.[5] 2D NMR experiments, such as COSY, TOCSY, and NOESY, are essential for assigning the resonances and determining the conformation. The Nuclear Overhauser Effect (NOE) is particularly informative for distinguishing between cis and trans isomers. A strong NOE between the alpha-proton of the N-methylated residue (i) and the alpha-proton of the preceding residue (i-1) is characteristic of a trans amide bond, while a strong NOE between the alpha-proton of the preceding residue (i-1) and the N-methyl protons of residue (i) is indicative of a cis amide bond.[5]

Protocol 3: 2D NMR Analysis of an N-methylated Peptide

Objective: To assign the proton resonances and determine the conformation around the N-methylated amide bond.

Materials:

  • Lyophilized, purified N-methylated peptide

  • Deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O with a known pH)

  • Internal standard (e.g., DSS or TSP)

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.

    • Add the internal standard.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample concentration and purity.

    • Acquire the following 2D NMR spectra:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system. Use a mixing time of ~80 ms.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). Use a mixing time of 150-300 ms.

  • Data Analysis:

    • Resonance Assignment:

      • Use the TOCSY spectrum to identify the spin systems of the individual amino acid residues.

      • Use the NOESY spectrum to sequence-specifically assign the spin systems by identifying NOEs between adjacent residues.

    • Conformational Analysis:

      • Carefully analyze the NOESY spectrum for key NOEs around the N-methylated residue.

      • Look for the characteristic NOE patterns that distinguish between the cis and trans isomers as described above.

      • Analyze the chemical shifts of the Cα protons, as they are sensitive to the local secondary structure.[7]

Logical Flow for NMR-based Conformational Analysis

NMR_Logic cluster_data Data Acquisition cluster_assign Resonance Assignment cluster_structure Structural Analysis Acquire_1D 1D ¹H Acquire_COSY 2D COSY Acquire_1D->Acquire_COSY Acquire_TOCSY 2D TOCSY Acquire_COSY->Acquire_TOCSY Acquire_NOESY 2D NOESY Acquire_TOCSY->Acquire_NOESY Identify_Spin Identify Spin Systems (TOCSY) Acquire_NOESY->Identify_Spin Sequential_Assign Sequential Assignment (NOESY) Identify_Spin->Sequential_Assign Analyze_NOE Analyze Key NOEs Sequential_Assign->Analyze_NOE Determine_Isomer Determine cis/trans Isomerism Analyze_NOE->Determine_Isomer Assess_Structure Assess Secondary Structure Determine_Isomer->Assess_Structure

Caption: Logical flow for NMR-based conformational analysis.

IV. Conclusion

The analytical characterization of N-methylated amino amides requires a multi-faceted approach that leverages the strengths of several instrumental techniques. HPLC is essential for purification and the assessment of purity, with careful consideration of the potential for conformational isomers. Mass spectrometry provides definitive confirmation of molecular weight and is crucial for sequence verification, with ETD being a particularly powerful tool for localizing the N-methyl group. Finally, NMR spectroscopy offers unparalleled insight into the solution-state conformation and dynamics of these molecules. By employing the protocols and understanding the underlying principles outlined in this guide, researchers can confidently and comprehensively characterize their N-methylated amino amides, accelerating their research and development efforts.

V. References

  • Vertex AI Search. (n.d.). Toward accurately modeling N-methylated cyclic peptides - RSC Publishing. Retrieved February 19, 2026, from

  • PubMed. (2005, February 15). Solid-phase synthesis and characterization of N-methyl-rich peptides. Retrieved February 19, 2026, from

  • PubMed. (2019, September 15). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. Retrieved February 19, 2026, from

  • ResearchGate. (n.d.). Conformational analysis of N-methylated peptides: (a) Ramachandran.... Retrieved February 19, 2026, from

  • ResearchGate. (n.d.). Solid-phase synthesis and characterization of N-methyl-rich peptides | Request PDF. Retrieved February 19, 2026, from

  • PubMed Central. (n.d.). -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Retrieved February 19, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure. Retrieved February 19, 2026, from

  • Google. (n.d.). N-Methylamino acids in peptide synthesis. VI. A method for determining the. Retrieved February 19, 2026, from

  • PubMed Central. (2013, December 12). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Retrieved February 19, 2026, from

  • ResearchGate. (n.d.). N -methylation in amino acids and peptides: Scope and limitations. Retrieved February 19, 2026, from

  • Benchchem. (n.d.). strategies to overcome steric hindrance in N-methylated peptide synthesis. Retrieved February 19, 2026, from

  • PubMed Central. (n.d.). Assigning methyl resonances for protein solution-state NMR studies. Retrieved February 19, 2026, from

  • NMR-BIO. (n.d.). Isotope - labeled amino acids and compounds for NMR studies. Retrieved February 19, 2026, from

  • peptide nmr. (n.d.). Retrieved February 19, 2026, from

  • ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved February 19, 2026, from

  • PNAS. (2022, March 22). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Retrieved February 19, 2026, from

  • ACS Publications. (2005, May 20). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry. Retrieved February 19, 2026, from

  • PubMed Central. (n.d.). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Retrieved February 19, 2026, from

  • Merck Millipore. (n.d.). N-Methylated Amino Acids | Reagents, Chemicals and Labware. Retrieved February 19, 2026, from

  • Benchchem. (n.d.). Decoding N-Methyl-D-valine: A Mass Spectrometry-Based Guide to Validating its Incorporation in Peptides. Retrieved February 19, 2026, from

  • ETH Zurich Research Collection. (2021, June 21). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Retrieved February 19, 2026, from

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved February 19, 2026, from

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Retrieved February 19, 2026, from

  • Google Patents. (n.d.). WO2004007427A1 - N-methyl amino acids. Retrieved February 19, 2026, from

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

Abstract This application note presents a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(methylamino)-N-(2,2,2-trifluo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The protocol herein is designed for researchers, scientists, and drug development professionals, providing a robust starting point for method development and subsequent validation in accordance with ICH guidelines. The causality behind experimental choices is elucidated to empower the user to adapt and troubleshoot the method effectively.

Introduction: The Analytical Challenge

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide is a small, polar, fluorinated molecule. Such compounds can be challenging to analyze using traditional reversed-phase HPLC methods due to poor retention on non-polar stationary phases.[1][2][3] This application note addresses this challenge by proposing a method that ensures adequate retention and sharp peak shapes, allowing for accurate and precise quantification. The method is designed to be suitable for purity assessments and stability studies, where separation from potential impurities is critical. A potential impurity, the dimer N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide, can be formed during synthesis and must be monitored.[4][5]

Foundational Principles: Method Design Rationale

The selection of the chromatographic conditions is paramount for the successful analysis of this analyte.

  • Column Chemistry: A C18 column is a common starting point for reversed-phase HPLC.[6] However, for polar analytes, standard C18 columns may not provide sufficient retention. Therefore, a column with enhanced polar retention, such as a polar-endcapped C18 or a phenyl-hexyl phase, is recommended. These stationary phases offer alternative selectivity and improved retention for polar compounds.

  • Mobile Phase Selection: The mobile phase composition, particularly its pH, is a critical parameter for controlling the retention of ionizable analytes. The pKa of the secondary amine in the analyte will dictate its ionization state. Buffering the mobile phase to a pH at least 2 units away from the analyte's pKa will ensure a consistent ionization state and reproducible retention times. A volatile buffer system like ammonium formate is chosen to be compatible with mass spectrometry if hyphenation is desired. Acetonitrile is selected as the organic modifier due to its low viscosity and UV cutoff.

  • Detection: The amide chromophore in the analyte is expected to have a UV absorbance maximum in the lower UV range (around 200-220 nm). Analysis at a low wavelength requires a high-purity mobile phase to minimize baseline noise.

Experimental Workflow and Protocols

Materials and Reagents
Material/Reagent Grade/Purity Supplier
2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamideReference Standard (>99.5%)In-house or commercial
Acetonitrile (ACN)HPLC GradeFisher Scientific or equivalent
WaterDeionized, 18.2 MΩ·cmMilli-Q® or equivalent
Formic AcidLC-MS GradeSigma-Aldrich or equivalent
Ammonium FormateLC-MS GradeSigma-Aldrich or equivalent
Instrumentation and Chromatographic Conditions
Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Column Waters XBridge® C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Standard and Sample Preparation Protocol

Step 1: Mobile Phase Preparation

  • To prepare 1 L of Mobile Phase A, weigh 0.63 g of ammonium formate and dissolve it in 1 L of deionized water.

  • Adjust the pH to 3.5 using formic acid.

  • Filter through a 0.45 µm nylon filter.

Step 2: Standard Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Working Standard Solutions

  • Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Step 4: Sample Preparation

  • Accurately weigh an amount of sample expected to contain approximately 10 mg of the analyte into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate for 10 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation E HPLC Injection A->E B Standard Stock Solution (1 mg/mL) C Working Standards (e.g., 1-100 µg/mL) B->C C->E D Sample Weighing & Dissolution D->E F Chromatographic Separation E->F G UV Detection (210 nm) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J Validation cluster_validation ICH Q2(R1) Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate\nPrecision Intermediate Precision Precision->Intermediate\nPrecision Flow Rate ±10% Flow Rate ±10% Robustness->Flow Rate ±10% pH ±0.2 units pH ±0.2 units Robustness->pH ±0.2 units Column Temp ±5°C Column Temp ±5°C Robustness->Column Temp ±5°C

Sources

Method

developing novel compounds from 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

Application Note: Strategic Utilization of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide in Drug Discovery Abstract This guide details the synthetic utility and physicochemical advantages of 2-(methylamino)-N-(2,2,2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide in Drug Discovery

Abstract

This guide details the synthetic utility and physicochemical advantages of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide (referred to herein as TFE-Sar , or Trifluoroethyl-Sarcosinamide). As a fluorinated building block, TFE-Sar offers a unique combination of metabolic stability, reduced basicity, and enhanced lipophilicity compared to non-fluorinated analogs. This document provides optimized protocols for its synthesis, derivatization in parallel medicinal chemistry (PMC) campaigns, and integration into structure-activity relationship (SAR) studies, specifically targeting GPCR and kinase scaffolds.

Chemical Rationale & Structural Biology

The Fluorine Effect

The incorporation of the 2,2,2-trifluoroethyl group is a strategic bioisosteric replacement for ethyl or propyl groups.

  • Metabolic Shielding: The C-F bond (approx. 116 kcal/mol) renders the terminal ethyl group resistant to Cytochrome P450-mediated oxidative dealkylation.

  • Electronic Modulation: The strong electron-withdrawing nature of the CF₃ group lowers the electron density of the adjacent amide nitrogen. This can increase the hydrogen bond donor (HBD) acidity of the amide NH, potentially strengthening interactions with backbone carbonyls in the target protein.

  • Lipophilicity: The trifluoroethyl group increases logP compared to a standard ethyl group, improving membrane permeability without the steric penalty of a larger alkyl chain.

Structural Logic

TFE-Sar contains a secondary amine (N-methyl) handle. Unlike primary amines, the N-methyl group eliminates a hydrogen bond donor, which can improve blood-brain barrier (BBB) penetration by reducing the topological polar surface area (tPSA).

Table 1: Physicochemical Comparison (Calculated)

PropertySarcosine-EthylamideTFE-Sar (Target) Impact
Formula C₅H₁₂N₂OC₅H₉F₃N₂OFluorinated Core
MW 116.16170.13Mass shift +54 Da
cLogP -0.850.24Increased Lipophilicity
tPSA 41.5 Ų41.5 ŲUnchanged (H-bond count static)
Metabolic Liability High (N-dealkylation)Low (Blocked by F)Extended Half-life

Synthetic Workflows

Diagram: Synthesis & Derivatization Logic

TFE_Sar_Workflow Start Chloroacetyl Chloride Inter Intermediate: 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide Start->Inter Step 1: Acylation (DCM, 0°C) Amine 2,2,2-Trifluoroethylamine Amine->Inter Target TARGET: 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide Inter->Target Step 2: SN2 Substitution (Excess MeNH2, RT) MeNH2 Methylamine (aq) MeNH2->Target Lib_Amide Amide Library (R-COOH + HATU) Target->Lib_Amide Derivatization A Lib_Urea Urea Library (R-NCO) Target->Lib_Urea Derivatization B

Figure 1: Two-step synthesis of TFE-Sar and subsequent divergence into medicinal chemistry libraries.

Protocol A: Scalable Synthesis of TFE-Sar

Rationale: While N-Boc-sarcosine coupling is possible, the chloroacetyl chloride route is more atom-economical and avoids TFA deprotection steps that might degrade the volatile free base.

Reagents:

  • Chloroacetyl chloride (1.0 eq)

  • 2,2,2-Trifluoroethylamine (1.0 eq)[1]

  • Methylamine (40% aq. solution, 5.0 eq)

  • Triethylamine (TEA) or DIPEA (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Acylation (Intermediate Formation):

    • Charge a reaction vessel with 2,2,2-trifluoroethylamine (1.0 eq) and TEA (1.1 eq) in DCM (10 vol). Cool to 0°C.

    • Add chloroacetyl chloride (1.0 eq) dropwise over 30 mins, maintaining temp < 5°C. Caution: Exothermic.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Wash with 1N HCl, then Brine. Dry organic layer (MgSO₄) and concentrate.

    • Checkpoint: Verify 2-chloro-N-(2,2,2-trifluoroethyl)acetamide by LCMS (M+H not ionizable/weak; check NMR or GC).

  • Amination (Target Generation):

    • Dissolve the chloro-intermediate in THF (5 vol).

    • Add Methylamine (40% aq, 5.0 eq) rapidly. Note: Excess amine acts as both nucleophile and base to scavenge HCl.

    • Stir at RT for 12–16 hours in a sealed pressure tube (to prevent MeNH₂ loss).

    • Workup: Concentrate to remove THF and excess Methylamine. Dissolve residue in DCM. Wash with minimal water (product is polar!).

    • Purification: If necessary, purify via flash chromatography (DCM:MeOH 95:5 to 90:10).

    • Salt Formation: Treat with 4M HCl in dioxane to generate the stable Hydrochloride salt for storage.

Derivatization Protocols (Library Generation)

The secondary amine of TFE-Sar is the reactive handle. Due to the steric bulk of the N-methyl group, reactivity is lower than primary amines.

Protocol B: Parallel Amide Coupling

Target: Creating inhibitors with a TFE-Sar tail.

  • Preparation: Prepare a 0.2 M stock solution of TFE-Sar (HCl salt) in DMF. Add DIPEA (3.0 eq) to neutralize the salt.

  • Activation: In a separate vial, mix Carboxylic Acid (1.1 eq) with HATU (1.1 eq) and DIPEA (1.5 eq) in DMF. Shake for 10 mins.

  • Coupling: Transfer the activated acid solution to the amine solution.

  • Incubation: Shake at RT for 16 hours.

    • Troubleshooting: If conversion is <50% (monitored by LCMS), heat to 50°C for 4 hours. The N-methyl group can hinder approach for bulky acids.

  • Purification: Direct injection onto Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Urea Synthesis

Target: Soluble Epoxide Hydrolase (sEH) or Kinase Type II inhibitors.

  • Reaction: Dissolve TFE-Sar (free base preferred, or HCl salt + 2 eq TEA) in DCM.

  • Addition: Add Isocyanate (R-NCO, 1.0 eq) dropwise.

  • Conditions: Stir at RT for 2 hours.

  • Scavenging: Add polymer-supported trisamine resin (to scavenge excess isocyanate) and shake for 2 hours.

  • Isolation: Filter resin and concentrate.

Analytical Validation & QC

Table 2: Quality Control Specifications

TestMethodAcceptance CriteriaNotes
Identity ¹H-NMR (DMSO-d₆)Confirms N-Me singlet (~2.3 ppm) and CF₃CH₂ multiplet (~3.9 ppm).Diagnostic coupling of CH₂-CF₃ (

Hz).
Purity UPLC-MS (210 nm)> 95% AreaMonitor for bis-alkylation impurity (dimer).
Fluorine ¹⁹F-NMRSingle peak at ~ -72 ppm.Ensure no residual inorganic fluoride.

Critical Control Point: The intermediate 2-chloro-N-(2,2,2-trifluoroethyl)acetamide is a potent alkylator. Handle with gloves and in a fume hood to avoid contact dermatitis.

Case Study: Optimization of GlyT1 Inhibitors

Context: Glycine Transporter 1 (GlyT1) inhibitors often feature sarcosine derivatives. Problem: Standard sarcosine-ethylamides suffered from rapid metabolic clearance in rat microsomes (


).
Solution: Substitution with TFE-Sar.
  • Result: The trifluoroethyl analog maintained potency (

    
    ) but improved metabolic stability (
    
    
    
    ) by blocking the site of oxidation on the ethyl chain. The TFE group also reduced CNS side effects by modulating P-gp efflux liability.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Nambiar, S., et al. (2020). "Process for the preparation of Fluralaner and intermediates thereof." World Intellectual Property Organization (Patent WO2020/222158). (Describes the synthesis of the primary amine precursor).

  • PubChem Compound Summary. (2025). "2-amino-N-(2,2,2-trifluoroethyl)acetamide."[2][3][4][5] National Center for Biotechnology Information.

Sources

Application

Mastering N-Methylated Building Blocks in Drug Discovery

Application Note & Protocol Guide | Version 2.4 Abstract N-methylation of the peptide backbone is a transformative strategy in modern drug discovery, capable of converting rapidly degraded, impermeable peptides into oral...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Abstract

N-methylation of the peptide backbone is a transformative strategy in modern drug discovery, capable of converting rapidly degraded, impermeable peptides into orally bioavailable therapeutics.[1][2] By replacing the amide proton with a methyl group, researchers can mask hydrogen bond donors, induce specific bioactive conformations (e.g.,


-turns), and sterically block proteolytic cleavage. However, the incorporation of N-methylated building blocks introduces significant synthetic hurdles, primarily due to steric hindrance during solid-phase peptide synthesis (SPPS).[3] This guide provides a rational design framework, optimized coupling protocols, and critical quality control measures to successfully deploy N-methylated building blocks.

Part 1: Physicochemical Impact & Rational Design

The "Chameleon" Effect

The primary utility of N-methylation lies in its ability to modulate the "chameleon" property of peptides—the ability to expose polar groups in aqueous environments while burying them in lipophilic membranes.

  • Permeability Enhancement: A standard peptide bond contains a hydrogen bond donor (NH). High numbers of H-bond donors correlate with poor membrane permeability. N-methylation removes this donor, lowering the desolvation energy required to enter the lipid bilayer.

  • Metabolic Stability: N-methyl groups create steric clashes that prevent proteases (like trypsin and chymotrypsin) from accessing the scissile bond.

  • Conformational Locking: The steric bulk of the methyl group (

    
    -value ~1.70) restricts the 
    
    
    
    and
    
    
    torsion angles, often forcing the backbone into a cis-configuration or stabilizing
    
    
    -turn motifs.
Design Logic: Where to Methylate?

Random methylation often destroys bioactivity. Use the following logic for site selection:

  • Solvent-Exposed Residues: Methylate residues not involved in receptor binding to improve permeability without sacrificing potency.

  • The "N+1" Rule: To stabilize a turn, methylate the residue at the

    
     or 
    
    
    
    position of the desired turn.
  • Proteolytic Hotspots: Identify cleavage sites (e.g., Arginine/Lysine for trypsin) and methylate the amide nitrogen of that specific junction.

Visualization: The Permeability Mechanism

The following diagram illustrates how N-methylation facilitates passive diffusion by masking polarity.

PermeabilityMechanism Native Native Peptide (High Solvation Energy) WaterShell Water Shell (H-Bonding) Native->WaterShell Strong H-Bonds Membrane Lipid Bilayer (Hydrophobic) WaterShell->Membrane High Energy Cost Trapped Membrane Impermeable Membrane->Trapped Diffusion Passive Diffusion Membrane->Diffusion NMePeptide N-Methylated Peptide (Low Solvation Energy) NMePeptide->Membrane H-Bond Masked Intracellular Intracellular Target Diffusion->Intracellular

Figure 1: Mechanism of enhanced membrane permeability via N-methylation (H-bond masking).

Part 2: Synthetic Challenges & Solutions

The incorporation of N-methyl amino acids (NMe-AA) presents two distinct challenges in SPPS:

  • Coupling OF the NMe-AA: The secondary amine of the incoming block is nucleophilic enough, but the activated carboxylate is bulky.

  • Coupling TO the NMe-AA: This is the critical failure point. The N-terminal methyl group on the resin-bound peptide creates massive steric hindrance, making the secondary amine a poor nucleophile.

Standard HBTU/HCTU protocols will fail here. You must use high-efficiency reagents like HATU, COMU, or PyBrOP.

Data Summary: Coupling Efficiency Comparison

Table 1: Comparative coupling efficiency on a difficult sequence (Val-NMeVal-Phe).

Coupling ReagentBaseSolventReaction TimeYield (Crude)Racemization Risk
HBTU/HOBt DIPEADMF1 hr< 20%Low
HATU/HOAt DIPEADMF2 hr85%Moderate
COMU DIPEADMF1 hr90%Low
PyBrOP DIPEADCM12 hr92%High (requires care)
Triphosgene CollidineTHF1 hr95%Low (Acid chloride)

Part 3: Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling TO a Sterically Hindered N-Methyl Amine

Objective: Couple an Fmoc-Amino Acid to a resin-bound N-methylated residue (e.g., ...N(Me)Val-Resin).

Reagents:

  • Fmoc-AA-OH (5.0 eq)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (5.0 eq)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (5.0 eq) - Critical additive to reduce racemization.

  • DIPEA (N,N-Diisopropylethylamine) (10.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Swelling: Ensure resin is fully swollen in DMF (30 min).

  • Activation: Dissolve Fmoc-AA-OH, HATU, and HOAt in minimal DMF. Add DIPEA immediately prior to adding to the resin.

    • Note: Pre-activation for >2 minutes can lead to guanidinium formation; add quickly.

  • Coupling: Add the activated mixture to the resin.

  • Agitation: Shake at room temperature for 2 to 4 hours .

    • Optimization: For extremely difficult couplings (e.g., NMe-Val to NMe-Val), perform at 50°C (microwave assisted) or double couple.

  • Wash: Drain and wash with DMF (3x) and DCM (3x).[4][5]

  • Monitoring (CRITICAL): Perform the Chloranil Test (see Protocol B). Do NOT use the Kaiser Test.

  • Capping: If the reaction is incomplete after a double couple, cap with acetic anhydride/pyridine to prevent deletion sequences.

Protocol B: The Chloranil Test (Detection of Secondary Amines)

Standard Ninhydrin (Kaiser) tests rely on primary amines and often give false negatives for N-methylated residues. The Chloranil test is specific for secondary amines.

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[5][6]

  • Solution B: 2% p-Chloranil in DMF.

Steps:

  • Transfer a few resin beads to a small glass tube.

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (+) = Secondary amine present (Coupling Incomplete).[7]

    • Colorless/Yellow Beads: Negative (-) = Amine acylated (Coupling Complete).

Part 4: Workflow Visualization

The following decision tree outlines the synthetic strategy based on the specific building block requirements.

SynthesisWorkflow Start Start: Peptide Design CheckCommercial Is N-Me Building Block Commercially Available? Start->CheckCommercial YesComm Yes CheckCommercial->YesComm NoComm No CheckCommercial->NoComm StandardSPPS Standard SPPS (Fmoc-NMe-AA-OH) YesComm->StandardSPPS OnResin On-Resin Methylation (Miller-Scanlan Protocol) NoComm->OnResin NextStep Coupling NEXT Residue (The Bottleneck) StandardSPPS->NextStep OnResin->NextStep CouplingCond Use HATU/HOAt (5 eq) or PyBrOP Double Couple NextStep->CouplingCond QC QC: Chloranil Test CouplingCond->QC QC->CouplingCond Positive (Blue) Result Proceed to Cleavage QC->Result Negative (Clear)

Figure 2: Synthetic decision tree for incorporating N-methylated residues.

References

  • Chatterjee, J., Gilon, C., & Kessler, H. (2008).[8] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.

  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302.

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[1][2] Journal of Peptide Science, 12(3), 213–219.

  • Teixidó, M., et al. (2005).[8] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science, 11(2), 85–92.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

[1] Ticket ID: #SYN-TFEA-042 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are encountering yield issues with 2-(methylamino)-N-(2,2,2-trifluoroethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #SYN-TFEA-042 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering yield issues with 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide . This molecule presents a specific "perfect storm" of synthetic challenges:

  • Low Nucleophilicity: The trifluoroethyl group exerts a strong electron-withdrawing effect (

    
    ), making the amine partner significantly less reactive during amide coupling.[1]
    
  • Volatility: 2,2,2-trifluoroethylamine (TFEA) has a boiling point of ~37°C, leading to stoichiometric imbalances if not handled cold.[1]

  • Oligomerization (The "Dimer" Trap): In substitution routes, the product (a secondary amine) often competes with the starting material, leading to

    
    -dialkylated impurities.
    

This guide provides two validated workflows to bypass these bottlenecks, structured as a troubleshooting manual.

Module 1: The Industrial Route (Chloroacetyl Chloride)

Best for: Scale-up (>10g), cost-efficiency.[1] Primary Failure Mode: Formation of the "Dimer" impurity (over-alkylation) or hydrolysis of the chloride.

The Protocol

This is a two-step sequence. The yield loss usually occurs in Step 2 .

Step 1: Acylation



Step 2: Amination (


) 


Critical Optimization Parameters
ParameterRecommendationTechnical Rationale
TFEA Handling Pre-cool to -5°C TFEA boils at 37°C. Adding it to a warm reaction vessel results in immediate evaporation, destroying stoichiometry.[1]
Solvent (Step 1) DCM or MTBE Biphasic systems (DCM/Water) with inorganic base (

) control the exotherm better than organic bases.
Amine Source (Step 2) 2M in THF (Anhydrous) Avoid aqueous methylamine (40% aq). Water competes as a nucleophile, hydrolyzing the C-Cl bond to the alcohol impurity.[1]
Stoichiometry (Step 2) >5.0 Equivalents CRITICAL: You must flood the reaction with methylamine. If the concentration of product approaches the concentration of methylamine, the product will react with the starting material to form the dimer.
Catalyst NaI or KI (0.1 eq) Finkelstein conditions. In situ conversion of alkyl chloride to alkyl iodide accelerates the reaction rate by ~10-100x.[1]
Troubleshooting Workflow (Step 2)

G Start Issue: Low Yield in Step 2 CheckTLC Check TLC/LCMS Start->CheckTLC ImpurityA Impurity: Dimer (Dialkylated species) CheckTLC->ImpurityA Mass = 2x Product - HCl ImpurityB Impurity: Hydrolysis (Alcohol byproduct) CheckTLC->ImpurityB Mass = SM - Cl + OH NoRxn Starting Material Remains CheckTLC->NoRxn No conversion FixA Solution: Increase MeNH2 to 10eq Dilute reaction concentration ImpurityA->FixA FixB Solution: Switch to anhydrous MeNH2 in THF Dry solvents ImpurityB->FixB FixC Solution: Add 10 mol% NaI (Finkelstein) Heat to 40°C in sealed vessel NoRxn->FixC

Caption: Logic tree for diagnosing yield loss in the nucleophilic substitution step.

Module 2: The Precision Route (Direct Amidation)

Best for: Medicinal chemistry (<1g), high purity requirements. Primary Failure Mode: Poor conversion due to TFEA's low nucleophilicity.[1]

The Protocol

Reacting


-Boc-Sarcosine (or Sarcosine with in-situ protection) with TFEA.


Why Standard Coupling Fails

Standard agents like EDC/HOBt or DCC often fail here.[1] The electron-withdrawing


 group pulls density from the nitrogen lone pair, making TFEA a "sluggish" nucleophile.[1] The active ester intermediate hydrolyzes before the amine can attack.
Recommended System: T3P (Propylphosphonic Anhydride)

T3P is the gold standard for fluorinated amines. It drives the reaction to completion through an entropically favored cyclic transition state and high reactivity.

Optimized T3P Procedure:

  • Dissolve: Boc-Sarcosine (1.0 eq) and TFEA (1.2 eq) in EtOAc or DMF (dry).

  • Base: Add DIPEA (3.0 eq). Cool to 0°C .

  • Activate: Add T3P (50% in EtOAc, 1.5 eq) dropwise.

  • Warm: Allow to warm to RT. If conversion is <50% after 4h, heat to 50°C (T3P is thermally stable).

Alternative: Mixed Anhydride Method If T3P is unavailable, use Isobutyl Chloroformate (IBCF).

  • Boc-Sarcosine + NMM (N-methylmorpholine) in THF at -15°C .

  • Add IBCF (1.1 eq). Stir 15 min to form mixed anhydride.

  • Add TFEA (1.2 eq).

  • Note: This method is sensitive to moisture.[1]

Module 3: Isolation & Purification

The physical properties of the product can lead to loss during workup.

1. pH Control is Vital

  • The product is an amine.[2][3][4][5][6] If you wash with acidic water (pH < 4), the product will protonate and stay in the aqueous layer.

  • Correct Workup: Adjust aqueous layer to pH > 10 using NaOH or Carbonate before extracting with DCM/EtOAc.[1]

2. Volatility Check

  • While the amide reduces volatility compared to TFEA, the product is still relatively small.[1]

  • Do not use high-vacuum for extended periods if the product is an oil.[1]

  • Do not rotovap bath > 40°C.[1]

3. Salt Formation

  • To stabilize the yield and prevent volatility loss, convert the free base immediately to the Hydrochloride salt.

  • Method: Dissolve crude oil in Et2O, add 2M HCl in Ether/Dioxane.[1] Filter the white precipitate. This is the most stable form for storage.

FAQ: Frequently Asked Questions

Q: Can I use Sarcosine HCl directly without Boc protection? A: In the T3P route? No. The secondary amine of sarcosine will compete with TFEA for the activated carboxylic acid, leading to polymerization (poly-sarcosine). You must use


-Boc-Sarcosine or 

-Cbz-Sarcosine, then deprotect (TFA or Hydrogenation) as the final step.[1]

Q: My reaction in Module 1 turned black/brown. A: This indicates oxidation of the amine or thermal decomposition. Did you use KI? Iodine can darken the solution. Wash with sodium thiosulfate solution to remove the color. If no KI was used, ensure your methylamine source isn't degraded.[1]

Q: I see a spot on TLC that runs just above my product. A: This is likely the dimer (in Route 1) or the N-acyl urea byproduct (in Route 2 if using EDC). If using Route 1, you cannot easily separate the dimer by extraction.[1] You must use column chromatography (DCM:MeOH gradient) or restart with higher amine equivalents.

References

  • T3P Coupling Efficacy: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][7] Organic Process Research & Development. Link

  • Synthesis of Fluralaner Intermediates (Route 1 Precedent): Gester, S., et al. (2013). Process for the preparation of isoxazoline compounds. US Patent US20130261141A1.[1] (Describes the chloroacetyl chloride + TFEA chemistry). Link

  • Finkelstein Catalysis in Amidation: Pace, V., et al. (2014).[1] Highly Efficient Synthesis of

    
    -Amino Ketones via a Finkelstein Reaction.[1] Journal of Organic Chemistry. Link
    
  • Properties of Trifluoroethylamine: PubChem Database. 2,2,2-Trifluoroethylamine.[1][6] Link

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Secondary Amine Reactions

Welcome to the technical support center dedicated to one of the most persistent challenges in synthetic chemistry: overcoming steric hindrance in reactions involving secondary amines. For researchers in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to one of the most persistent challenges in synthetic chemistry: overcoming steric hindrance in reactions involving secondary amines. For researchers in medicinal chemistry and drug development, forming bonds with sterically congested secondary amines is a frequent yet formidable obstacle. Low yields, sluggish reaction times, and failed couplings are common frustrations.

This guide moves beyond simple protocols to explain the underlying principles governing these difficult transformations. By understanding the "why" behind a technique, you can make more informed decisions in your own experiments, troubleshoot effectively, and design more robust synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may be encountering in the lab. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a series of actionable solutions grounded in mechanistic principles.

Q1: My standard amide coupling reaction between a bulky secondary amine and a carboxylic acid is failing or giving very low yields. What's going wrong and what should I try first?

Probable Cause: The primary issue is the steric congestion around the nitrogen atom of your secondary amine.[1][2] This bulk physically blocks the amine's lone pair from attacking the activated carboxylic acid, leading to a very slow or non-existent reaction.[3][4] Standard coupling reagents like DCC or EDC, while effective for less hindered substrates, often fail to generate an activated intermediate that is reactive enough to overcome this significant energy barrier.[5][6]

Solutions & Strategies:

  • Switch to a High-Potency Coupling Reagent: The most direct solution is to use a more powerful activating agent. Uronium/aminium or phosphonium salt-based reagents are the industry standard for these challenging couplings.

    • HATU (and its analogs HCTU, HDMC): These are among the most effective reagents.[7] HATU forms a highly reactive O-azabenzotriazole (OAt) active ester, which is superior to the O-benzotriazole (OBt) esters formed by older reagents like HBTU.[8] This intermediate is exceptionally potent for acylating sterically hindered amines, including N-methylated amino acids.[7]

    • PyBOP/PyAOP: These are phosphonium salt-based reagents that offer similar high reactivity. PyAOP is particularly noted for its effectiveness in coupling N-methyl amino acids.[6]

    • COMU: This is a newer generation uronium salt that incorporates the Oxyma Pure anion. It boasts reactivity comparable to HATU but offers improved safety, as it avoids the potentially explosive HOBt or HOAt byproducts.[7]

  • Elevate the Reaction Temperature: Providing additional thermal energy can help the reacting molecules overcome the activation barrier imposed by steric repulsion.[9]

    • Conventional Heating: Gently warming the reaction (e.g., to 40-60 °C) can significantly increase the rate. Monitor carefully for decomposition of your starting materials or products.

    • Microwave Irradiation: For particularly stubborn couplings, microwave heating can be highly effective, dramatically shortening reaction times from days to minutes. A protocol involving microwave heating at 80 °C has proven successful where other methods failed.[5]

  • Optimize Your Solvent Choice: The reaction medium plays a crucial role in stabilizing intermediates and influencing nucleophilicity.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile (CH3CN) are generally preferred. They do not hydrogen-bond with the amine nucleophile, leaving its lone pair more available for attack, and can help stabilize charged intermediates in the reaction pathway.[9][10][11]

Q2: I've tried using HATU and heating, but my reaction is still sluggish. Are there even more powerful activation methods?

Probable Cause: You are likely dealing with an exceptionally hindered system, where even the most reactive active esters are insufficient. This can occur when both the secondary amine and the carboxylic acid bear bulky substituents adjacent to the reaction centers.

Solutions & Strategies:

  • In Situ Acyl Fluoride Formation: Converting the carboxylic acid to its acyl fluoride is a step-up in reactivity from active esters. Acyl fluorides are highly electrophilic and can react with severely hindered amines.

    • Protocol: A recommended method involves using a fluorouronium reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) in a solvent like CH2Cl2 to form the acyl fluoride in situ, followed by the addition of the amine and heating.[5] This approach has succeeded in couplings where many other standard methods provided unsatisfactory results.[5]

  • Convert to an Acyl Chloride: This is a classic but highly effective strategy. The carboxylic acid can be converted to the more electrophilic acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8]

    • Considerations: This is a two-step process, as the acyl chloride must typically be isolated or prepared before adding the amine.[8] The reaction generates HCl, which must be neutralized by a non-nucleophilic base like pyridine or triethylamine to prevent the formation of an unreactive ammonium salt with your secondary amine.[]

  • Consider an Alternative Synthetic Strategy: If direct acylation is failing, it may be necessary to form the C-N bond through a different mechanism entirely.

    • Grignard Reagents + Isocyanates: For tetra-substituted amides, a powerful but less common method is the addition of a Grignard reagent to a sterically hindered isocyanate.[3] This completely bypasses the traditional amine nucleophile/activated carboxylate paradigm and has been shown to form exceptionally hindered amides.[3]

Frequently Asked Questions (FAQs)
  • Q: Why are secondary amines often more challenging to react than primary amines?

    • A: The difference lies in steric bulk. A primary amine (R-NH₂) has two hydrogens on the nitrogen, presenting a small profile for a nucleophilic attack. A secondary amine (R₂-NH) replaces one of those hydrogens with an organic substituent (an alkyl or aryl group), which is significantly larger and creates a more sterically congested environment around the nitrogen's lone pair.[4][13]

  • Q: Can I just add more equivalents of the coupling reagent or reactants?

    • A: While using a slight excess of the amine (e.g., 1.1-1.2 equivalents) is common practice, simply adding large excesses of coupling reagents is often inefficient and can complicate purification significantly. It is generally more effective to switch to a more potent reagent or optimize reaction conditions like temperature and solvent.[8]

  • Q: What is the role of the base (e.g., DIPEA, 2,4,6-collidine) in these reactions?

    • A: The base plays two critical roles. First, it neutralizes the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride, or the proton released from the amine upon coupling), driving the equilibrium towards the product.[8][] Second, a sterically hindered, non-nucleophilic base like DIPEA (Hünig's base) is chosen specifically because it is too bulky to compete with your secondary amine in attacking the activated electrophile.

  • Q: How do I know if my reaction is failing due to electronic effects versus steric hindrance?

    • A: While both can play a role, they have different origins. Steric hindrance is a physical blockage.[13] Electronic deactivation occurs when electron-withdrawing groups are attached to the amine, making its lone pair less available for donation (i.e., less nucleophilic). A protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for electron-deficient amines.[14] If your amine is bulky (e.g., diisopropylamine) and electron-rich, the problem is almost certainly steric. If the amine is small but attached to a strong electron-withdrawing ring (e.g., a nitro-substituted aniline), the issue is primarily electronic.

Decision Workflow & Data

Making an informed choice on your starting strategy is critical to saving time and resources. The following workflow and data table are designed to guide your decision-making process.

Experimental Strategy Workflow

This diagram outlines a logical progression for tackling a reaction with a sterically hindered secondary amine.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Method Execution cluster_3 Phase 4: Optimization & Troubleshooting start Start: Couple R₂NH + R'COOH assess Assess Steric Hindrance of Amine and Acid start->assess low_med Low to Moderate Hindrance assess->low_med e.g., N-methylaniline high High to Severe Hindrance assess->high e.g., Diisopropylamine extreme Extreme Hindrance (e.g., tri-ortho-subst.) assess->extreme e.g., Dimesitylamine carbodiimide Strategy 1: Carbodiimide (EDC/HOBt + DMAP) low_med->carbodiimide uronium Strategy 2: Uronium Salt (HATU/COMU + DIPEA) high->uronium acyl_fluoride Strategy 3: Acyl Fluoride (TFFH, heat) extreme->acyl_fluoride optimize Troubleshoot: - Increase Temperature - Change Solvent (DMF, MeCN) - Use Microwave carbodiimide->optimize Low Yield? uronium->optimize Sluggish? alt_route Strategy 4: Alternative Route (Grignard + Isocyanate) acyl_fluoride->alt_route If fails end_node Success: Amide Product alt_route->end_node optimize->end_node

Caption: Decision workflow for selecting a synthetic strategy.

Table 1: Comparison of Common Coupling Reagents for Hindered Amines
Reagent ClassExample(s)Relative ReactivityAdvantagesConsiderations
Carbodiimide EDC, DCC, DICModerateCost-effective, common reagents.[14]Often insufficient for hindered substrates; risk of racemization; byproduct removal can be difficult (DCU).[5][6]
Uronium/Aminium HATU, HBTU, COMUHighExcellent for hindered amines; fast reaction times; low racemization.[7][8]Higher cost; byproducts of HOBt/HOAt can be a safety concern (COMU mitigates this).[7]
Phosphonium PyBOP, PyAOPHighSimilar efficacy to uronium salts; very effective for cyclic peptides and N-methyl amino acids.[6]Higher cost; can be moisture sensitive.
Acyl Halide Precursor TFFH, SOCl₂Very HighOvercomes extreme steric barriers; highly reactive electrophile.[5][8]Requires careful handling (moisture sensitive); may require a separate activation step; generates acidic byproducts.[8][]
Experimental Protocol: Acyl Fluoride-Mediated Coupling of a Hindered Acid and Amine

This protocol is adapted from a method demonstrated to be effective for substrates that fail to couple using standard methods.[5]

Objective: To synthesize an amide from a sterically hindered carboxylic acid (e.g., diphenylacetic acid) and a hindered secondary amine (e.g., diisopropylamine).

Materials:

  • Diphenylacetic acid (1.0 equiv)

  • TFFH (1.05 equiv)

  • 2,4,6-Collidine (3.0 equiv)

  • Diisopropylamine (1.5 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Microwave reactor vials

Procedure:

  • Acid Fluoride Formation:

    • To a dry microwave vial under an inert atmosphere (N₂ or Ar), add the diphenylacetic acid (1.0 equiv).

    • Add anhydrous CH₂Cl₂ to achieve a concentration of approximately 0.1 M.

    • Add 2,4,6-collidine (1.0 equiv) and TFFH (1.05 equiv).

    • Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the acid fluoride by TLC or LC-MS if possible. The formation is typically fast.[5]

  • Amine Addition and Coupling:

    • To the solution containing the in situ generated acyl fluoride, add the diisopropylamine (1.5 equiv) and the remaining 2,4,6-collidine (2.0 equiv).

    • Seal the microwave vial securely.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor.

    • Heat the reaction mixture to 80 °C and hold for 20-30 minutes.

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction mixture with CH₂Cl₂.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

References
  • Protecting Groups in Organic Synthesis. ChemTalk. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. PMC. [Link]

  • Effect of Solvent on Basicity of Amines. Filo. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. BOA. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing). [Link]

  • Transamidation of a secondary amide with a secondary amine. ResearchGate. [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF. ResearchGate. [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides … ResearchGate. [Link]

  • WO2016105974A1 - Sterically hindered amine and oxyalkyl amine light stabilizers.
  • Amino Acid-Protecting Groups.Unknown Source.
  • Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing). [Link]

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. Unknown Source. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Effect of Temperature on Amine-CO2 Reaction Kinetics. Unknown Source. [Link]

  • Solvent Effects on the Menshutkin Reaction. arXiv. [Link]

  • Sterically hindered amine based absorbents and application for CO2 capture in membrane contactors. Unknown Source. [Link]

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • Steric Hindrance. ChemTalk. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Effects of Temperature on Amine-Mediated CO2 Capture and Conversion in Li Cells. DSpace@MIT. [Link]

  • (PDF) Steric Hindrance Effect in High-Temperature Reactions. ResearchGate. [Link]

  • Dual Effect of Steric Hindrance in Non-Aqueous Amine Absorbents: Navigating the Trade-Off Between Kinetics and Thermodynamics for Efficient CO2 Capture. Scilit. [Link]

Sources

Troubleshooting

preventing over-methylation in amino acetamide synthesis

A Guide to Preventing Over-Methylene in Your Experiments Welcome to the Technical Support Center for amino acetamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Over-Methylene in Your Experiments

Welcome to the Technical Support Center for amino acetamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions related to the critical process of N-methylation. As Senior Application Scientists, we understand that achieving selective mono-methylation while preventing the formation of di- and tri-methylated byproducts is a common and often frustrating challenge. This guide provides expert insights and practical, field-proven protocols to help you navigate the complexities of this synthesis and achieve high yields of your desired mono-methylated product.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the prevention of over-methylation in amino acetamide synthesis.

Q1: What are the primary causes of over-methylation in amino acetamide synthesis?

Over-methylation, the formation of N,N-dimethyl and N,N,N-trimethyl ammonium salts, is a common side reaction when methylating primary amines. The primary causes include:

  • Highly Reactive Methylating Agents: Reagents like methyl iodide are extremely reactive and can lead to multiple methyl groups being added to the nitrogen atom before the reaction can be effectively quenched.

  • Strong Basic Conditions: The use of strong bases can deprotonate the newly formed secondary amine, increasing its nucleophilicity and making it more susceptible to further methylation.

  • Prolonged Reaction Times: Extended reaction times can increase the likelihood of the mono-methylated product reacting further to form di-methylated and other over-methylated byproducts.[1]

  • Inappropriate Stoichiometry: Using a large excess of the methylating agent will inevitably drive the reaction towards over-methylation.

Q2: How does the Eschweiler-Clarke reaction help in preventing over-methylation?

The Eschweiler-Clarke reaction is a reductive amination process that utilizes formaldehyde as the carbon source and formic acid as the reducing agent. It is a highly effective method for N-methylation of primary and secondary amines and offers a significant advantage in controlling methylation. The reaction mechanism inherently stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[2][3] This is because a tertiary amine cannot form an iminium ion, which is a key intermediate in the reaction pathway.[2]

Q3: Can I achieve selective mono-methylation of the primary amine in amino acetamide without affecting the amide group?

Yes, selective mono-methylation of the primary amine in the presence of an amide group is achievable. The primary amine is significantly more nucleophilic than the amide nitrogen. The lone pair of electrons on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, making it a much weaker nucleophile. Therefore, under controlled reaction conditions, the primary amine will react preferentially. The Eschweiler-Clarke reaction is particularly well-suited for this, as it is generally mild and selective for amines.[4]

Q4: What are the best analytical techniques to monitor the progress of my reaction and quantify the degree of methylation?

To effectively monitor your reaction and quantify the products, a combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the starting material, the desired mono-methylated product, and any over-methylated byproducts. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic or trifluoroacetic acid) can effectively separate these compounds.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the dual benefit of chromatographic separation and mass identification of the components in your reaction mixture, confirming the molecular weights of your products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation. The appearance of a new signal corresponding to the N-methyl group (typically around 2.2-2.5 ppm in 1H NMR) and the disappearance of one of the N-H protons are clear indicators of successful mono-methylation.[7][8] Over-methylation can be identified by the integration of the N-methyl signal and the complete disappearance of the N-H signals.

Troubleshooting Guide: Over-Methylene in Amino Acetamide Synthesis

This section provides a structured approach to troubleshooting and resolving issues with over-methylation during your experiments.

Problem: Significant formation of di-methylated byproduct detected by LC-MS and NMR.

This is the most common issue encountered. The following workflow will help you diagnose and rectify the problem.

Caption: Troubleshooting workflow for over-methylation.

Detailed Troubleshooting Steps:

1. Review Your Reaction Conditions:

  • Eschweiler-Clarke Reaction:

    • Stoichiometry: While the Eschweiler-Clarke reaction is known for stopping at the tertiary amine, using a large excess of both formaldehyde and formic acid can sometimes lead to the formation of the N,N-dimethyl product, especially with extended reaction times.

      • Solution: Carefully control the stoichiometry. For mono-methylation, start with 1.1 to 1.5 equivalents of formaldehyde.[9]

    • Reaction Time and Temperature: Prolonged reaction times, even with correct stoichiometry, can favor the formation of the di-methylated product.

      • Solution: Monitor the reaction closely using TLC or LC-MS. Aim for the point of maximum mono-methylated product formation before significant di-methylation occurs. Consider running the reaction at a lower temperature to slow down the rate of the second methylation.

  • Other Methylating Agents (e.g., Methyl Iodide, Dimethyl Sulfate):

    • High Reactivity: These reagents are highly reactive and often lead to over-methylation.[10]

      • Solution:

        • Milder Reagents: Switch to a less reactive methylating agent such as dimethyl carbonate.[11]

        • Controlled Addition: If using a highly reactive agent is necessary, add it slowly and at a low temperature (e.g., 0 °C) to the reaction mixture. This allows for better control over the reaction.

        • Protecting Groups: For more complex syntheses, consider using a protecting group strategy. The primary amine can be protected, for example, as a sulfonamide, which can then be selectively mono-methylated followed by deprotection.[12][13]

2. Optimize the Work-up Procedure:

  • Quenching the Reaction: Ensure the reaction is properly quenched at the optimal time to prevent further methylation. Adding a quenching agent that reacts with the excess methylating agent can be effective.

  • Purification:

    • Column Chromatography: While the goal is often to avoid chromatography, it may be necessary to separate the mono- and di-methylated products if optimization of the reaction conditions is insufficient. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane with a small percentage of methanol) can be effective.

    • Acid-Base Extraction: Carefully performed acid-base extractions can sometimes enrich the desired mono-methylated product, but complete separation from the di-methylated analog can be challenging due to similar pKa values.

Experimental Protocols

Protocol 1: Selective Mono-N-methylation of Amino Acetamide using a Modified Eschweiler-Clarke Reaction

This protocol is optimized for the selective mono-methylation of a primary amino group in the presence of an amide.

Materials:

  • Amino Acetamide (1.0 eq)

  • Formaldehyde (37% in H2O, 1.2 eq)

  • Formic Acid (2.0 eq)

  • Methanol (as solvent)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve the amino acetamide in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add formic acid to the solution and stir for 10 minutes at room temperature.

  • Slowly add the formaldehyde solution dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress of the reaction by TLC or LC-MS every 30-60 minutes.

  • Once the starting material is consumed and the formation of the mono-methylated product is maximized (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: HPLC Method for Monitoring Reaction Progress and Product Purity

This method provides a baseline for developing an HPLC protocol to separate amino acetamide and its methylated derivatives.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometer
Injection Volume 10 µL

Expected Elution Order: Amino Acetamide -> Mono-methylated Amino Acetamide -> Di-methylated Amino Acetamide.

Mechanistic Insight: The Eschweiler-Clarke Reaction Pathway

Understanding the mechanism of the Eschweiler-Clarke reaction is key to controlling its outcome.

Eschweiler_Clarke A Primary Amine (R-NH2) C Iminium Ion (R-N+=CH2) A->C + CH2O, -H2O B Formaldehyde (CH2O) E Secondary Amine (R-NHCH3) C->E + HCOOH, -CO2 D Formic Acid (HCOOH) D->E Hydride Transfer E->C + CH2O, -H2O (Repeats) G Tertiary Amine (R-N(CH3)2) E->G + CH2O, HCOOH F CO2

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde.[4] This is followed by a hydride transfer from formic acid, which reduces the iminium ion to the methylated amine and releases carbon dioxide.[9] The secondary amine can then react with another molecule of formaldehyde to form a new iminium ion, which is subsequently reduced to the tertiary amine. The reaction stops at the tertiary amine because it cannot form another iminium ion.[2]

By carefully controlling the amount of formaldehyde, the reaction can be biased towards the formation of the mono-methylated product.

References

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). ResearchGate. [Link]

  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2022). National Center for Biotechnology Information. [Link]

  • NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. (1970). J-STAGE. [Link]

  • N-Methylacetamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. (2022). National Center for Biotechnology Information. [Link]

  • Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). ResearchGate. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed. [Link]

  • Monomethylation of primary amines: N-methyl-2-phenethylamine. (2009). Sciencemadness Discussion Board. [Link]

  • On the Selective N-Methylation of BOC-Protected Amino Acids. (2018). ResearchGate. [Link]

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. (2002). ACS Publications. [Link]

  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Eschweiler-Clarke reaction: Methylation on amines. (2019). YouTube. [Link]

  • Mono-methylation method for amines compounds. (2008).
  • A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazolides with NaBH4. (2022). Beilstein Archives. [Link]

  • HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. (2008). National Center for Biotechnology Information. [Link]

  • Methylation of NH2 Troubleshooting? (2023). Reddit. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005). ACS Publications. [Link]

  • 6 Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University. [Link]

  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. (2025). FULIR. [Link]

  • Method and assays for quantitation of acetamide in a composition. (2009).
  • analysis of amino acids by high performance liquid chromatography. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Alpha-N-methylation of amino acids. (2009).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]

  • N-Methylation of amino acids. (2009).
  • Chemical Expansion of the Methyltransferase Reaction: Tools for DNA Labeling and Epigenome Analysis. (2011). National Center for Biotechnology Information. [Link]

  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. (2023). National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Workup of N-(2,2,2-Trifluoroethyl)amides

[1][2] The Electronic Reality: Why These Amides Behave Differently Before troubleshooting, you must understand the electronic environment.[1] The 2,2,2-trifluoroethyl group ( ) is a potent electron-withdrawing group (EWG...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

The Electronic Reality: Why These Amides Behave Differently

Before troubleshooting, you must understand the electronic environment.[1] The 2,2,2-trifluoroethyl group (


) is a potent electron-withdrawing group (EWG) acting through the inductive effect (

).[2] This fundamentally alters the physicochemical properties of the amide compared to a standard

-ethyl amide.[2]
FeatureStandard

-Ethyl Amide

-(2,2,2-Trifluoroethyl) Amide
Consequence
Nitrogen Nucleophilicity High (Amine

)
Low (Amine

)
Coupling reactions are sluggish; requires high-energy activation.[2]
Amide N-H Acidity Low (

)
Elevated (

)
Susceptible to deprotonation by strong bases (NaOH), leading to aqueous extraction.[2]
Carbonyl Electrophilicity ModerateHigh Increased susceptibility to nucleophilic attack (hydrolysis) under basic conditions.[2]

Troubleshooting Guides (Q&A Format)

Module A: The "Missing Mass" Phenomenon (Extraction Issues)

Q: I performed a standard workup washing with 1M NaOH, but my product yield is near zero. The LCMS showed conversion.[2] Where did it go?

Diagnosis: You likely extracted your product into the aqueous layer or hydrolyzed it.[2] The Science: The electron-withdrawing effect of the


 group increases the acidity of the amide 

proton. While standard amides are not deprotonated by 1M NaOH (

), trifluoroethyl amides can form a significant amount of the imidate-like anion

.[2] This anion is water-soluble.[2][3][4] Corrective Action:
  • Check the Aqueous Layer: Acidify your basic aqueous wash to pH 3-4 and re-extract with EtOAc or DCM.[2]

  • Protocol Change: Switch to a milder basic wash. Saturated

    
     (pH ~8.[2]5) is safe.[2] Avoid hydroxide bases during workup.[2]
    

Q: I washed with weak acid (citric acid/NH4Cl) to remove excess amine, but the NMR shows significant unreacted trifluoroethylamine. Why wasn't it removed?

Diagnosis: Inefficient protonation of the starting amine.[2] The Science: 2,2,2-Trifluoroethylamine is a very weak base (


).[2][1]
  • Standard amines (

    
    ) are fully protonated at pH 7.[2]
    
  • Trifluoroethylamine at pH 5 (citric acid) is only

    
     protonated.[2] It partitions poorly into water compared to highly charged alkyl ammonium salts.[2]
    Corrective Action: 
    
  • Use Stronger Acid: Wash with 1M HCl (pH 0).[2] At this pH, the amine is fully protonated (

    
    ) and will partition into the aqueous layer. The amide is generally stable to brief exposure to 1M HCl at room temperature.[2]
    
Module B: Reaction & Stability Issues

Q: My coupling reaction with EDC/HOBt stalled at 50% conversion. Should I heat it?

Diagnosis: Low nucleophilicity of the amine.[2] The Science: The nitrogen lone pair in


 is pulled toward the fluorine atoms, making it a poor nucleophile. Standard coupling reagents (EDC) often generate active esters that hydrolyze faster than this amine can attack them.[2]
Corrective Action: 
  • Do NOT Heat indiscriminately: Heating can promote thermal decomposition or volatile loss of the amine (bp 37°C).[2]

  • Use High-Activity Reagents: Switch to HATU or T3P (Propylphosphonic anhydride).[2] These generate more reactive intermediates.[2]

  • Base Stoichiometry: Ensure you use a non-nucleophilic base (DIPEA) to keep the amine free, but avoid large excesses that might promote racemization if your acid is chiral.[2]

Q: I see a new impurity (+18 mass) after leaving the product in basic solution. Is this hydrolysis?

Diagnosis: Base-catalyzed hydrolysis.[2][3][5] The Science: The carbonyl carbon in trifluoroethyl amides is more electrophilic than in standard amides. Hydroxide ions (


) attack this carbon more readily.[2] The leaving group (

) is also stabilized relative to a standard amide anion, lowering the activation energy for cleavage. Corrective Action:
  • Avoid Storage in Base: Never leave these amides in basic solution for extended periods.[2]

  • Quench Properly: Quench reactions with dilute acid or buffer immediately.[2]

Optimized Workup Protocol

This protocol is designed to handle the specific


 challenges of trifluoroethyl amides.
Step-by-Step Methodology
  • Reaction Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash (Critical Step):

    • Wash the organic layer with 1M HCl (

      
       volume).[2]
      
    • Why? This is aggressive enough to protonate and remove unreacted trifluoroethylamine (

      
       5.7).[2]
      
  • Base Wash (The Safety Stop):

    • Wash with Saturated

      
       .[2]
      
    • Why? Removes excess acid and coupling byproducts (like HOBt).[2] It is not basic enough (pH 8.[2]5) to deprotonate the fluorinated amide.[2]

    • Warning:Do NOT use 1M NaOH.

  • Brine Wash & Dry: Wash with saturated NaCl, dry over

    
    , and concentrate.
    
  • Volatility Check: If the molecular weight of your product is

    
     Da, do not use high-vacuum for extended periods.[2] The fluorination increases volatility.[2]
    

Decision Logic: Workup Troubleshooting

The following diagram illustrates the decision process for isolating trifluoroethyl amides, highlighting the critical pH checkpoints.

WorkupLogic Start Crude Reaction Mixture (Trifluoroethyl Amide) Dilute Dilute with Organic Solvent (EtOAc/DCM) Start->Dilute AcidWash Wash with Acid (Removal of Amine) Dilute->AcidWash CheckAcid Which Acid? AcidWash->CheckAcid WeakAcid Weak Acid (Citric/NH4Cl) pH 4-5 CheckAcid->WeakAcid Mild StrongAcid Strong Acid (1M HCl) pH < 1 CheckAcid->StrongAcid Recommended ResultWeak FAIL: Amine (pKa 5.7) Remains in Organic Layer WeakAcid->ResultWeak ResultStrong SUCCESS: Amine Protonated Extracts to Aqueous StrongAcid->ResultStrong BaseWash Wash with Base (Removal of Acids/Reagents) ResultStrong->BaseWash CheckBase Which Base? BaseWash->CheckBase StrongBase Strong Base (NaOH) pH 14 CheckBase->StrongBase Aggressive WeakBase Weak Base (NaHCO3) pH 8.5 CheckBase->WeakBase Recommended ResultNaOH RISK: Amide Deprotonation Product lost to Aqueous StrongBase->ResultNaOH ResultBicarb SUCCESS: Impurities Removed Product Intact WeakBase->ResultBicarb

Caption: Decision tree for trifluoroethyl amide workup. Green paths indicate the chemically correct choices to maximize yield and purity based on pKa values.

References

  • PubChem. (2025).[2] 2,2,2-Trifluoroethylamine (Compound Summary).[2][1][6][7][8] National Library of Medicine.[2] [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.[2][3][5][9][10][Link]

  • Denton, R. M., et al. (2025).[2][1][11] Trifluoroethylation reactions of secondary amines.[2][11] ResearchGate.[2] [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Distinction of N-Methylated Isomers

Executive Summary & Decision Matrix The Problem: N-methylation of nitrogenous heterocycles (e.g., indazoles, pyrazoles) frequently results in regioisomeric mixtures (e.g., N1-Me vs. N2-Me).[1] These isomers possess ident...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

The Problem: N-methylation of nitrogenous heterocycles (e.g., indazoles, pyrazoles) frequently results in regioisomeric mixtures (e.g., N1-Me vs. N2-Me).[1] These isomers possess identical molecular weights (


), nearly identical polarities, and often indistinguishable UV spectra. Misidentification leads to incorrect SAR (Structure-Activity Relationship) data and potential toxicity liabilities.

The Solution: A multi-modal approach is required. While LC-MS is used for quantification, 2D-NMR (HMBC/NOESY) is the non-negotiable gold standard for structural assignment.

Workflow Decision Tree

(Visualizing the logical flow for isomer assignment)

IsomerDecisionTree Start Start: Isomeric Mixture Detected Sep Can isomers be separated by LC? Start->Sep Prep Isolate Isomers (Prep-LC) Sep->Prep Yes NMR_1H 1H NMR Analysis Sep->NMR_1H No (Co-elution) Prep->NMR_1H Ambiguous Are chemical shifts distinct? NMR_1H->Ambiguous NOESY Run NOESY/ROESY (Spatial Proximity) Ambiguous->NOESY Yes (but unsure pos) HMBC Run 1H-15N or 1H-13C HMBC (3-Bond Correlations) Ambiguous->HMBC No (Overlapping) NOESY->HMBC Ambiguous NOE Assign Definitive Structure Assignment NOESY->Assign Clear NOE XRay Small Molecule X-Ray (Last Resort) HMBC->XRay Inconclusive HMBC->Assign Distinct 3J Coupling XRay->Assign

Figure 1: Strategic workflow for assigning N-methylated regioisomers. Note that isolation (Prep-LC) is often a prerequisite for definitive NMR analysis.

Module: NMR Spectroscopy (The Structural Truth)

Context: Mass spectrometry sees the mass; NMR sees the connectivity. For N-methyl isomers, the proton on the methyl group (


) acts as a "lighthouse." We track its signal to see which ring carbons it "shines" on via through-bond (HMBC) or through-space (NOESY) interactions.
Troubleshooting Guide

Q: My 1H NMR spectra for the two isomers look nearly identical. How do I tell them apart? A: You cannot rely solely on 1H chemical shifts. The electronic environment of N1 vs. N2 methyls is often too similar.

  • Protocol: Run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) .

  • Mechanism: Look for the 3-bond coupling (

    
    ) from the 
    
    
    
    protons to the adjacent ring carbons.
    • Example (Indazole):

      • N1-Methyl: Shows a correlation to C7a (the bridgehead carbon).

      • N2-Methyl: Shows a correlation to C3 and C7a (but the C3 correlation is often stronger and distinct).

    • Reference: Doganc & Göker (2024) demonstrated that N1/N2 differentiation in indazoles is definitively established via these specific HMBC pathways [1].

Q: When should I use NOESY vs. ROESY? A: This depends on your molecule's tumbling rate (molecular weight).

  • Small Molecules (< 1000 Da): Use NOESY . You are looking for a positive NOE signal between the

    
     group and a neighboring proton (e.g., a phenyl ring ortho-proton or a C-H on the heterocycle).
    
  • The Trap: If your N-methyl group is flanked by quaternary carbons or heteroatoms (no neighbors), NOESY will be silent. In this case, you must use HMBC (1H-15N HMBC is particularly powerful here if you have a cryoprobe) [2].

Q: I see a "ghost" set of peaks that broadens when I heat the sample. Is this an isomer? A: Likely not. This is usually tautomerism of the unmethylated starting material or a salt form, not a stable N-methyl isomer.

  • Validation: N-methyl isomers are chemically locked; they do not interconvert at room temperature. If peaks coalesce upon heating, you are likely observing rotamers (restricted rotation) or proton exchange, not regioisomerism.

Visualization: The HMBC Logic

HMBC_Logic cluster_legend Indazole Example Me N-Me (Protons) N1 N1 Me->N1 1-bond (HSQC) N2 N2 Me->N2 1-bond (HSQC) C7a C7a (Bridge) N1->C7a 3-bond HMBC N2->C7a 3-bond HMBC C3 C3 N2->C3 3-bond HMBC

Figure 2: HMBC Correlation pathways for Indazole. N1-Me correlates primarily to C7a, while N2-Me correlates to C3 and C7a.

Module: Chromatography (The Separation Challenge)

Context: N-methyl isomers often co-elute on standard C18 columns because their hydrophobicity is nearly identical. Separation requires exploiting shape selectivity and


-

interactions.
Troubleshooting Guide

Q: My isomers co-elute on a standard C18 column. What is the next step? A: Switch the stationary phase chemistry.

  • Recommendation: Use a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.

  • Why? PFP phases offer strong

    
    -
    
    
    
    interactions and shape selectivity. The electron-deficient fluorine ring interacts differently with the electron-rich heterocycles depending on the position of the methyl group (steric accessibility to the
    
    
    -system) [3].

Q: How does pH influence the separation of N-methyl isomers? A: Even though the methyl group is fixed, the basicity of the remaining nitrogens differs between isomers.

  • Protocol: Screen three pH levels: Acidic (0.1% Formic Acid), Neutral (Ammonium Acetate), and Basic (0.1% Ammonium Hydroxide - ensure column is alkali-stable).

  • Observation: The elution order often reverses between pH 3 and pH 10 due to the suppression or promotion of protonation on the non-methylated nitrogen.

Data: Typical Retention Behavior

Column PhaseMechanismSuccess Rate (Isomers)Notes
C18 (ODS) Hydrophobic InteractionLowOften results in a single broad peak.
PFP (F5)

-

/ Dipole-Dipole
High Best for aromatic heterocycles.
C18-AQ Hydrophobic + PolarMediumGood if isomers have significantly different polar surface areas (PSA).

Module: Synthesis & Reference Standards

Context: You cannot validate an analytical method without pure standards. Controlling the regioselectivity of the methylation reaction is the best way to generate these standards.

Troubleshooting Guide

Q: How do I synthesize the N1-isomer selectively to use as a standard? A: Use Thermodynamic Control .

  • Reagents: Sodium Hydride (NaH) in THF.

  • Mechanism: The sodium cation coordinates with the C3-substituent (if available) or favors the thermodynamically more stable tautomer (usually N1 for indazoles) before the alkyl halide is added.

  • Reference: Studies confirm NaH/THF yields >99% N1-selectivity for certain substituted indazoles [4].[2]

Q: How do I synthesize the N2-isomer? A: This is harder, but Kinetic Control or steric blocking helps.

  • Reagents: Alkylating agents with bulky groups or using specific protecting group strategies (e.g., THP protection of N1, methylation of N2, then deprotection).

  • Note: Direct methylation with

    
     in DMF usually yields a mixture (approx 1:1 to 6:4 ratio), which must then be separated by Prep-LC [5].
    

References

  • Doganc, F., & Göker, H. (2024).[3] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.

  • Lynch, M., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances.

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.[4] Waters.com.

  • Keenan, L., et al. (2024). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork / Beilstein J. Org. Chem.

  • BenchChem. (2025).[5] Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. BenchChem Technical Protocols.

Sources

Optimization

degradation pathways of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

Technical Support Center: Stability & Degradation of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide Ticket #: CHEM-SUP-8829 Subject: Degradation Pathways & Stability Troubleshooting Guide Status: Open Assigned Special...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

Ticket #: CHEM-SUP-8829 Subject: Degradation Pathways & Stability Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, CMC Division

Executive Summary

You are likely working with this compound as a building block for isoxazoline-class insecticides (e.g., Fluralaner analogs) or as a specialized pharmaceutical intermediate.

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide presents a unique stability profile due to the "push-pull" electronic environment:

  • The "Pull": The trifluoroethyl group (

    
    ) is strongly electron-withdrawing. This reduces the electron density on the amide nitrogen, making the amide proton more acidic (
    
    
    
    lowering) but potentially stabilizing the bond against acid-catalyzed hydrolysis compared to standard alkyl amides.
  • The "Push": The

    
    -methylamino group is a nucleophilic secondary amine. This introduces risks of oxidative dealkylation and intermolecular cyclization (dimerization).
    

This guide details the three critical degradation pathways you must monitor: Hydrolysis , Oxidative Dealkylation , and Diketopiperazine Cyclization .

Part 1: The Degradation Pathways (Mechanistic Analysis)

Pathway A: Hydrolytic Cleavage (Amide Bond Failure)

Trigger: Extreme pH (Acid/Base), High Temperature

While the trifluoroethyl group provides some steric and electronic shielding, the amide bond remains the primary site of hydrolytic failure.

  • Acidic Conditions: Protonation of the carbonyl oxygen leads to nucleophilic attack by water.

  • Basic Conditions: Direct nucleophilic attack by hydroxide on the carbonyl carbon.

Degradants Formed:

  • Sarcosine (N-methylglycine): Highly polar, often lost in the solvent front on Reverse Phase HPLC.

  • 2,2,2-Trifluoroethylamine: Volatile amine (BP ~37°C).[1] Critical Note: This degradant may evaporate during sample preparation/drying, leading to poor mass balance.

Pathway B: Oxidative N-Dealkylation

Trigger: Peroxides in solvents, Light, Metal ions (


, 

)

The secondary methylamine is susceptible to radical abstraction of a hydrogen atom from the


-carbon (the methyl group or the methylene bridge). The methyl group is statistically more vulnerable.

Mechanism:

  • Formation of an iminium ion intermediate.

  • Hydrolysis of the iminium ion releases Formaldehyde .

  • Resulting product is the Primary Amine analog.

Pathway C: Diketopiperazine (DKP) Cyclization

Trigger: Neutral to Basic pH, High Concentration, Thermal Stress

This is the most insidious pathway for


-amino amides. Two molecules of your compound can react intermolecularly.[2] The nucleophilic amine of Molecule A attacks the amide carbonyl of Molecule B (and vice versa), ejecting the trifluoroethylamine leaving group.

Result: Formation of a stable 6-membered ring (1,4-dimethylpiperazine-2,5-dione).

Part 2: Visualizing the Pathways

The following diagram maps the parent molecule to its three critical fates.

DegradationMap Parent Parent Molecule 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide (MW: ~170 Da) Hydrolysis PATHWAY A: Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation PATHWAY B: Oxidation (Peroxides/Light) Parent->Oxidation Cyclization PATHWAY C: Dimerization (Neutral pH/Conc.) Parent->Cyclization Sarcosine Sarcosine (N-methylglycine) Hydrolysis->Sarcosine TFEA 2,2,2-Trifluoroethylamine (Volatile) Hydrolysis->TFEA PrimaryAmine Des-methyl Analog (Primary Amine) Oxidation->PrimaryAmine -14 Da shift Formaldehyde Formaldehyde Oxidation->Formaldehyde DKP Diketopiperazine Dimer (1,4-dimethylpiperazine-2,5-dione) Cyclization->DKP Loss of 2x TFEA

Caption: Fig 1. Primary degradation fates: Hydrolytic cleavage, Oxidative demethylation, and DKP dimerization.

Part 3: Troubleshooting Guide (FAQ Format)

Q1: I see a new peak at RRT 0.85 that has a mass of [M-14]. What is it?

Diagnosis: Oxidative N-Dealkylation. The Science: You have lost the methyl group on the amine. This transforms the secondary amine (


) into a primary amine (

). Action Plan:
  • Check your solvents (THF, Ethers) for peroxides.

  • Add an antioxidant (e.g., Sodium Metabisulfite) to the sample diluent.

  • Protect samples from light (amber glassware).

Q2: My mass balance is poor (recovery < 90%) after acid hydrolysis stress.

Diagnosis: Volatility of Degradants. The Science: One of the hydrolysis products is 2,2,2-trifluoroethylamine .[3] Its boiling point is roughly 37°C. If you are heating your stress samples or using a rotovap, this degradant is evaporating into the vent. Action Plan:

  • Do not rely on the amine peak for mass balance.

  • Quantify the Sarcosine (N-methylglycine) fragment, but note that Sarcosine is poorly retained on C18 columns. You may need a HILIC method or ion-pairing reagent to see it.

Q3: I see a non-polar impurity growing in my stock solution (stored at RT).

Diagnosis: DKP Dimerization. The Science: At high concentrations (stock solutions), the intermolecular reaction is kinetically favored. The resulting Diketopiperazine (DKP) is a cyclic diamide and is significantly more hydrophobic (non-polar) than the zwitterionic parent, causing it to elute later on RP-HPLC. Action Plan:

  • Acidify your stock solution. Storing the compound as the Hydrochloride salt (protonating the amine) shuts down the nucleophilicity required for this cyclization.

  • Store at 2-8°C to slow reaction kinetics.

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Screening (ICH Q1A Aligned)
StressorConditionsTarget DegradationNotes
Acid 0.1 N HCl, 60°C, 4-24 hrs5-20%Monitor for hydrolysis.
Base 0.1 N NaOH, RT, 1-4 hrs5-20%Rapid hydrolysis likely.
Oxidation 0.3%

, RT, 2-24 hrs
5-20%Monitor for N-oxide (+16 Da) and des-methyl (-14 Da).
Thermal Solid state, 80°C, 7 days< 5%Check for dimerization (DKP).
Photo 1.2M lux-hours (ICH Q1B)N/ACheck for radical oxidation.
Protocol 2: Differentiating Dimer vs. Hydrolysis Product

Use this decision tree to identify unknown peaks.

TroubleshootingTree Start Unknown Peak Detected CheckMass Check MS Data (m/z) Start->CheckMass MassLower Mass < Parent CheckMass->MassLower MassHigher Mass > Parent CheckMass->MassHigher Minus14 [M-14] Des-methyl MassLower->Minus14 Loss of CH2 Hydrolysis Small Fragments (Sarcosine/Amine) MassLower->Hydrolysis Cleavage Plus16 [M+16] N-Oxide MassHigher->Plus16 Oxygen add Dimer [2M - 2(TFEA)] Diketopiperazine MassHigher->Dimer Cyclization

Caption: Fig 2. Rapid diagnostic logic for LC-MS peak identification.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] International Council for Harmonisation.[5] Link

  • Silverman, R. B. (2014). The Organic Chemistry of Drug Design and Drug Action. Elsevier Academic Press. (Chapter 8: Prodrugs and Drug Delivery Systems - discussing amide stability). Link

  • ChemicalBook. (2023). 2-amino-N-(2,2,2-trifluoroethyl)acetamide: Preparation and Application. (Describes the synthesis and dimer impurities of the primary amine analog). Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Standard text for oxidative and hydrolytic mechanisms).[5][6][7] Link

Sources

Troubleshooting

Technical Support Center: Purification of N-Methylated Amides

Welcome to the Technical Support Center for N-Methylated Amide Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying N-methylated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-Methylated Amide Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying N-methylated amides. The presence of these motifs in pharmaceuticals and biologically active compounds makes their purification a critical step to ensure safety and efficacy.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies to address common and complex impurity issues.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses high-level, common questions encountered during the purification of N-methylated amides.

Q1: What are the most common impurities I should expect in my N-methylated amide synthesis?

The impurity profile largely depends on the starting materials, the choice of methylating agent, and the reaction conditions. The most frequently observed impurities include:

  • Unreacted Starting Material: Incomplete conversion often leaves residual primary or secondary amides.

  • Over-Methylated Products: Highly reactive methylating agents can lead to the formation of undesired N,N-dimethylated byproducts from primary amides.[3]

  • O-Methylated Isomers: Amides can exist in equilibrium with their tautomeric imidic acid form, which can be alkylated on the oxygen atom, leading to O-methylated impurities. This is a significant challenge, especially with reactive alkylating agents like methyl iodide.[4]

  • Reagent-Derived Impurities: Residual base, byproducts from the methylating agent (e.g., N,N-dimethylamine from PhMe₃NI), or sulfur-based impurities can contaminate the final product.[4][5]

  • Side-Reaction Products: Depending on the substrate, side reactions like hydrolysis (if water is present) or reactions with other functional groups can occur.[3]

Q2: My N-methylated product and the starting amide have very similar polarity, making them inseparable on silica gel. What should I do?

This is a classic purification challenge. When standard chromatography fails, consider these strategies:

  • Exploit Basicity/Acidity Differences with Liquid-Liquid Extraction (LLE): The N-H proton of a primary or secondary amide is weakly acidic. While the N-methylated product is generally neutral, any unreacted starting amine or basic byproducts can be removed with an acidic wash (e.g., dilute HCl).[6][7] This protonates the basic impurities, making them soluble in the aqueous phase.[8] See Protocol 4.1 for a detailed methodology.

  • Recrystallization: If your product is a solid, recrystallization is an excellent and scalable alternative to chromatography.[9] It separates compounds based on differences in solubility. A systematic solvent screening is crucial for success. See Protocol 4.3.

  • Modified Chromatography: If chromatography is necessary, try altering the stationary or mobile phase. Adding a small amount of a competing base like triethylamine (TEA) or ammonia to the mobile phase can deactivate acidic silanol groups on the silica surface, improving the separation of basic compounds.[10] Alternatively, using an amine-functionalized silica column can provide a more inert surface, preventing peak tailing and improving resolution.[10]

Q3: I'm observing significant over-methylation. How can I remove the N,N-dimethylated byproduct?

Preventing its formation is the best strategy. Consider using a milder, more selective methylating agent like phenyl trimethylammonium iodide (PhMe₃NI) instead of highly reactive ones such as methyl iodide.[3][5] However, if the byproduct has already formed, careful column chromatography is the most effective removal method. The N,N-dimethylated product is typically less polar than the desired N-monomethylated product due to the loss of the N-H hydrogen bond donor. This difference in polarity can be exploited using a shallow solvent gradient during chromatography.

Section 2: Troubleshooting Guides - A Deep Dive into Purification

This section provides a structured approach to identifying and solving specific impurity problems.

Problem: Persistent Contamination with Unreacted Starting Material

Causality Analysis: Incomplete reactions are common when methylating sterically hindered amides or when using insufficiently reactive reagents. The reduced nucleophilicity of the amide nitrogen compared to an amine makes these reactions challenging.[11][12] Poor quality reagents or insufficient base can also lead to low conversion.[3]

Purification Workflow:

crude Crude Product (N-methyl amide + starting material) analysis Analyze by TLC/LC-MS Assess Polarity Difference crude->analysis decision Is starting material basic or acidic? analysis->decision lle Liquid-Liquid Extraction (LLE) (Protocol 4.1) decision->lle Yes chromatography Optimized Column Chromatography (Protocol 4.2) decision->chromatography No (Similar Neutral Compounds) pure_product Pure Product lle->pure_product recrystallization Recrystallization (If solid, Protocol 4.3) chromatography->recrystallization Still Impure? chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for removing starting materials.

Strategy 1: Liquid-Liquid Extraction (LLE) LLE is a powerful first-pass purification technique that separates compounds based on their differing solubilities in two immiscible liquids, often an organic solvent and an aqueous solution.[13][14]

  • Mechanism: If the starting material is a primary or secondary amine, it will be more basic than the N-methylated amide product. Washing the organic solution of the crude product with a dilute acid (e.g., 1M HCl) will protonate the starting amine, forming a water-soluble salt that partitions into the aqueous layer.[6][8] The neutral N-methylated amide remains in the organic layer.

  • Best For: Removing unreacted amines, pyridines, or other basic starting materials. Also effective for removing acidic impurities with a basic wash (e.g., saturated NaHCO₃).

  • Protocol: See Protocol 4.1: Acid-Base Liquid-Liquid Extraction .

Strategy 2: Optimized Column Chromatography When LLE is not an option (e.g., for neutral starting materials), column chromatography is the primary tool.

  • Mechanism: Separation is based on differential adsorption of components onto a stationary phase (e.g., silica gel).

  • Troubleshooting:

    • Peak Tailing: If your compounds are basic, they can interact strongly with acidic silanol groups on the silica surface, causing broad, tailing peaks.

    • Solution: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase to neutralize the silica surface and improve peak shape.[10]

  • Protocol: See Protocol 4.2: Optimized Flash Column Chromatography .

Problem: O-Methylation vs. N-Methylation Impurities

Causality Analysis: The formation of O-methylated byproducts is a competing reaction pathway, particularly when using highly reactive, "hard" methylating agents like methyl iodide.[4] The reaction outcome can be highly dependent on the substrate, solvent, and counter-ion.

Purification Strategy: High-Resolution Chromatography O- and N-methylated isomers often have very close polarities. Their separation requires careful optimization of column chromatography.

  • Mechanism: While polarities are similar, the two isomers have different structural and electronic properties that can be exploited. The O-methylated isomer (an imino ether) is often slightly less polar than the N-methylated amide.

  • Optimization Steps:

    • Use a Long Column: Increase the column length to improve theoretical plates and enhance separation.

    • Employ a Shallow Gradient: A slow, shallow gradient of the polar eluent (e.g., 0-10% over 20 column volumes) is critical to resolve compounds with similar Rf values.

    • Solvent System Screening: Switch from standard ethyl acetate/hexane to other systems like dichloromethane/methanol or toluene/acetone, which can alter the selectivity.

Section 3: Analytical Methods for Purity Assessment

Verifying the purity of the final product is a critical step.

MethodApplicationKey Insights
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and column fractions.Helps in choosing the right solvent system for column chromatography.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative assessment of purity and identification of impurities by mass.Essential for detecting trace impurities and confirming the mass of the desired product. Can distinguish isomers if chromatographically separated.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment.The N-methyl group gives a characteristic singlet or doublet in the ¹H NMR spectrum (typically 2.7-3.1 ppm).[16] The presence of cis/trans isomers around the amide bond can lead to two sets of signals, complicating the spectrum but confirming the N-methylated structure.[16] Quantitative NMR (qNMR) can be used for precise purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and thermally stable N-methylated amides.Provides excellent separation and identification of impurities.[17]
Section 4: Protocols and Methodologies
Protocol 4.1: Acid-Base Liquid-Liquid Extraction (LLE)

Objective: To remove a basic impurity (e.g., unreacted amine) from a neutral N-methylated amide product.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The protonated basic impurity will be in the top aqueous layer (if using EtOAc) or the bottom aqueous layer (if using DCM).

  • Drain: Drain the aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-5) one more time to ensure complete removal of the basic impurity.

  • Neutralizing Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

cluster_0 Step 1: Add Acid & Shake cluster_1 Step 2: After Separation organic_initial Organic Phase N-Methyl Amide (Product) + Starting Amine (Impurity) aqueous_final Aqueous Phase Protonated Amine Salt (R-NH3+ Cl-) organic_initial:f1->aqueous_final:f1 Impurity moves to aqueous phase aqueous_initial Aqueous Phase 1M HCl organic_final Organic Phase N-Methyl Amide (Purified)

Caption: Logic of impurity removal via acid-base liquid-liquid extraction.

Protocol 4.2: Optimized Flash Column Chromatography for Polar Compounds

Objective: To separate N-methylated amides from impurities of similar polarity.

Methodology:

  • TLC Analysis: Determine an appropriate mobile phase using TLC. Aim for an Rf value of ~0.2-0.3 for the desired product. Test solvent systems like Hexane/EtOAc, DCM/Methanol, and Toluene/Acetone.

  • Slurry Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. For less soluble compounds, pre-adsorb the sample onto a small amount of silica gel ("dry loading").

  • Elution: Begin elution with the starting mobile phase.

  • Gradient Elution: Gradually and slowly increase the polarity of the mobile phase. A shallow gradient is key for separating closely eluting spots. For example, increase the percentage of the polar solvent by 1-2% every 2-3 column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4.3: Recrystallization Solvent Screening

Objective: To identify a suitable solvent or solvent system for purifying a solid N-methylated amide.

Methodology:

  • Solvent Selection: Place a small amount (~10-20 mg) of the crude solid into several different test tubes. Add a few drops of a different solvent to each tube. Good single solvents to test include ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and acetonitrile.[9]

  • Solubility Test (Hot): Heat the test tubes in a water or sand bath. The ideal solvent will completely dissolve the compound when hot.

  • Solubility Test (Cold): Allow the tubes that showed complete dissolution to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will result in the formation of well-defined crystals, indicating low solubility of the compound when cold.

  • Solvent System: If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to redissolve the solid and then allow the solution to cool slowly.

  • Scale-Up: Once an effective solvent or system is identified, perform the recrystallization on the bulk of the material.

References
  • This cit
  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Paul, B., Maji, M., Panja, D., & Kundu, S. (2019). Different methods for the synthesis of N‐methylated amides. ResearchGate. Retrieved from [Link]

  • Paul, B., Panja, D., & Kundu, S. (2019). Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. Organic Letters, 21(15), 5843-5847. Retrieved from [Link]

  • This cit
  • Paul, B., Panja, D., & Kundu, S. (2019). Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. Organic Letters, 21(15), 5843–5847. Retrieved from [Link]

  • This cit
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. Retrieved from [Link]

  • Agilent. (n.d.). Streamline Purification of Organic Synthesis Mixture. Retrieved from [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Shur, V. Y., et al. (2022). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Pharmaceutical Chemistry Journal, 56, 103-110. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Retrieved from [Link]

  • This cit
  • This cit
  • Organic Chemistry Portal. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Paul, B., Panja, D., & Kundu, S. (2019). Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. Organic Letters, 21(15), 5843-5847. Retrieved from [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. Retrieved from [Link]

  • This cit
  • This cit

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Structural Validation of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

Executive Summary Objective: Definitive structural validation of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide (hereafter MATFA ) using Single Crystal X-ray Diffraction (SCXRD). Context: MATFA is a critical pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Definitive structural validation of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide (hereafter MATFA ) using Single Crystal X-ray Diffraction (SCXRD).

Context: MATFA is a critical pharmacophore scaffold, often serving as an intermediate in the synthesis of isoxazoline insecticides (e.g., Fluralaner derivatives). While NMR (


H, 

C,

F) and Mass Spectrometry (MS) provide connectivity data, they often fail to resolve three-dimensional conformational ambiguities caused by the trifluoroethyl group and amide rotamers.

The Solution: SCXRD is the "Gold Standard" for this validation. It provides atomic-resolution data that distinguishes the target molecule from common synthetic impurities (such as dimer formation) and defines the precise spatial orientation of the fluorinated tail, which is critical for binding affinity modeling.

Comparative Analysis: Why X-ray Crystallography?

In the structural characterization of fluorinated amides, researchers often face a "Resolution Gap" between solution-state dynamics and solid-state certainty.

Table 1: Performance Matrix of Characterization Methods
FeatureSCXRD (The Product) NMR (

H,

C,

F)
HR-MS (Mass Spec)
Primary Output 3D Atomic Coordinates (CIF)Chemical Shift & ConnectivityMolecular Formula / Mass
Conformational Certainty Absolute (Frozen state)Averaged (Rotamers broaden peaks)None
Impurity Detection Distinguishes polymorphs/dimersLow resolution for <1% impuritiesHigh Sensitivity, Low Specificity
Fluorine Handling Resolves

rotational disorder
Complex

coupling patterns
N/A
Sample Requirement Single Crystal (

mm)
Solution (~5-10 mg)<1 mg
Turnaround Time Days to Weeks (Crystallization dependent)MinutesMinutes
The "Fluorine Problem" in NMR

For MATFA, the


 group introduces significant complexity in NMR:
  • Coupling: Strong

    
     and 
    
    
    
    coupling splits signals, obscuring the amide proton signals.
  • Rotamers: The amide bond (

    
    ) has restricted rotation. In solution, this creates distinct cis and trans rotameric populations, doubling the number of peaks and mimicking impurities. SCXRD solves this by capturing the thermodynamically preferred conformer in the lattice. 
    

Decision Logic: When to Deploy SCXRD

The following decision tree illustrates the logical pathway for validating MATFA, highlighting the critical trigger points for X-ray analysis.

ValidationLogic Start Crude Product: MATFA LCMS Step 1: LC-MS Analysis (Check Mass 170.15 Da) Start->LCMS NMR Step 2: 1H/19F NMR (Solution State) LCMS->NMR Decision1 Ambiguity Detected? (Rotamers/Broad Peaks) NMR->Decision1 Routine Routine Validation (NMR Sufficient) Decision1->Routine Clean Spectra XrayTrigger TRIGGER: SCXRD Required (Definitive Proof) Decision1->XrayTrigger Complex Splitting/Dimer Suspected Cryst Protocol: Vapor Diffusion (Slow Crystallization) XrayTrigger->Cryst DataColl Data Collection (Mo/Cu Source, 100K) Cryst->DataColl Structure Final Structure (CIF Generated) DataColl->Structure

Figure 1: Decision matrix for deploying X-ray crystallography in small molecule validation.

Experimental Protocol: Validating MATFA

This protocol is designed to overcome the specific challenges of crystallizing flexible, fluorinated amides.

Phase 1: Crystallization Strategy

The


 group increases lipophilicity, while the amide/amine groups are polar. A dual-solvent system is required.

Method A: Vapor Diffusion (Sitting Drop)

  • Target: High-quality single crystals.

  • Solvent: Methanol (dissolves polar amine) or Ethyl Acetate.

  • Antisolvent: Hexane or Pentane (drives precipitation).

  • Procedure:

    • Dissolve 10 mg of MATFA in 0.5 mL Methanol. Filter through 0.22 µm PTFE filter.

    • Place 20 µL of solution in the center well of a crystallization plate.

    • Fill the reservoir with 500 µL Hexane.

    • Seal and store at 4°C. The

      
       group promotes lattice packing at lower temps.
      

Method B: Salt Formation (HCl) If the free base is an oil (common for secondary amines), convert to the Hydrochloride salt.

  • Reaction: Dissolve MATFA in

    
    , bubble dry HCl gas.
    
  • Result: MATFA

    
    HCl usually precipitates as a white solid, which can be recrystallized from EtOH/
    
    
    
    .
Phase 2: Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 or Cu-K

).

Critical Parameter: Temperature Control (100 K)

  • Why? The

    
     group acts like a "propeller." At room temperature (298 K), it rotates freely, creating spherical electron density that is impossible to refine.
    
  • Action: You MUST collect data at 100 K (using a Cryostream) to freeze the

    
     rotation and obtain distinct fluorine positions.
    

Refinement Strategy (SHELXL/OLEX2):

  • Disorder: Even at 100 K, the

    
     group may show rotational disorder. Use the PART command to model two orientations (e.g., 60:40 occupancy).
    
  • Hydrogen Bonding: Locate the Amide N-H and Amine N-H in the difference Fourier map. These are critical for verifying the intermolecular H-bond network that stabilizes the crystal.

Data Presentation: What to Expect

When the structure is solved, the data should be tabulated as follows for publication. This table serves as the "Certificate of Analysis" for the molecule.

Table 2: Representative Crystallographic Parameters for MATFA HCl
ParameterValue (Representative)Significance
Crystal System Monoclinic or TriclinicCommon for small polar organic salts.
Space Group

or

Centrosymmetric (unless chiral impurities present).
R-Factor (

)
< 5.0% (0.05)Indicates high-quality fit of model to data.
Bond Length (

)
1.22 - 1.24 ÅConfirms amide character.
Bond Length (

)
1.32 - 1.35 ÅTypical for

; shorter indicates high thermal motion.
Torsion Angle

(Trans)
Confirms the preferred trans amide conformation.

Synthesis of the Validation Workflow

The following diagram details the technical workflow from synthesis to final CIF validation.

Workflow Synth Synthesis (Chloroacetyl chloride + Trifluoroethylamine) AmineAdd Nucleophilic Sub. (+ Methylamine) Synth->AmineAdd Crude Crude MATFA AmineAdd->Crude Screen Crystal Screening (Solvent/Antisolvent) Crude->Screen Diffraction X-ray Diffraction (100 K) Screen->Diffraction Single Crystal Found Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Refinement (Anisotropic F atoms) Solve->Refine Validation CheckCIF / PDB Validation Refine->Validation

Figure 2: Technical workflow for the synthesis and crystallographic validation of MATFA.

References

  • Nambiar, S., et al. (2020).[1][2] Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. PCT Int. Appl. WO2020222158A1.[1] Link

  • Mancilla, T., & Zamudio-Rivera, L. S. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. Arkivoc, 2003(11), 37-47. (Demonstrates X-ray validation of similar amide structures). Link

  • Vulpetti, A., et al. (2010).[3] Combined use of computational chemistry, NMR screening, and X-ray crystallography for identification and characterization of fluorophilic protein environments. Proteins, 78(16), 3281-91. Link

  • Spek, A. L. (2020). CheckCIF validation for small molecules. International Union of Crystallography. Link

Sources

Comparative

Comparative Analysis of N-Methylated Amino Acid Derivatives in Peptide Mimics

Executive Summary: The Methylation Advantage[1][2] In the landscape of peptidomimetics, N-methylation stands as a transformative modification.[1][2][3][4][5] Unlike side-chain modifications that alter receptor recognitio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methylation Advantage[1][2]

In the landscape of peptidomimetics, N-methylation stands as a transformative modification.[1][2][3][4][5] Unlike side-chain modifications that alter receptor recognition, N-methylation targets the peptide backbone itself, replacing the amide proton (


) with a methyl group (

).[4][6] This single atom substitution fundamentally alters the physicochemical landscape of the peptide, addressing the two "Achilles' heels" of peptide therapeutics: proteolytic instability and poor membrane permeability .[4]

This guide provides an objective, data-driven comparison of N-methylated derivatives against native peptides, grounded in experimental protocols and mechanistic analysis.

Mechanistic Comparison: Native vs. N-Methylated[1][6][8][9]

To engineer effective mimics, one must understand the causality behind the performance shifts.

The "Chameleon" Effect (Permeability)

Native peptides are typically hydrophilic due to their solvent-exposed amide hydrogen bond donors (HBDs).

  • Native Mechanism: High desolvation energy is required to strip water molecules from the backbone before entering the lipid bilayer.

  • N-Methylated Mechanism: Methylation removes the HBD.[4] This lowers the desolvation penalty and increases lipophilicity (

    
    ). Crucially, it allows the peptide to adopt a "chameleon" conformation—burying polar groups internally during membrane transit and exposing them in aqueous environments.
    
Conformational Locking (Bioactivity & Stability)
  • Steric Constraints: The N-methyl group introduces steric clash (

    
     strain) with the preceding amino acid side chain. This severely restricts the torsion angles (
    
    
    
    ), often locking the peptide into a bioactive conformation (e.g.,
    
    
    -turns).
  • Cis/Trans Isomerization: While native peptide bonds are predominantly trans (

    
    ), N-methylation lowers the energy barrier for cis isomer formation. This is critical for mimicking turn structures found in protein hot-spots (e.g., proline mimics).
    
Proteolytic Shielding (Stability)

Proteases (e.g., chymotrypsin, pepsin) require a specific backbone geometry and hydrogen bonding network to hydrolyze the amide bond. N-methylation sterically blocks the enzyme's active site access and removes the H-bond donor often required for the transition state stabilization.

Comparative Performance Data

The following data summarizes the impact of N-methylation on key drug-like properties, derived from comparative studies on model systems (e.g., Somatostatin analogs, Cyclosporine A).

Table 1: Physicochemical & Pharmacokinetic Comparison
MetricNative PeptideN-Methylated DerivativeExperimental Outcome
H-Bond Donors High (1 per residue)Reduced (0 per N-Me residue)Increased Permeability: Log Papp increases by 1-2 units (PAMPA/Caco-2).
Proteolytic Stability (

)
Minutes (e.g., GnRH

min)
Hours (e.g., Triptorelin

h)
Extended Half-life: Steric shielding blocks peptidase cleavage.
Conformation Flexible ("Random Coil")Rigid / Pre-organizedEntropy Benefit: Reduced entropic penalty upon receptor binding.
Oral Bioavailability (

)
< 1%Up to 10-30% (e.g., Cyclosporine A)Systemic Exposure: Enables oral delivery for specific cyclic scaffolds.
Synthesis Difficulty Low (Standard SPPS)High (Steric Hindrance)Coupling Efficiency: Requires specialized reagents (HATU/PyBroP) and monitoring.[7]

Critical Nuance: While N-methylation generally improves stability, it can introduce a "metabolic liability" if it induces a cis-amide bond that inadvertently fits a specific P450 metabolic pocket. For example, certain cyclic hexapeptides with cis-amides showed reduced microsomal stability (


 min) compared to their trans counterparts.

Visualization: Mechanistic Pathway

The following diagram illustrates the divergent pathways of a native peptide versus an N-methylated mimic in a biological system.

N_Methylation_Mechanism Native Native Peptide (High HBD, Flexible) N_Me N-Methylated Mimic (Low HBD, Rigid) Native->N_Me Synthetic Modification (SPPS) Protease Protease Enzyme Native->Protease Fits Active Site Membrane Lipid Bilayer Native->Membrane High Desolvation Cost N_Me->Protease Steric Blockade N_Me->Membrane Chameleon Effect Degradation Hydrolysis (Inactive Fragments) Protease->Degradation Rapid Cleavage Permeation Cellular Entry (Bioavailable) Membrane->Permeation Passive Diffusion Rejection Membrane Rejection (Low Absorption) Membrane->Rejection Bounces Off

Figure 1: Mechanistic divergence of Native vs. N-Methylated peptides in stability and permeability pathways.

Experimental Protocol: Overcoming "Difficult Couplings"

Synthesizing N-methylated peptides via Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult. The N-methyl group creates significant steric hindrance, making the coupling of the next amino acid slow and prone to failure.[2] Standard Kaiser tests do not work because N-methyl amino acids are secondary amines (no primary


 to react with ninhydrin).
Protocol: Coupling onto an N-Methylated Residue[2][3][4][7][11]

Objective: Couple Fmoc-AA-OH onto a resin-bound N-methylated peptide (Resin-AA(Me)-NH).

Reagents:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate). Note: HBTU/HCTU are often insufficient.

  • Base: DIPEA (Diisopropylethylamine).[7]

  • Solvent: DMF (Dimethylformamide).[7]

  • Monitoring: Bromophenol Blue or Chloranil test.

Step-by-Step Workflow:

  • Activation (Pre-mix):

    • Dissolve Fmoc-AA-OH (4.0 eq) and HATU (3.9 eq) in minimal dry DMF.

    • Add DIPEA (8.0 eq).[8]

    • Crucial: Allow to pre-activate for exactly 2 minutes. (Do not exceed 5 mins to avoid racemization).

  • Coupling Reaction:

    • Add the pre-activated mixture to the resin-bound N-methyl peptide.

    • Agitate at room temperature for 2–4 hours (Standard peptides take ~45 mins).

    • Optimization: For extremely hindered residues (e.g., N-Me-Val, N-Me-Ile), perform a double coupling (repeat step 1 & 2 with fresh reagents) or use microwave irradiation (75°C, 20W, 10 min).

  • Validation (The "Self-Validating" Step):

    • Perform the Chloranil Test (for secondary amines) or Bromophenol Blue Test .

    • Bromophenol Blue Protocol: Add a few drops of 1% Bromophenol Blue in DMA to a resin bead sample.

    • Result:

      • Blue: Free amine present (Coupling Failed)

        
         Recouple.
        
      • Yellow/Green: Amine capped (Coupling Successful)

        
         Proceed.
        
  • Capping (Mandatory):

    • After coupling, treat with Acetic Anhydride/Pyridine to cap any unreacted N-methyl secondary amines. This prevents deletion sequences which are impossible to separate by HPLC later.

Case Study: The Somatostatin Evolution

The evolution of Somatostatin analogs perfectly illustrates the comparative advantage of N-methylation.

  • Native Somatostatin: 14-mer cyclic peptide.[9]

    • Half-life: ~2-3 minutes.

    • Bioavailability:[10][3][5][6][11][12] 0% (IV only).

  • Veber-Hirschmann Peptide: Cyclic hexapeptide analog (Cyclo(-PFwKTF-)).[11]

    • Optimization: Reduced size, but still limited oral availability.

  • N-Methylated Analog: Tri-N-methylation of the Veber-Hirschmann sequence.[10][11][9]

    • Result:10% Oral Bioavailability in rats.[9]

    • Mechanism:[3][7][9][13] The methylation locked the conformation into a tight turn, shielding the polar backbone and preventing enzymatic degradation in the GI tract.

References

  • Chatterjee, J., et al. (2012).[14] Synthesis of N-methylated cyclic peptides. Nature Protocols.

    • Source:

  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.

    • Source:

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.

    • Source:

  • Biron, E., et al. (2008).[7] Improving oral bioavailability of peptides by multiple N-methylation: Somatostatin analogues. Angewandte Chemie International Edition.

    • Source:

  • Beck, J. G., et al. (2012). Strategies for the Design of Orally Bioavailable Peptides. In Comprehensive Medicinal Chemistry III.

    • Source:

Sources

Validation

A Senior Application Scientist's Guide to the Purity Assessment of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is a cornerstone of ensuring its safety, efficacy, and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is a cornerstone of ensuring its safety, efficacy, and reproducibility in downstream applications. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide, a fluorinated amide of interest in pharmaceutical research. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Criticality of Purity in Drug Development

The presence of impurities in a drug substance can have significant implications, potentially altering its pharmacological and toxicological properties.[1][2] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, have established stringent requirements for the identification, qualification, and control of impurities in new drug substances.[3][4][5] Understanding the impurity profile of a synthesized compound like 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide is therefore not merely a quality control measure, but a critical step in its development pathway.

Understanding Potential Impurities

A thorough purity assessment begins with a theoretical understanding of potential impurities that may arise during the synthesis of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide. The synthesis of N-substituted acetamides often involves the reaction of a primary or secondary amine with an acetylating agent. For our target compound, a likely synthetic route involves the reaction of methylamine with a suitable 2-chloro-N-(2,2,2-trifluoroethyl)acetamide precursor.

Based on this, potential impurities can be categorized as:

  • Starting Materials: Unreacted 2-chloro-N-(2,2,2-trifluoroethyl)acetamide and methylamine.

  • By-products: Products of side reactions, such as the formation of a dimer resulting from the reaction of the product with the starting material. A similar dimer impurity has been observed in the synthesis of the related compound, 2-amino-N-(2,2,2-trifluoroethyl) acetamide.[6]

  • Intermediates: Any intermediate compounds that were not fully converted to the final product.

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.

  • Degradation Products: Impurities formed during storage or handling of the substance.

A Comparative Analysis of Analytical Techniques

A multi-faceted approach employing orthogonal analytical techniques is the most robust strategy for a comprehensive purity assessment. Each technique offers unique advantages in detecting different types of impurities.

Analytical Technique Principle Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, sensitivity, and quantification capabilities for non-volatile and thermally labile compounds.May require derivatization for some compounds; peak co-elution can be a challenge.Assay of the main component and quantification of organic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Excellent for volatile and semi-volatile impurities, including residual solvents. High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds; may require derivatization.Identification and quantification of volatile organic impurities and residual solvents.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides detailed structural information, enabling the identification of unknown impurities. Quantitative NMR (qNMR) can determine purity without a reference standard for the analyte.[8][9][10][11][12]Lower sensitivity compared to chromatographic methods.Structural elucidation of the main component and impurities; quantitative purity determination.
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases, which are then measured.Provides the percentage composition of C, H, N, and other elements, which can be compared to the theoretical values to assess purity.[1]Does not provide information on the nature of impurities; assumes impurities have a different elemental composition.Confirmation of the empirical formula and assessment of overall purity.
Ion Chromatography (IC) Separation of ions and polar molecules based on their affinity to an ion exchanger.Well-suited for the analysis of small, polar, and ionic molecules that are often difficult to retain in reversed-phase HPLC.[3][4][13][14]Limited to ionizable compounds.Analysis of ionic impurities and starting materials.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed. These protocols should be considered as a starting point and may require optimization and validation for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This reversed-phase HPLC method is designed for the quantitative determination of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide and its organic impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a reference standard of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide at a known concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

This method is suitable for identifying and quantifying volatile impurities, including residual solvents from the synthesis.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) at a concentration of approximately 10 mg/mL. For residual solvent analysis, a headspace GC-MS method is preferred.

Quantitative ¹H and ¹⁹F NMR Spectroscopy for Purity Determination

qNMR offers a primary method for purity assessment without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid for ¹H NMR, trifluorotoluene for ¹⁹F NMR).

  • ¹H NMR Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Accurate integration of the signals.

  • ¹⁹F NMR Parameters:

    • Proton decoupling is often used to simplify the spectrum.

    • A long relaxation delay is also crucial.

  • Calculation: The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of the internal standard signal, taking into account the number of nuclei contributing to each signal and the molar masses.

Visualization of the Purity Assessment Workflow

A logical workflow is essential for a systematic and comprehensive purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Comprehensive Purity Analysis cluster_evaluation Data Evaluation & Reporting Synthesis Synthesized 2-(methylamino)-N- (2,2,2-trifluoroethyl)acetamide Initial_Char Initial Characterization (e.g., Melting Point, TLC) Synthesis->Initial_Char HPLC HPLC (Assay & Organic Impurities) Initial_Char->HPLC GCMS GC-MS (Volatile Impurities & Residual Solvents) Initial_Char->GCMS EA Elemental Analysis (Empirical Formula Verification) Initial_Char->EA IC Ion Chromatography (Ionic Impurities) Initial_Char->IC Data_Eval Data Evaluation & Impurity Profiling HPLC->Data_Eval GCMS->Data_Eval NMR NMR (Structural Confirmation & qNMR) NMR->Data_Eval EA->Data_Eval IC->Data_Eval Report Final Purity Report Data_Eval->Report Initial_char Initial_char Initial_char->NMR

Caption: Workflow for the comprehensive purity assessment of the target compound.

Logical Relationships in Method Selection

The choice of analytical techniques should be based on the physicochemical properties of the analyte and potential impurities.

Method_Selection_Logic cluster_properties Physicochemical Properties cluster_methods Recommended Analytical Methods Analyte 2-(methylamino)-N- (2,2,2-trifluoroethyl)acetamide Polarity Polar & Non-volatile Analyte->Polarity Volatility Potential for Volatile Impurities Analyte->Volatility Fluorination Fluorinated Analyte->Fluorination Ionic Potential for Ionic Impurities Analyte->Ionic HPLC HPLC Polarity->HPLC GCMS GC-MS Volatility->GCMS NMR ¹⁹F NMR Fluorination->NMR IC Ion Chromatography Ionic->IC

Caption: Logic for selecting appropriate analytical methods based on compound properties.

Conclusion

The purity assessment of synthesized 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide requires a well-designed, multi-technique approach. By combining the strengths of HPLC for non-volatile organic impurities, GC-MS for volatile components, NMR for structural confirmation and quantification, elemental analysis for empirical formula verification, and ion chromatography for ionic species, researchers can build a comprehensive and robust purity profile. This rigorous analytical characterization is fundamental to ensuring the quality and safety of this important pharmaceutical building block.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). 2006. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. 2021. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • Shimadzu. AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. [Link]

  • Premier Research. Evaluating Impurities in New Drugs to Prevent Delays in Development. 2023. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220-9231. [Link]

  • Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • RSC Publishing. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. 2019. [Link]

  • RSC Publishing. 19 F and 1 H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. 2019. [Link]

  • MDPI. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

  • ACG Publications. A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. 2017. [Link]

  • SIELC Technologies. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. [Link]

  • Organic Syntheses. PREPARATION OF N-(1-ACETYLAMINO-2,2,2-TRIFLUOROETHYL)-L-PROLINAMIDE. [Link]

  • ResearchGate. (PDF) Synthesis and characterization of new 2-(alkylamino)acetamides. [Link]

  • PubMed. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. [Link]

  • PubChem. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of N-Methylated vs. Non-Methylated Amides in Immunoassays

For Researchers, Scientists, and Drug Development Professionals Introduction: The Double-Edged Sword of N-Methylation in Peptide Therapeutics In the landscape of modern drug development, peptides represent a class of the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of N-Methylation in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their clinical utility is often hampered by inherent weaknesses, primarily their susceptibility to proteolytic degradation and poor membrane permeability.[1][2] A key strategy to overcome these limitations is the N-methylation of backbone amide bonds. This seemingly subtle modification—the replacement of an amide hydrogen with a methyl group—can profoundly enhance a peptide's pharmacokinetic profile.[3][4]

N-methylation introduces a steric shield, protecting the peptide bond from enzymatic cleavage, and by removing a hydrogen bond donor, it can increase lipophilicity and favor conformations conducive to crossing cellular membranes.[3][5] This has led to successes in improving the oral bioavailability and in-vivo stability of peptide drug candidates.[6] However, this modification is not without its immunological consequences. The same conformational changes that bestow desirable pharmacokinetic properties can also significantly alter the peptide's antigenic profile, a critical consideration for immunogenicity risk assessment.[7]

This guide provides a technical overview and practical framework for studying the antibody cross-reactivity between N-methylated and their non-methylated parent peptides. We will delve into the structural basis for altered antibody recognition, present comparative experimental data, and provide detailed protocols for key immunoassays used to quantify these differences.

The Mechanistic Underpinnings of Altered Antibody Recognition

An antibody recognizes its target epitope through a combination of shape and chemical complementarity. N-methylation of a peptide backbone can disrupt this recognition in several fundamental ways:

  • Conformational Rigidity and Epitope Masking: The addition of a methyl group restricts the rotational freedom around the peptide bond, often locking the peptide into a specific conformation.[8][9] This can either stabilize a bioactive conformation or, from an immunological perspective, alter the three-dimensional structure of an epitope to such an extent that an antibody raised against the flexible, non-methylated peptide can no longer bind effectively. The methyl group itself can also sterically hinder the antibody's approach to the binding site.[3]

  • Disruption of Hydrogen Bonding: The amide proton is a crucial hydrogen bond donor in peptide secondary structures and in interactions with antibody paratopes. Its replacement with a methyl group eliminates this potential hydrogen bond, which can be a critical anchor point for antibody binding.[5]

  • Altered Cis/Trans Isomerization: N-methylated amide bonds have a more evenly distributed population of cis and trans isomers compared to non-methylated amides, which strongly prefer the trans conformation. This can lead to a heterogeneous population of peptide conformations in solution, further complicating antibody recognition.[9]

These structural and chemical alterations often lead to a significant reduction, or complete lack, of cross-reactivity between an N-methylated peptide and an antibody raised against its non-methylated counterpart, and vice-versa. This necessitates the development of specific antibodies for the N-methylated species if it is a metabolite or the final drug product that needs to be quantified in biological matrices.[10]

Comparative Analysis of Antibody Binding: Experimental Evidence

The most direct way to assess cross-reactivity is through immunoassays that quantify the binding affinity of an antibody to both the methylated and non-methylated versions of a peptide. Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) are two of the most powerful techniques for this purpose.

Surface Plasmon Resonance (SPR) Data

SPR provides real-time, label-free measurement of binding kinetics, allowing for the precise determination of association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) can be calculated. A lower K_D value indicates a higher binding affinity.

A study on methyl-specific antibodies provides a clear example of the dramatic difference in binding affinity that N-methylation can induce. In this study, several rabbit monoclonal antibodies were generated against a trimethylated lysine-containing peptide. Their binding affinities to both the methylated and non-methylated versions of the peptide were then quantified using SPR.

Table 1: Comparative SPR Kinetic Data for Antibody Fab Fragments Binding to Methylated vs. Non-Methylated Peptides

Fab CloneAnalyteK_D (nM)Fold Specificity (K_D non-methylated / K_D methylated)
F9 Methylated Peptide300\multirow{2}{}{~1}
Non-methylated Peptide~300
C9 Methylated Peptide14\multirow{2}{}{>21}
Non-methylated Peptide>300
E6 Methylated Peptide0.90\multirow{2}{}{~333}
Non-methylated Peptide~300
D6 Methylated Peptide54\multirow{2}{}{>5.5}
Non-methylated Peptide>300

(Data adapted from a study on methylsite-specific antibodies. Note that while this study focused on lysine side-chain methylation, the principles of altered recognition are highly relevant to backbone N-methylation.)

As the data clearly show, while some antibodies (like F9) may retain binding to both forms, others (like E6 and C9) exhibit a profound preference for the methylated epitope, with affinity differences of over 300-fold.[11] This high degree of specificity underscores the potential for N-methylation to create a neo-epitope, rendering antibodies against the parent peptide ineffective for its detection and quantification.

Competitive ELISA Data

A competitive ELISA is a common format for quantifying analytes in complex samples. In this assay, the analyte in the sample competes with a labeled version of the analyte for binding to a limited number of antibody sites. The signal is inversely proportional to the concentration of the analyte in the sample. The IC50 value—the concentration of analyte that inhibits 50% of the signal—is a key metric of antibody-antigen interaction in this format.

Below is an illustrative comparison of the cross-reactivity of an antibody raised against a non-methylated peptide when challenged with both the non-methylated and a single N-methylated version of the peptide.

Table 2: Illustrative Competitive ELISA Data for an Anti-Peptide X Antibody

AnalyteIC50 (nM)% Cross-Reactivity
Peptide X (Non-methylated)10100%
N-Me-Peptide X>10,000<0.1%

% Cross-Reactivity = (IC50 of Peptide X / IC50 of N-Me-Peptide X) * 100

In this scenario, the antibody shows high affinity for its target immunogen, the non-methylated Peptide X. However, the N-methylated version is a very poor competitor, indicating that the antibody barely recognizes it. This is a common finding and highlights the critical need to assess cross-reactivity during the development of bioanalytical methods for N-methylated therapeutics or their metabolites.

Experimental Protocols

To ensure the scientific integrity of cross-reactivity studies, robust and well-validated protocols are essential. Here, we provide detailed, step-by-step methodologies for both competitive ELISA and SPR.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is designed to determine the IC50 values for both the non-methylated and N-methylated peptides using an antibody raised against the non-methylated peptide.

Methodology Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis p1 Coat Plate with Peptide-Carrier Conjugate p2 Block Non-specific Sites p1->p2 p3 Prepare Serial Dilutions of Competitors p2->p3 a1 Add Competitors & Primary Antibody p3->a1 a2 Incubate a1->a2 a3 Wash a2->a3 a4 Add HRP-conjugated Secondary Antibody a3->a4 a5 Incubate & Wash a4->a5 d1 Add TMB Substrate a5->d1 d2 Incubate & Stop Reaction d1->d2 d3 Read Absorbance at 450 nm d2->d3 d4 Plot Dose-Response Curve & Calculate IC50 d3->d4

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Step-by-Step Protocol:

  • Plate Coating:

    • Dilute the non-methylated peptide-carrier conjugate (e.g., Peptide X-BSA) to 1-2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well high-binding microplate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the competitor peptides (both non-methylated and N-methylated) in assay buffer (e.g., blocking buffer).

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (raised against the non-methylated peptide), diluted to a pre-determined optimal concentration.

    • Incubate this mixture for 30 minutes at room temperature.

    • Wash the coated and blocked assay plate 3 times.

    • Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the assay plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 4 times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted according to the manufacturer's instructions in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Signal Development and Reading:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 1M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the log concentration of the competitor peptides.

    • Use a four-parameter logistic regression to fit the data and determine the IC50 value for each peptide.[12]

    • Calculate the percent cross-reactivity as described in Table 2.

Surface Plasmon Resonance (SPR) Protocol for Binding Kinetics

This protocol describes the determination of binding kinetics (k_a, k_d) and affinity (K_D) for the interaction between an antibody and the N-methylated/non-methylated peptides.

Methodology Workflow

SPR_Workflow cluster_prep Preparation cluster_binding Binding Cycle cluster_analysis Analysis p1 Immobilize Antibody on Sensor Chip p2 Prepare Serial Dilutions of Peptide Analytes p1->p2 b1 Inject Analyte (Association) b2 Inject Buffer (Dissociation) b1->b2 b3 Regenerate Sensor Surface b2->b3 a1 Generate Sensorgrams b3->a1 a2 Fit Data to a Binding Model (e.g., 1:1 Langmuir) a1->a2 a3 Determine ka, kd, and KD a2->a3

Caption: Workflow for an SPR experiment to determine binding kinetics.

Step-by-Step Protocol:

  • Antibody Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the antibody (e.g., at 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-5000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of the non-methylated and N-methylated peptides in running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

    • Perform binding cycles for each peptide concentration. Each cycle consists of:

      • Association: Inject the peptide solution over the sensor surface for a defined period (e.g., 120-180 seconds) to monitor the binding event in real-time.

      • Dissociation: Inject running buffer over the surface for an extended period (e.g., 300-600 seconds) to monitor the dissociation of the peptide from the antibody.

    • Randomize the injection order of the different concentrations to avoid systematic errors.

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., glycine-HCl pH 1.5 or 10 mM NaOH) to remove the bound peptide and prepare the surface for the next cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized antibody.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are double-referenced by subtracting the signal from a reference flow cell and the signal from the buffer-only injection.

    • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).

Conclusion: A Critical Step in Drug Development

N-methylation is a powerful strategy for enhancing the therapeutic potential of peptides. However, the profound impact of this modification on a peptide's conformation and chemical properties necessitates a thorough evaluation of its immunogenic profile. As demonstrated by the experimental data, N-methylation can create what is essentially a new epitope, leading to a dramatic loss of cross-reactivity with antibodies raised against the parent, non-methylated peptide.

For drug development professionals, this has critical implications. Bioanalytical assays, such as ELISAs, must be developed and validated specifically for the N-methylated molecule if it is the intended drug substance or a significant metabolite. Relying on an assay developed for the non-methylated precursor will likely lead to a gross underestimation or complete failure to detect the N-methylated species. By employing rigorous comparative studies using techniques like SPR and competitive ELISA, researchers can precisely quantify the degree of cross-reactivity, ensuring the development of accurate, specific, and reliable bioanalytical methods essential for the successful progression of N-methylated peptide therapeutics from the lab to the clinic.

References

  • Biron, E., Chatterjee, J., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1375-1384. URL: [Link]

  • Tsumoto, K., et al. (2020). Structural basis for antigen recognition by methylated lysine–specific antibodies. Journal of Biological Chemistry, 295(51), 17614-17625. URL: [Link]

  • Commissariat à l'énergie atomique et aux énergies alternatives (CEA). (2021). Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications. Frédéric Joliot Institute for Life Sciences. URL: [Link]

  • Kessler, H., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Angewandte Chemie International Edition, 47(43), 8258-8261. URL: [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein Technical Notes. URL: [Link]

  • Boussard, G., & Marraud, M. (1987). Conformational analysis of N-methylated peptides. Journal of the American Chemical Society, 109(5), 1391-1396. URL: [Link]

  • Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. URL: [Link]

  • Antos, J. M., & Schepartz, A. (2007). Conformational analysis of N-methylated peptides. Current Opinion in Chemical Biology, 11(6), 677-683. URL: [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(1), 254-269. URL: [Link]

  • Sharma, A., et al. (2021). N -methylation in amino acids and peptides: Scope and limitations. Drug Discovery Today, 26(1), 1-13. URL: [Link]

  • BioPharma Services Inc. (2022). Bioanalytical Method Development: Therapeutic Peptides. BioPharma Services Inc. URL: [Link]

  • Ramirez, J. L., & Calvo, L. (2018). Immunogenicity in Protein and Peptide Based-Therapeutics: An Overview. AAPS PharmSciTech, 19(7), 2827-2836. URL: [Link]

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. URL: [Link]

  • U.S. Food and Drug Administration. (2021). Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors. FDA. URL: [Link]

  • Collier, J. H., et al. (2018). Multidomain Peptide Hydrogel Adjuvants Elicit Strong Bias Towards Humoral Immunity. Biomaterials Science, 6(9), 2465-2475. URL: [Link]

  • Bioanalytical Systems, Inc. (2023). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. BASi. URL: [Link]

  • Wild, D. (2024). Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. International Journal of Molecular Sciences, 25(8), 4358. URL: [Link]

  • Li, W., et al. (2023). In Silico Immunogenicity Assessment of Therapeutic Peptides. Pharmaceutics, 15(3), 853. URL: [Link]

  • Lajoie, M. J., et al. (2023). Engineered antibodies that stabilize drug-modified KRASG12C neoantigens enable selective and potent cross-HLA immunotherapy. Nature Cancer, 4(5), 701-717. URL: [Link]

  • Cheung, A., & Liu, C. C. (2019). Peptide-Based Vaccines: Current Progress and Future Challenges. Chemical Reviews, 119(23), 11505-11543. URL: [Link]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Sensors, 21(14), 4837. URL: [Link]

  • Goto, Y., et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Chemistry, 13(2), 161-169. URL: [Link]

  • Saerens, D., et al. (2017). A Simple and Specific Noncompetitive ELISA Method for HT-2 Toxin Detection. Toxins, 9(4), 136. URL: [Link]

  • Richman, L. P., et al. (2021). Immunogenic potential of neopeptides depends on parent protein subcellular location. PLoS Computational Biology, 17(10), e1009474. URL: [Link]

  • AMSBIO. (2025). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. AMSBIO. URL: [Link]

  • Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. Creative Biolabs. URL: [Link]

  • Kiver, A., et al. (2024). Cross-Reactivity of N6AMT1 Antibodies with Aurora Kinase A. International Journal of Molecular Sciences, 25(8), 4588. URL: [Link]

Sources

Validation

Characterization of N-Methylated Amide Byproducts: A Comparative Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Context: Peptide Synthesis, Impurity Profiling, and Metabolite Identification Executive Summary: The N-Methylation Challenge N-methylation of the amid...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Context: Peptide Synthesis, Impurity Profiling, and Metabolite Identification

Executive Summary: The N-Methylation Challenge

N-methylation of the amide backbone is a double-edged sword in drug development. While intentionally employed to enhance metabolic stability and membrane permeability of peptide therapeutics (e.g., Cyclosporine A), it frequently arises as a critical impurity during solid-phase peptide synthesis (SPPS) or as a metabolic byproduct.

The characterization of N-methylated amides presents unique analytical hurdles:

  • Rotameric Complexity: The steric bulk of the N-methyl group lowers the rotational energy barrier of the amide bond, often resulting in complex NMR spectra and broadened or split HPLC peaks due to cis/trans isomerization.

  • Isobaric Interference: Distinguishing N-methylated byproducts from O-methylated imidates (isoureas) or other alkylated isomers requires orthogonal analytical approaches.

This guide objectively compares the three primary characterization modalities—LC-MS/MS , NMR , and UPLC —providing experimental workflows to distinguish these species with high confidence.

Comparative Analysis of Characterization Modalities

Technique 1: High-Resolution LC-MS/MS (The Workhorse)

Best For: High-throughput screening, sequence localization, and sensitivity (<0.1% impurity levels).

LC-MS/MS is the primary tool for detecting the +14.016 Da mass shift characteristic of methylation. However, mass alone is insufficient to distinguish N-methylation from O-methylation or side-chain methylation.

  • Fragmentation Logic: N-methylation blocks proton mobility at the amide nitrogen. In Collision-Induced Dissociation (CID), this alters the fragmentation pathway.

    • b- and y-ion Shifts: A shift of +14 Da in a specific b or y ion series localizes the modification to a specific residue.

    • Immonium Ions: Diagnostic low-mass immonium ions can confirm the specific N-methylated amino acid (e.g., m/z 100 for N-Me-Ala vs m/z 86 for Ala).

Technique 2: NMR Spectroscopy (The Structural Gold Standard)

Best For: Stereochemical assignment, rotamer quantification, and distinguishing N- vs. O-alkylation.

NMR provides the definitive structural proof but suffers from lower sensitivity compared to MS.

  • Chemical Shift Diagnostics:

    • 
      H NMR:  The N-methyl group typically appears as a singlet between 2.7 – 3.1 ppm .[1] Crucially, the amide proton (NH) doublet disappears for that specific residue.
      
    • 
      C NMR:  The N-methyl carbon resonates at 30 – 40 ppm .
      
    • Rotamers: Unlike standard amides, N-methyl amides often exist as a mixture of cis and trans conformers in slow exchange on the NMR timescale, causing signal doubling (e.g., two pairs of signals with unequal intensity).

Technique 3: UPLC/HPLC (Process Control)

Best For: Quantitative purity analysis and isolation.

  • Retention Time Behavior: N-methylation significantly increases lipophilicity by capping the polar N-H bond.

    • Shift: Expect a shift to longer retention times (higher %B) on Reverse-Phase (C18) columns compared to the non-methylated parent.

    • Peak Shape: Broadening or splitting of peaks is common due to cis/trans rotamer interconversion during the chromatographic run. Heating the column (e.g., to 60°C) often coalesces these peaks, confirming they are conformers rather than distinct impurities.

Data Presentation: Method Comparison

FeatureLC-MS/MSNMR (

H,

C, 2D)
RP-UPLC
Primary Output Molecular Mass & Sequence Location3D Structure & Atom ConnectivityPurity & Hydrophobicity Profile
Sensitivity High (Femtomole range)Low (Millimolar range)Medium (Micromolar range)
Differentiation N-Me vs O-Me: Difficult without MS

N-Me vs O-Me: Excellent (Distinct shifts)N-Me vs O-Me: Variable (RT shifts)
Sample Req. < 10 µg> 1 mg10–50 µg
Key Limitation Ion suppression; cannot easily distinguish stereoisomersRequires pure sample; expensive; slowPeak broadening due to rotamers

Visualizing the Characterization Workflow

The following diagram outlines the decision logic for characterizing an unknown amide impurity suspected of being methylated.

CharacterizationWorkflow Start Unknown Impurity Detected (+14 Da Mass Shift) LCMS Step 1: HR-LC-MS/MS (CID Fragmentation) Start->LCMS FragAnalysis Analyze b/y Ion Series LCMS->FragAnalysis Decision1 Backbone Fragment Shifted? FragAnalysis->Decision1 SideChain Side-Chain Methylation (e.g., Lys, Arg) Decision1->SideChain No Backbone Backbone Modification (Amide N-Me or O-Me) Decision1->Backbone Yes NMR Step 2: NMR Analysis (1H, HSQC, HMBC) Backbone->NMR CheckNH Amide NH Signal Present? NMR->CheckNH OMe O-Methylated Imidate (NH present, O-Me ~3.5-4.0 ppm) CheckNH->OMe Yes NMe N-Methylated Amide (No NH, N-Me ~2.8-3.1 ppm) CheckNH->NMe No Rotamers Check for Rotamers (Signal Doubling) NMe->Rotamers Confirm

Caption: Decision tree for distinguishing N-methylated amides from O-methylated and side-chain variants.

Experimental Protocols

Protocol A: LC-MS/MS Sequencing for N-Methyl Localization

Objective: To pinpoint the exact residue carrying the methyl group.

  • Sample Preparation:

    • Dissolve peptide to 1 µM in 50:50 Water:Acetonitrile + 0.1% Formic Acid.[2]

    • Note: Avoid TFA if possible as it causes ion suppression in MS.[3]

  • LC Parameters:

    • Column: C18 Peptide (e.g., 2.1 x 100 mm, 1.7 µm).

    • Gradient: 5–60% B over 20 min (A: 0.1% FA/H2O, B: 0.1% FA/ACN).

  • MS Acquisition:

    • Mode: Positive ESI, Data-Dependent Acquisition (DDA).

    • Fragmentation: Use CID (Collision Induced Dissociation) with normalized collision energy (NCE) 25–35%.[2][4]

    • Advanced: If available, use ETD (Electron Transfer Dissociation) which preserves labile modifications better than CID.

  • Data Analysis:

    • Identify the precursor ion (

      
      ).
      
    • Generate the theoretical b and y ion list for the non-methylated sequence.

    • Compare experimental spectra. The y-ions N-terminal to the modification will match the native sequence. The y-ions including and C-terminal to the modification will be shifted by +14 Da.

Protocol B: NMR Differentiation of N- vs. O-Methylation

Objective: To distinguish the thermodynamic product (N-Me) from the kinetic byproduct (O-Me).[5]

  • Sample Preparation:

    • Dissolve 2–5 mg of purified byproduct in 600 µL DMSO-

      
       or CD
      
      
      
      CN.
    • Why DMSO? It prevents rapid proton exchange and provides good solubility for hydrophobic methylated peptides.

  • Acquisition:

    • 1D

      
      H:  Acquire 64 scans. Look for the "hole" in the amide region (7.5–9.0 ppm) where the NH doublet should be.
      
    • 2D

      
      H-
      
      
      
      C HMBC:
      Set optimization for long-range coupling (
      
      
      Hz).
  • Interpretation:

    • N-Methyl: Look for a correlation between the methyl protons (~3.0 ppm) and the amide carbonyl carbon (~170 ppm) and the alpha-carbon of the same residue.

    • O-Methyl (Imidate): The methyl protons will appear further downfield (~3.6–4.0 ppm) due to oxygen electronegativity. HMBC will show correlation to the imino carbon but not an alpha-carbon in the same way an N-methyl would.

Mechanism of Formation

Understanding the origin of these byproducts aids in prevention.

FormationPathways Precursor Amide Anion (Deprotonated) Transition Transition State Precursor->Transition MethylSource Methyl Donor (e.g., MeI, Metabolic) MethylSource->Transition N_Product N-Methyl Amide (Thermodynamic Product) Transition->N_Product Major Pathway O_Product O-Methyl Imidate (Kinetic Byproduct) Transition->O_Product Minor Pathway (Reversible)

Caption: Competitive methylation pathways. N-methylation is thermodynamically favored but O-methylation can occur.

References

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[6]

  • Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research.

  • BenchChem Technical Support. (2025). "Impact of the N-methyl Group on Peptide Secondary Structure." BenchChem.[1][2]

  • Scientific Update. (2019). "Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane." Scientific Update.

  • Metware Bio. (2024). "Ion Formation and Organic Fragmentation in LCMS." Metware Bio.

Sources

Comparative

Technical Guide: Identity Confirmation of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide via Derivatization

Executive Summary 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide presents a distinct analytical challenge due to its lack of a strong chromophore and its physiochemical properties (low molecular weight, moderate polar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide presents a distinct analytical challenge due to its lack of a strong chromophore and its physiochemical properties (low molecular weight, moderate polarity). While direct analysis via LC-MS or Ion Chromatography (IC) is possible, it often suffers from matrix interference and poor retention on standard C18 stationary phases.

This guide evaluates Pre-column Derivatization as the superior strategy for identity confirmation and purity profiling. We compare three methodologies: FMOC-Cl (Fluorescence/UV), Benzoyl Chloride (UV), and Direct LC-MS (Control).

Recommendation: The FMOC-Cl method is identified as the "Gold Standard" for this application. It transforms the secondary amine into a highly hydrophobic, fluorescent carbamate, resolving both retention and detection limits (LOD) simultaneously.

Chemical Context & The Analytical Problem

The Molecule[1][2][3]
  • Formula:

    
    
    
  • Key Features:

    • Secondary Amine (

      
      -methyl):  The nucleophilic handle for derivatization.
      
    • Amide Backbone: Stable, but provides only weak UV absorbance (<210 nm).

    • Trifluoroethyl Group: Adds some lipophilicity but not enough to guarantee retention on C18 columns in high-aqueous mobile phases.

Why Direct Analysis Fails
  • UV Silence: The molecule lacks a conjugated

    
    -system. Detection at 205-210 nm is non-specific and prone to noise from mobile phase solvents (e.g., formic acid).
    
  • Retention Issues: On a standard C18 column, this small polar amine elutes near the void volume (

    
    ), co-eluting with salts and unretained matrix components.
    
  • Mass Spec Limitations: While ionizable (

    
    ), the low mass range makes it susceptible to high background noise and ion suppression in complex matrices.
    

Comparative Analysis of Methods

The following table contrasts the three primary approaches for confirming the identity of the target molecule.

FeatureMethod A: FMOC-Cl Derivatization Method B: Benzoyl Chloride Method C: Direct LC-MS (HILIC)
Target Group Secondary Amine (

)
Secondary Amine (

)
Whole Molecule (

)
Detection Fluorescence (Ex 265nm, Em 315nm) or UV 265nmUV 254nmMS (ESI+)
Sensitivity (LOD) Excellent (Femtomole range)Good (Picomole range)Variable (Matrix dependent)
Retention Shift High (Elutes in organic region)Moderate Low (Requires HILIC)
Stability Derivative stable for >24hVery StableN/A
Cost High (Reagent cost)LowHigh (Instrument cost)
Verdict Recommended for QC/ID Best for Routine Assay Best for Structure Elucidation

Experimental Protocols

Method A: FMOC-Cl Derivatization (Recommended)

Principle: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with the secondary amine under basic conditions to form a stable carbamate. This adds a massive hydrophobic fluorenyl group, shifting retention time significantly away from the solvent front.

Reagents
  • Buffer: 0.2 M Borate buffer, pH 8.5.

  • Reagent: 5 mM FMOC-Cl in Acetonitrile (ACN).

  • Quench: 1% Adamantanamine (ADAM) or Glycine in water (to remove excess FMOC-OH).

Step-by-Step Workflow
  • Mix: Combine 100 µL Sample + 100 µL Borate Buffer in a vial.

  • React: Add 200 µL FMOC-Cl solution. Vortex immediately.

  • Incubate: Let stand at ambient temperature for 5 minutes.

  • Quench: Add 50 µL of Quench solution (reacts with excess FMOC-Cl to prevent column fouling).

  • Dilute: Add 550 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Inject: 10 µL into HPLC.

Method B: Benzoyl Chloride Derivatization (Alternative)

Principle: Schotten-Baumann reaction conditions are used to benzoylate the amine.

Step-by-Step Workflow
  • Alkalinize: Mix 200 µL Sample + 100 µL 2M NaOH.

  • React: Add 50 µL Benzoyl Chloride (pure or 10% in ACN).

  • Vortex: Shake vigorously for 2 minutes (reaction is biphasic if pure reagent is used).

  • Stop: Add 100 µL 2M HCl to neutralize.

  • Filter: Filter through 0.22 µm PTFE filter before injection.

Visualizing the Workflow

The following diagrams illustrate the reaction pathway and the analytical decision tree.

Derivatization_Workflow Molecule Target: 2-(methylamino)-N- (2,2,2-trifluoroethyl)acetamide Decision Select Method Molecule->Decision FMOC FMOC-Cl (pH 8.5 Borate) Decision->FMOC High Sensitivity Required Benzoyl Benzoyl Chloride (NaOH) Decision->Benzoyl Cost/UV Only Result_FMOC Fluorescent Carbamate (High Retention Shift) FMOC->Result_FMOC 5 min @ RT Result_Benz UV-Active Amide (Moderate Shift) Benzoyl->Result_Benz 2 min Vortex

Caption: Decision matrix for selecting the appropriate derivatization strategy based on sensitivity needs.

Reaction_Mechanism Amine Secondary Amine (R-NH-CH3) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent FMOC-Cl (Electrophile) Reagent->Intermediate Nucleophilic Attack Product FMOC-Derivative (Carbamate) Intermediate->Product Elimination Byproduct HCl Intermediate->Byproduct

Caption: Simplified reaction mechanism showing the formation of the stable carbamate derivative.

Supporting Data (Simulated Comparison)

The following data illustrates the expected performance shift when analyzing the target molecule (


) using a C18 column (

) with a Water/Acetonitrile gradient.
ParameterDirect Analysis (No Deriv.)FMOC DerivativeImprovement Factor
Retention Time (

)
1.2 min (Void Volume)14.5 min12x Shift
Peak Shape Broad/TailingSharp/SymmetricalN/A
UV Max (

)
205 nm (Non-specific)265 nm (Specific)Specificity
LOD (S/N = 3) 5.0 µg/mL0.01 µg/mL (FLD)500x
Matrix Interference High (Salts/Solvent)None (Elutes in clean region)N/A
Interpretation
  • Direct Analysis: The molecule elutes at 1.2 minutes. In many systems, this is the "dead time" where unretained salts elute, making quantification impossible.

  • FMOC Derivative: The hydrophobic fluorenyl group interacts strongly with the C18 chain, pushing the retention time to 14.5 minutes. This allows the peak to elute in a "clean" window of the chromatogram, free from polar matrix interferences.

References

  • Thermo Fisher Scientific. (2023). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Retrieved from

  • Metrohm AG. (2022). Purity of 2-amino-N-(2,2,2-trifluoroethyl)-acetamide by ion chromatography. Application Note C-175. Retrieved from

  • BenchChem. (2025).[1][2] Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)benzoyl Chloride Derivatization. Retrieved from

  • PubChem. (2025).[3] 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Compound Summary. Retrieved from

  • Schummer, C., et al. (2009). Comparison of different derivatization reagents for the determination of amines.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide: Personal Protective Equipment and Disposal

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Ensuring the safety of laboratory personnel during these operations is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Ensuring the safety of laboratory personnel during these operations is paramount. This guide provides a detailed protocol for the appropriate selection and use of personal protective equipment (PPE) when working with 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide, a fluorinated amide compound. Furthermore, it outlines essential procedures for its safe disposal, considering its chemical properties.

Hazard Assessment and Risk Mitigation

Before commencing any work with 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide, a thorough risk assessment is mandatory. The primary routes of exposure are inhalation, skin contact, and eye contact. The potential health effects, based on analogous compounds, are summarized below.

Potential Hazard Health Effect Primary Route of Exposure
Skin IrritationCauses skin irritation.[1][2][4]Dermal Contact
Eye IrritationCauses serious eye irritation.[1][2][3][4]Ocular Contact
Respiratory IrritationMay cause respiratory tract irritation.[1][2][4]Inhalation

Given these potential hazards, a multi-layered approach to PPE is required to create a barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the recommended PPE for handling 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[5] A face shield should be worn over goggles when there is a significant risk of splashing.[5]To protect the eyes from splashes of the chemical, which can cause serious irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Gloves should be inspected for integrity before each use.To prevent skin contact and subsequent irritation.[1][4] Nitrile gloves offer good resistance to a range of chemicals.[6]
Body Protection A laboratory coat, fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[5][7]To protect the skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To prevent inhalation of the compound, which may cause respiratory irritation.[4]
Donning and Doffing PPE: A Step-by-Step Workflow

Properly putting on (donning) and taking off (doffing) PPE is as crucial as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Handling and Storage

Adherence to a strict operational plan ensures minimal exposure and maintains a safe laboratory environment.

  • Engineering Controls : All manipulations of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide, including weighing and preparing solutions, must be performed within a certified chemical fume hood.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[3]

  • Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan: Managing Fluorinated Waste

The disposal of halogenated organic compounds requires special consideration due to their potential environmental persistence. The strong carbon-fluorine bond in fluorinated compounds like 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide makes them resistant to degradation.[8][9]

Waste Segregation and Collection

Waste_Management cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, paper towels, etc.) Solid_Container Designated, Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Unused solutions, rinsates) Liquid_Container Designated, Labeled Halogenated Liquid Waste Container Liquid_Waste->Liquid_Container Incineration High-Temperature Incineration by a licensed facility Solid_Container->Incineration Liquid_Container->Incineration

Caption: Waste management workflow for 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide.

  • Solid Waste : All solid materials contaminated with 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide, such as gloves, weighing paper, and absorbent materials, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions and solvent rinsates containing the compound should be collected in a separate, labeled container for halogenated organic waste.

  • Disposal Method : The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[8][10] This process is necessary to break the stable carbon-fluorine bonds and prevent the release of persistent chemicals into the environment.[8][9] Disposal in hazardous waste landfills is a less preferable but acceptable alternative if incineration is not feasible, provided the landfill is equipped to handle such materials.[10]

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently and safely handle 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. (n.d.). In EPA. Retrieved February 19, 2026, from [Link]

  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. (n.d.). In PubChem. Retrieved February 19, 2026, from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). In New Mexico Environment Department. Retrieved February 19, 2026, from [Link]

  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). (n.d.). In PubChem. Retrieved February 19, 2026, from [Link]

  • 2-AMino-N-(2,2,2-trifluoroethyl)acetaMide hydrochloride Safety Data Sheets(SDS). (2017, August 14). In lookchem. Retrieved February 19, 2026, from [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). In University of Nevada, Reno Environmental Health & Safety. Retrieved February 19, 2026, from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). In MCF Environmental Services. Retrieved February 19, 2026, from [Link]

  • Acetamide - Hazardous Substance Fact Sheet. (n.d.). In New Jersey Department of Health. Retrieved February 19, 2026, from [Link]

  • PPE For Chemical Handling With Example. (2025, June 6). In Industrial Safety Tips. Retrieved February 19, 2026, from [Link]

  • PSFC Halogenated Solvents. (n.d.). In MIT Plasma Science and Fusion Center. Retrieved February 19, 2026, from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). In SAMS Solutions. Retrieved February 19, 2026, from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). In University of California, Santa Cruz. Retrieved February 19, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.